S-Propyl thioacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
S-propyl ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-3-4-7-5(2)6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWFWBJCYMBZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177638 | |
| Record name | Propyl thioacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid | |
| Record name | Propyl thioacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/523/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
137.00 to 139.00 °C. @ 760.00 mm Hg | |
| Record name | S-Propyl thioacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033856 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Propyl thioacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/523/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.953-0.959 | |
| Record name | Propyl thioacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/523/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2307-10-0 | |
| Record name | S-Propyl thioacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2307-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl thioacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002307100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl thioacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-propyl thioacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL THIOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7284NZ6EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-Propyl thioacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033856 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
S-Propyl thioacetate chemical properties and structure
An In-depth Technical Guide to S-Propyl Thioacetate: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
This compound (CAS No. 2307-10-0) is a versatile thioester compound that serves as a crucial intermediate in organic synthesis and as a stable precursor for the introduction of thiol functionalities.[1][2] Its unique chemical properties, stemming from the reactive thioester linkage, make it a valuable tool for researchers in materials science, agrochemicals, and particularly in drug development where the controlled release of thiols is often required.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis and deprotection, an analysis of its spectroscopic signatures, and an exploration of its key applications.
Core Chemical and Physical Properties
This compound, also known by its IUPAC name S-propyl ethanethioate, is a colorless to pale yellow liquid.[1][3] It is characterized by a strong, sulfurous odor reminiscent of onion or garlic.[1][4] The compound's physical and chemical characteristics are dictated by the interplay between the acetyl group and the propyl-sulfur linkage. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2307-10-0 | [3][5][6][7] |
| Molecular Formula | C₅H₁₀OS | [3][5][6][7] |
| Molecular Weight | 118.20 g/mol | [5][7][8] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Strong, sulfurous, onion/garlic-like | [1][4] |
| Boiling Point | 137-147 °C | [1][5][6][7] |
| Density | ~0.97 g/cm³ | [1][5][6] |
| Refractive Index (n20/D) | ~1.460 | [5][6][7] |
| Flash Point | 36 °C | [6] |
| Solubility | Soluble in organic solvents (e.g., ethanol); sparingly soluble in water.[1][3] | [1][3] |
| InChI | InChI=1S/C5H10OS/c1-3-4-7-5(2)6/h3-4H2,1-2H3 | [3][5][6][8] |
| SMILES | CCCSC(=O)C | [3][5][8][9] |
Molecular Structure and Conformation
The structure of this compound features a central thioester functional group (R-S-C(=O)-R'). This group is the primary site of chemical reactivity. The propyl group is attached to the sulfur atom, while the acetyl group is bonded to the carbonyl carbon.
Caption: 2D structure of this compound (S-propyl ethanethioate).
Synthesis and Experimental Protocols
The synthesis of thioesters like this compound is typically straightforward and high-yielding. Two primary, reliable methods are discussed below, chosen for their efficiency and common use in laboratory settings.
Method 1: S-Alkylation via Nucleophilic Substitution
This is the most common and robust method, proceeding via an S N 2 mechanism.[10] The thioacetate anion, a potent sulfur nucleophile, displaces a halide from a suitable propyl precursor.
Reaction: CH₃COSK + CH₃CH₂CH₂-X → CH₃COSCH₂CH₂CH₃ + KX (where X = Br, I)
Rationale: This method is favored due to the high nucleophilicity of the thioacetate salt and the commercial availability of both potassium thioacetate and 1-halopropanes. The reaction is typically fast and clean. Dimethylformamide (DMF) is an excellent solvent choice as its polar aprotic nature effectively solvates the potassium cation without interfering with the nucleophile, thus accelerating the S N 2 reaction.
Caption: Workflow for the synthesis of this compound via S-Alkylation.
Step-by-Step Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve potassium thioacetate (1.2 equivalents) in anhydrous DMF (10 volumes).
-
To the stirring solution, add 1-bromopropane (1.0 equivalent) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[10]
-
Upon completion, pour the reaction mixture into a separatory funnel containing brine solution.[10]
-
Extract the aqueous layer with a non-polar solvent like hexanes or diethyl ether (3 times).[10]
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by flash column chromatography on silica gel.
Method 2: Thiol Acylation
An alternative route involves the acylation of a thiol with an acid chloride. This reaction is also highly efficient.[11]
Reaction: CH₃COCl + HSCH₂CH₂CH₃ → CH₃COSCH₂CH₂CH₃ + HCl
Rationale: This method is effective due to the high reactivity of acetyl chloride.[11] A weak base like pyridine or triethylamine is typically added to act as a nucleophilic catalyst and to neutralize the HCl byproduct, driving the reaction to completion.
Chemical Reactivity: The Thioester as a Protected Thiol
The primary utility of this compound in advanced synthesis lies in its function as a stable, isolable precursor to the more reactive propane-1-thiol.[10] Thiols are prone to oxidation, forming disulfides, which can be an undesirable side reaction. The thioacetate group "protects" the thiol, which can then be liberated, or "deprotected," immediately before its intended use.
The key reaction is the hydrolysis of the thioester bond, which can be achieved under basic or acidic conditions.[12][13]
Caption: Base-catalyzed hydrolysis (deprotection) of this compound.
Protocol: Thioacetate Deprotection This protocol describes the liberation of propane-1-thiol from this compound.[13]
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask under an inert atmosphere.
-
Add an aqueous solution of sodium hydroxide (NaOH, 2.0 equivalents) dropwise to the stirring solution.[13]
-
Heat the reaction mixture to reflux for 1-2 hours to ensure complete hydrolysis.
-
Cool the mixture to room temperature.
-
Carefully neutralize the mixture by adding a degassed acid solution (e.g., 2 M HCl) until the pH is neutral.[13]
-
Transfer the mixture to a separatory funnel and extract the product (propane-1-thiol) into an organic solvent like diethyl ether.
-
Wash the organic layer with degassed water, dry over sodium sulfate, and concentrate carefully to yield the free thiol. The resulting thiol should be used immediately or stored under an inert atmosphere to prevent oxidation.[13]
Spectroscopic Analysis
The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR Spectroscopy :
-
~2.3 ppm (singlet, 3H) : Corresponds to the methyl protons of the acetyl group (CH₃-C=O).
-
~2.8 ppm (triplet, 2H) : Corresponds to the methylene protons adjacent to the sulfur atom (-S-CH₂-).
-
~1.6 ppm (sextet, 2H) : Corresponds to the central methylene protons of the propyl group (-CH₂-CH₂-CH₃).
-
~0.9 ppm (triplet, 3H) : Corresponds to the terminal methyl protons of the propyl group (-CH₂-CH₃).
-
-
¹³C NMR Spectroscopy :
-
~195 ppm : Carbonyl carbon (C=O) of the thioester.
-
~30-40 ppm : Carbons of the propyl group and the acetyl methyl group.
-
-
Infrared (IR) Spectroscopy :
-
~1690 cm⁻¹ : A strong, sharp absorption band characteristic of the C=O stretch in a thioester. This is a key diagnostic peak.
-
~2870-2960 cm⁻¹ : C-H stretching vibrations of the alkyl groups.
-
-
Mass Spectrometry (EI-MS) :
-
Molecular Ion (M⁺) : A peak at m/z = 118, corresponding to the molecular weight of the compound.[8][9]
-
Key Fragments : A prominent base peak is often observed at m/z = 43 , corresponding to the acetyl cation [CH₃CO]⁺.[8] Other fragments may arise from the loss of the propyl group or cleavage along the alkyl chain.
-
Applications in Drug Development and Research
The unique properties of this compound make it a valuable molecule for scientists and researchers.
-
Thiol Prodrugs : In drug development, a free thiol group (-SH) in a drug molecule can be crucial for its biological activity (e.g., as an enzyme inhibitor or antioxidant). However, this group can also lead to instability or poor bioavailability. By masking the thiol as a thioacetate, a more stable prodrug can be created. The thioacetate is later hydrolyzed in vivo by cellular esterases to release the active thiolated drug at the target site.
Caption: Use of thioacetate as a protecting group in a prodrug strategy.
-
Organic Synthesis Intermediate : It serves as a building block for creating more complex organosulfur compounds.[1][3] The thioester can participate in various reactions, including acylations and alkylations.[1]
-
Flavor and Fragrance Industry : this compound is used as a flavoring agent in the food industry to impart savory, onion-like notes.[3][4][8]
Safety and Handling
This compound is a flammable liquid and vapor.[6][8][14] It may cause skin, eye, and respiratory irritation.[3][8] Proper handling procedures are essential.
-
Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.[15]
-
Handling : Keep away from heat, sparks, and open flames.[14][15][16] Use non-sparking tools and take precautionary measures against static discharge.[14][17]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][14][15]
Conclusion
This compound is a compound of significant utility, bridging the gap between basic chemical synthesis and advanced applications in fields like drug development. Its value as a stable and easily deprotected source of the propanethiol moiety cannot be overstated. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to effectively leverage this versatile molecule in their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 2307-10-0 [smolecule.com]
- 3. Page loading... [guidechem.com]
- 4. propyl thioacetate, 2307-10-0 [thegoodscentscompany.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. S-n-Propyl thioacetate | 2307-10-0 [chemnet.com]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound | C5H10OS | CID 61295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C5H10OS) [pubchemlite.lcsb.uni.lu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. One moment, please... [chemistrysteps.com]
- 12. Thioester - Wikipedia [en.wikipedia.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. This compound | 2307-10-0 | TCI AMERICA [tcichemicals.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.ie [fishersci.ie]
- 17. This compound | 2307-10-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to the Synthesis of S-Propyl Thioacetate from 1-Propanethiol
Abstract
This technical guide provides a comprehensive overview of the synthesis of S-propyl thioacetate, a valuable thioester, from the starting material 1-propanethiol. Thioesters are a critical class of organosulfur compounds with significant applications in organic synthesis, biochemistry, and the flavor and fragrance industry.[1][2] This document delves into the primary synthetic methodologies, focusing on the acylation of 1-propanethiol. It offers a detailed examination of the reaction mechanisms, experimental protocols, safety considerations, and analytical techniques for product characterization. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough and practical understanding of this transformation.
Introduction: The Significance of Thioesters
Thioesters are analogues of esters where a sulfur atom replaces the oxygen atom of the alkoxy group. This substitution imparts unique chemical reactivity to the carbonyl group. The carbon-sulfur bond is weaker and less polarized than the corresponding carbon-oxygen bond in esters, rendering the thioester carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[3] This enhanced reactivity makes thioesters valuable acylating agents in organic synthesis and central intermediates in numerous biochemical pathways, most notably in the form of Acetyl-CoA.[3]
This compound (C₅H₁₀OS) is a specific thioester with applications as a flavoring agent, possessing a characteristic sulfurous, onion-like aroma.[1][4] Beyond its organoleptic properties, it serves as a useful synthetic intermediate, allowing for the introduction of the propanethiol moiety into more complex molecular architectures.
This guide will focus on the most direct and common methods for the synthesis of this compound from 1-propanethiol: acylation using acetyl chloride and acetic anhydride.
Synthetic Pathways: Acylation of 1-Propanethiol
The most straightforward approach to synthesizing this compound is the nucleophilic acylation of 1-propanethiol. In this reaction, the sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.
Reaction with Acetyl Chloride
The reaction between 1-propanethiol and acetyl chloride is a rapid and highly efficient method for the synthesis of this compound.[5] Acetyl chloride is a highly reactive acyl chloride, and the reaction proceeds via a nucleophilic acyl substitution mechanism.[5][6]
Mechanism: The lone pair of electrons on the sulfur atom of 1-propanethiol attacks the carbonyl carbon of acetyl chloride. This addition step forms a tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion as the leaving group and forming the protonated thioester. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[7]
References
- 1. Showing Compound this compound (FDB012037) - FooDB [foodb.ca]
- 2. Page loading... [wap.guidechem.com]
- 3. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. propyl thioacetate, 2307-10-0 [thegoodscentscompany.com]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. savemyexams.com [savemyexams.com]
Spectroscopic data of S-Propyl thioacetate (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of S-Propyl Thioacetate
This compound (CAS No. 2307-10-0) is a thioester compound with the molecular formula C₅H₁₀OS.[1][2][3] As a key component in the flavor profile of certain foods, notably those in the Allium genus like onions, its distinct sulfurous and savory aroma is of great interest to the flavor and fragrance industry.[4][5] Beyond its organoleptic properties, the thioester functional group makes it a versatile intermediate in organic synthesis.[4] For researchers in drug development and chemical synthesis, precise structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, offering field-proven insights into data acquisition and interpretation.
The unambiguous identification of this compound relies on the synergistic application of these techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system for characterization.
Below is the chemical structure of this compound, with atoms numbered for clear reference in the subsequent spectroscopic analysis.
References
An In-Depth Technical Guide to S-Propyl Thioacetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Propyl thioacetate (CAS No. 2307-10-0) is an organosulfur compound belonging to the thioester class.[1] Structurally, it is the S-propyl ester of ethanethioic acid.[2] While recognized for its potent, sulfurous odor reminiscent of onion and garlic, its utility extends far beyond the realm of flavor chemistry.[3][4] For the synthetic chemist and drug development professional, this compound serves as a versatile building block and a source of the propanethiol moiety. The thioester functional group imparts unique reactivity, making it a valuable intermediate in various synthetic transformations.[5] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, mechanistic principles, key applications in modern research, and essential safety protocols.
Physicochemical and Spectroscopic Properties
This compound is typically a colorless to pale yellow liquid under standard conditions.[3] A summary of its key properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2307-10-0 | [2][6][7] |
| Molecular Formula | C₅H₁₀OS | [2] |
| Molecular Weight | 118.20 g/mol | [8] |
| IUPAC Name | S-propyl ethanethioate | [8] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 137-139 °C at 760 mmHg | [2][8] |
| Density | ~0.971 g/cm³ | [2] |
| Refractive Index (n²⁰/D) | ~1.460 | [2] |
| Flash Point | 33.3 °C (92.0 °F) | [4] |
| Solubility | Soluble in organic solvents (e.g., ethanol); sparingly soluble in water. | [3][8] |
Spectroscopic Characterization
Proper characterization is critical for verifying the identity and purity of this compound.
| Spectroscopic Data | Key Features | Source(s) |
| ¹³C NMR | Data reported in the literature. | [8][9] |
| Mass Spectrometry (EI) | Major peaks (m/z): 43 (base peak), 118 (molecular ion), 41, 42, 27. | [8] |
| Infrared (IR) Spectroscopy | Data available in the NIST Chemistry WebBook. |
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through several established methods in organic chemistry. The choice of method often depends on the starting material availability, desired scale, and reaction conditions. Two prevalent and reliable methods are detailed below.
Method 1: Nucleophilic Substitution with Potassium Thioacetate
This is the most direct and common laboratory-scale synthesis, proceeding via a classic Sₙ2 mechanism. The thioacetate anion, a potent sulfur nucleophile, displaces a halide (typically bromide or iodide) from a propyl electrophile.
Causality: This method is favored for its simplicity, high yields, and the use of readily available and inexpensive starting materials: a propyl halide and potassium thioacetate. The reaction is typically fast at room temperature.
Method 2: Mitsunobu Reaction
For syntheses starting from 1-propanol, the Mitsunobu reaction offers a powerful alternative. This reaction couples the alcohol with thioacetic acid using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).
Causality: The Mitsunobu reaction is chosen when an alcohol is the available starting material. It is renowned for its mild conditions and, importantly, it proceeds with a clean inversion of stereochemistry at the alcohol carbon, a critical feature in asymmetric synthesis, though not relevant for the achiral 1-propanol. The reaction works by activating the alcohol's hydroxyl group in situ, turning it into a good leaving group for subsequent nucleophilic attack by the thioacetate.
Applications in Research and Drug Development
The thioester moiety of this compound is a key synthon, providing reactivity that is distinct from its oxygen-ester analog. This makes it a valuable tool for researchers in organic synthesis and medicinal chemistry.
Thiol Progenitor and Protecting Group
In complex molecule synthesis, the free thiol group (-SH) is often highly reactive and can interfere with other reactions. The thioacetate group serves as a stable and effective protecting group for thiols. This compound can be seen as a stable precursor to 1-propanethiol. The thioester can be carried through multiple synthetic steps and then selectively deprotected under basic conditions (hydrolysis) to reveal the free thiol at a late stage in the synthesis.[10]
Causality: This strategy avoids the handling of volatile and malodorous free thiols until necessary and protects the thiol from unwanted side reactions like oxidation to disulfides.
Intermediate in Pharmaceutical and Agrochemical Synthesis
This compound serves as a building block for introducing the propylthio- group into more complex molecular scaffolds.[5][11] The thioester can undergo various transformations, including reactions with organometallic reagents or reduction, to form new carbon-carbon or carbon-heteroatom bonds, which are fundamental operations in the construction of active pharmaceutical ingredients (APIs) and agrochemicals.
Role in Peptide and Protein Chemistry: Native Chemical Ligation
A highly significant application of the thioester functional group is in Native Chemical Ligation (NCL) .[12] NCL is a cornerstone of chemical protein synthesis, allowing chemists to ligate two smaller, unprotected peptide fragments together to form a larger protein.[13][14] The reaction involves a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.[15]
Mechanism: The process begins with a chemoselective, reversible transthioesterification between the N-terminal cysteine thiol of one peptide and the C-terminal thioester of another. This is followed by a rapid, irreversible intramolecular S-to-N acyl transfer, which forms a native peptide bond at the ligation site.[14] While this compound itself is not directly used on peptides, its chemistry is foundational to understanding the peptide thioesters that are. For drug development professionals working on peptide or protein therapeutics, understanding thioester chemistry is crucial for accessing complex biological targets.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Page loading... [guidechem.com]
- 3. propyl thioacetate, 2307-10-0 [thegoodscentscompany.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Propyl thioacetate | SIELC Technologies [sielc.com]
- 7. This compound | C5H10OS | CID 61295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]
- 10. Buy this compound | 2307-10-0 [smolecule.com]
- 11. mdpi.com [mdpi.com]
- 12. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 14. Peptide Thioesters for Native Chemical Ligation - ChemistryViews [chemistryviews.org]
- 15. researchgate.net [researchgate.net]
S-Propyl Thioacetate: A Comprehensive Technical Guide to its Role in Modern Organic Synthesis
This guide provides an in-depth exploration of S-propyl thioacetate (CAS No. 2307-10-0), a versatile yet often overlooked organosulfur reagent. Moving beyond its well-known application as a flavor and fragrance component[1], we will dissect its core functionalities in organic synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of thioesters for the construction of complex molecules. We will examine its role as a stable propanethiol precursor, its utility in radical-mediated carbon-sulfur bond formation, and its application as a foundational building block in multistep synthesis, supported by mechanistic insights and actionable protocols.
Compound Profile and Physicochemical Properties
This compound, systematically named S-propyl ethanethioate, is a thiocarboxylic ester that serves as a pivotal intermediate in numerous synthetic pathways.[2][3] Its thioester linkage imparts a unique reactivity profile, distinct from that of its oxygen-based ester analogue. The presence of sulfur provides a soft, polarizable center that dictates its chemical behavior.
A summary of its key physicochemical properties is presented below, offering a foundational understanding for its handling and application in experimental setups.
| Property | Value | Source(s) |
| CAS Number | 2307-10-0 | [2] |
| Molecular Formula | C₅H₁₀OS | [2][4] |
| Molecular Weight | 118.20 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Odor | Strong, pungent, sulfurous, likened to onion or garlic | [4] |
| Boiling Point | 145-147 °C (at 1 atm) | [4] |
| Density | ~0.975 g/cm³ (at 25 °C) | [4] |
| Solubility | Soluble in organic solvents (e.g., ethanol); limited in water | [1][4] |
| Refractive Index (n20/D) | ~1.460 | [5] |
Core Synthetic Utility I: A Controllable Source of Propanethiol
One of the most valuable applications of this compound is its function as a "masked" or protected form of 1-propanethiol.[6] 1-Propanethiol is a highly odorous and volatile liquid that can be challenging to handle directly. The thioacetate serves as a stable, less odorous solid precursor from which the reactive thiol can be generated in situ under controlled conditions.
Mechanism of Deprotection: The acetyl group can be readily cleaved via hydrolysis under either basic or acidic conditions to liberate the free thiol. Base-mediated hydrolysis, often using reagents like sodium hydroxide or sodium methoxide in an alcoholic solvent, is common. The mechanism involves nucleophilic attack of the hydroxide or alkoxide at the electrophilic carbonyl carbon of the thioester, followed by elimination of the propanethiolate anion, which is subsequently protonated upon workup.
Caption: Base-catalyzed deprotection of this compound.
Experimental Protocol: Generation of a Thiol via S-Thioacetate Hydrolysis
This protocol describes the deprotection of a generic S-thioacetate to yield a free thiol, a reaction for which this compound serves as a model compound.
Objective: To hydrolyze an S-thioacetate to its corresponding thiol for subsequent use in a reaction.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH), 1 M aqueous solution (1.1 eq)
-
Hydrochloric Acid (HCl), 1 M aqueous solution (for neutralization)
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to prevent oxidative dimerization of the resulting thiol.
-
Hydrolysis: Cool the solution to 0 °C using an ice bath. Add the 1 M NaOH solution (1.1 eq) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC), typically complete within 1-2 hours.
-
Neutralization: Once the reaction is complete, carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Validation: The resulting crude 1-propanethiol can be characterized by ¹H NMR to confirm the disappearance of the acetyl singlet (around δ 2.3 ppm) and the appearance of the thiol proton. The product is often used immediately in the next synthetic step without further purification due to its volatility.
Trustworthiness Note: The use of an inert atmosphere is critical. The resulting thiolate anion and the final thiol are susceptible to oxidation, which can lead to the formation of disulfide byproducts, reducing the yield and complicating purification.
Core Synthetic Utility II: C-S Bond Formation via Radical Pathways
This compound is an effective precursor for the propylthiyl radical (CH₃CH₂CH₂S•), which can be exploited in radical-mediated C-S bond formation.[6] This approach is particularly powerful for additions across unsaturated bonds (alkenes and alkynes) in so-called thiol-ene or thiol-yne reactions. These reactions proceed under mild conditions and exhibit high functional group tolerance.
Mechanism of Radical Addition: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or a photoredox catalyst, which abstracts a hydrogen atom from a suitable donor or directly fragments the thioester (less common). The key step is the generation of the propylthiyl radical, which then adds to an unsaturated C-C bond. This addition generates a carbon-centered radical, which propagates the chain by abstracting a hydrogen atom from a donor, yielding the final product and regenerating a radical species.
References
S-Propyl thioacetate as a source of propanethiol
An In-Depth Technical Guide: S-Propyl Thioacetate as a Controlled Source of Propanethiol for Advanced Research and Drug Development
Introduction: Taming the Thiol
Propanethiol (CH₃CH₂CH₂SH), a simple alkyl thiol, is a potent and versatile nucleophile utilized in a multitude of applications, from the synthesis of organosulfur pharmaceuticals to its role as a key intermediate in agrochemical production.[1][2] Its high reactivity, stemming from the sulfhydryl group (-SH), makes it an invaluable building block for introducing the propylthio moiety into complex molecular architectures.[1]
However, the utility of propanethiol is often overshadowed by significant handling challenges. It is a volatile, highly flammable liquid with an overpowering and offensive odor.[3][4] These characteristics necessitate stringent engineering controls and create a difficult working environment. To circumvent these issues, researchers have increasingly turned to protected thiol precursors, which offer a stable, less odorous, and safer alternative for the controlled, in situ generation of the reactive thiol.
Among these precursors, this compound (CH₃C(O)SCH₂CH₂CH₃) has emerged as a compound of choice. As a thioester, it effectively "masks" the reactive thiol group, rendering the molecule significantly more stable and easier to handle. The acetyl protecting group can be readily cleaved under mild conditions to liberate propanethiol precisely when and where it is needed for a reaction, providing researchers with greater control over their synthetic pathways. This guide provides a comprehensive overview of this compound, from its fundamental properties to detailed protocols for its use as a propanethiol source in a research and development setting.
Chemical Profile and Synthesis of this compound
This compound, systematically named S-propyl ethanethioate, is a thioester derivative of acetic acid.[5] Its structure combines the stability of an ester with the latent reactivity of a thiol, making it an ideal precursor.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2307-10-0 | [5][6] |
| Molecular Formula | C₅H₁₀OS | [5][6] |
| Molecular Weight | 118.19 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 137-139 °C | [8][9] |
| Density | ~0.971 g/cm³ at 25°C | [7][8] |
| Flash Point | 33.33 °C - 36 °C | [5] |
| Refractive Index | ~1.460 at 20°C | [8][9] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | [10] |
Synthesis of this compound
The synthesis of this compound is typically achieved through straightforward nucleophilic substitution reactions. A common and efficient method involves the reaction of an alkyl halide, such as 1-bromopropane or 1-iodopropane, with a thioacetate salt like potassium thioacetate in a suitable solvent (e.g., ethanol, DMF).[11] Another route is the reaction of 1-propanethiol with acetyl chloride.[8]
The general synthetic scheme is illustrated below:
Caption: General reaction scheme for the synthesis of this compound.
Generation of Propanethiol: Mechanisms and Protocols
The core utility of this compound lies in the facile cleavage of its thioester bond to unmask the propanethiol. This deprotection is most commonly achieved via hydrolysis under either basic or acidic conditions. The choice of method depends on the overall chemical compatibility of the substrate and the desired reaction kinetics.
Mechanism of Thioacetate Cleavage
The deprotection of this compound proceeds through the nucleophilic acyl substitution. In basic hydrolysis, a hydroxide ion attacks the electrophilic carbonyl carbon of the thioester. The resulting tetrahedral intermediate collapses, expelling the propanethiolate anion, which is subsequently protonated to yield propanethiol.
Caption: Mechanism of base-catalyzed hydrolysis of this compound.
Experimental Protocol 1: Base-Mediated Hydrolysis
This is a robust and widely used method for cleaving thioacetates.[12] However, care must be taken to prevent oxidation of the resulting thiol to the corresponding disulfide, which can occur in the presence of oxygen under basic conditions.[13] Performing the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.
Materials:
-
This compound
-
Ethanol (degassed)
-
Sodium hydroxide (NaOH)
-
Deionized water (degassed)
-
Hydrochloric acid (HCl), 2 M (degassed)
-
Diethyl ether (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, condenser, separatory funnel, and other standard glassware.
Step-by-Step Methodology:
-
Setup: Assemble the reaction glassware under an inert atmosphere.
-
Dissolution: Dissolve this compound (1 equivalent) in degassed ethanol in the round-bottom flask.
-
Hydrolysis: Prepare a solution of NaOH (2 equivalents) in degassed water and add it dropwise to the stirred thioacetate solution.
-
Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: After cooling to room temperature, carefully neutralize the mixture by adding degassed 2 M HCl until the pH is ~7.
-
Extraction: Transfer the neutralized mixture to a separatory funnel under an inert atmosphere. Extract the aqueous layer with degassed diethyl ether (3x).
-
Washing & Drying: Combine the organic layers, wash with degassed water, and dry over anhydrous Na₂SO₄.[12][14]
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield propanethiol. The product can be used immediately for the next synthetic step.
Experimental Protocol 2: Acid-Mediated Hydrolysis
An alternative method employs acidic conditions, which can be advantageous for substrates that are sensitive to strong bases. A system of acetyl chloride in methanol generates HCl in situ, providing a mild and efficient medium for deacetylation.[13]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Acetyl chloride
-
Dichloromethane
-
Deionized water
Step-by-Step Methodology:
-
Setup: In a standard round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of acetyl chloride (e.g., 0.1-0.2 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction is typically faster than basic hydrolysis and can be complete in 1-2 hours. Monitor by TLC or GC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with dichloromethane and wash with water.
-
Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain propanethiol.
Caption: A generalized workflow for the laboratory-scale generation of propanethiol.
Applications in Drug Development and Research
The use of this compound as a propanethiol surrogate is particularly valuable in fields where the introduction of a thiol group is a key synthetic step.
-
Organosulfur Drug Synthesis: Many pharmaceuticals contain sulfur. The ability to generate the highly nucleophilic propanethiol in situ allows for its clean and controlled addition to electrophilic centers in complex drug intermediates.[1]
-
Agrochemicals: Propanethiol is a feedstock for certain insecticides and herbicides.[3][4] Using this compound can improve the safety and efficiency of synthesizing these active ingredients.
-
Flavor and Fragrance Chemistry: While propanethiol itself has a harsh odor, related thioesters and thiols are important components of savory flavors (e.g., onion, garlic) and complex fragrances.[15][16] The controlled release from a precursor like this compound can be used in chemo-enzymatic processes to generate specific flavor profiles.[17]
Caption: Logical relationship from stable precursor to final application.
Safety and Handling
While this compound is safer than propanethiol, it is still a chemical that requires careful handling.
-
Hazards: this compound is a flammable liquid and vapor.[5] It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin, eye, and respiratory irritation.[5][15]
-
Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[18][19] Containers should be kept tightly closed in a dry, well-ventilated place.[18][19]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[19]
The liberated propanethiol is highly flammable with a flash point of -21 °C.[3] It is toxic and has a very strong, unpleasant odor. All work involving propanethiol must be conducted in a high-performance fume hood.
Conclusion
This compound serves as an exemplary solution to the challenges associated with the direct use of propanethiol. By masking the reactive sulfhydryl group, it provides a stable, easily handled, and less odorous liquid precursor that can be efficiently converted to the free thiol under mild and controllable conditions. The protocols outlined in this guide offer researchers reliable methods for the in situ generation of propanethiol, enabling cleaner reactions and safer laboratory practices. This approach is particularly advantageous in the multi-step synthesis of high-value molecules, such as pharmaceuticals and agrochemicals, where control, safety, and predictability are paramount. The continued application of such protecting group strategies will undoubtedly facilitate further innovation in synthetic organic chemistry and drug discovery.
References
- 1. 1-Propanethiol Factory_Manufacturer_Supplier - Dingqiao Supply Chain [dqchems.com]
- 2. nbinno.com [nbinno.com]
- 3. Propanethiol - Wikipedia [en.wikipedia.org]
- 4. 1-Propanethiol | 107-03-9 [chemicalbook.com]
- 5. Buy this compound | 2307-10-0 [smolecule.com]
- 6. This compound | C5H10OS | CID 61295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. S-N-PROPYL THIOACETATE | 2307-10-0 [chemicalbook.com]
- 9. S-N-PROPYL THIOACETATE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. CAS 2307-10-0: this compound | CymitQuimica [cymitquimica.com]
- 11. ias.ac.in [ias.ac.in]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 15. Page loading... [guidechem.com]
- 16. nbinno.com [nbinno.com]
- 17. WO2001077096A2 - Preparation of natural thioacetates and derivatives - Google Patents [patents.google.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
Whitepaper: Unveiling the Olfactory Landscape of S-Propyl Thioacetate
An In-depth Technical Guide for Sensory Studies
Abstract
S-Propyl thioacetate (CAS: 2307-10-0) is a potent, sulfur-containing volatile compound that commands significant attention in the fields of sensory science, flavor chemistry, and fragrance development. Its powerful and distinctive aroma, characterized by pungent notes of onion and garlic with savory undertones, makes it an invaluable tool for creating authentic and impactful sensory experiences.[1][2][3] However, the effective utilization of this compound hinges on a deep and quantitative understanding of its olfactory properties. This technical guide provides a comprehensive framework for the sensory evaluation of this compound. It moves beyond simple descriptors to detail the causality behind experimental choices, outlines self-validating protocols for rigorous scientific inquiry, and is grounded in authoritative references. We will explore its fundamental physicochemical characteristics, delve into the mechanisms of its perception, present detailed methodologies for sensory analysis, and discuss the interpretation of the resulting data for research and development applications.
Physicochemical Profile of this compound
A thorough understanding of a molecule's physical and chemical properties is the foundational step in any sensory analysis. These characteristics govern its volatility, solubility, and stability, all of which directly impact its release from a medium and subsequent interaction with olfactory receptors. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2307-10-0 | [4] |
| Molecular Formula | C5H10OS | [1][4][5] |
| Molecular Weight | 118.19 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Odor Profile | Pungent, sulfurous, onion, garlic, savory, green, alliaceous | [1][2][6][7] |
| Boiling Point | Approx. 145-147°C (at standard pressure) | [1] |
| Density | Approx. 0.975 g/cm³ (at 25°C) | [1] |
| Flash Point | 33.33 °C | [6] |
| Solubility | Soluble in organic solvents (e.g., ethanol); limited in water | [1][4][6] |
| Typical Purity | ≥95% (GC), with >98% grades available | [1] |
Expert Insight: The limited water solubility and relatively high boiling point are critical considerations for sample preparation in sensory studies. For aqueous-based evaluations, the use of a co-solvent or emulsifier may be necessary to ensure homogeneity. Its high purity, typically verified by Gas Chromatography (GC), is essential for avoiding confounding sensory notes from impurities.[2]
The Neurobiology of Thioacetate Perception
The human olfactory system possesses a remarkable sensitivity to volatile sulfur compounds (VSCs), a trait rooted in evolutionary biology where such odors often signal decaying organic matter or environmental hazards.[8][9] The perception of this compound is not merely the detection of a single molecule but a complex neurological event.
The Olfactory Signal Transduction Cascade
Olfaction begins when volatile molecules like this compound travel through the nasal cavity and dissolve in the olfactory mucus.[10] Here, they bind to Olfactory Receptors (ORs), which are a vast family of G-protein coupled receptors (GPCRs) expressed on the cilia of Olfactory Sensory Neurons (OSNs).[10][11]
The binding of an odorant to its specific OR(s) initiates a signal transduction cascade. This process is the cornerstone of odor perception and follows a well-established pathway.
Caption: General olfactory signal transduction pathway initiated by odorant binding.
Specificity for Sulfur Compounds
While the specific human ORs that respond to this compound have not been exhaustively deorphanized, research on similar low-molecular-weight thiols provides critical insights. Studies have shown that certain ORs, such as OR2T11, are highly responsive to thiols and that this response can be modulated by the presence of metal cofactors like copper ions.[8][9] This suggests a specialized mechanism for the ultra-sensitive detection of VSCs. It is plausible that this compound activates a unique combination of these and other ORs, resulting in its characteristic "alliaceous" and "savory" perceptual quality.[11]
Methodologies for Quantitative Sensory Analysis
To move from qualitative description to quantitative characterization, rigorous and validated methodologies are required. The following protocols represent the gold standard for analyzing the olfactory properties of a potent aroma chemical like this compound.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the analytical separation of gas chromatography with the sensitivity of the human nose as a detector.[12] It is indispensable for identifying which specific compounds in a complex mixture are responsible for the aroma.
Causality: The core principle is to physically separate volatile compounds in time so a trained assessor can evaluate the odor of each component as it elutes from the GC column. This directly links a chemical entity to a specific sensory perception.
Caption: Standard workflow for a Gas Chromatography-Olfactometry (GC-O) analysis.
Step-by-Step Protocol for GC-O Analysis:
-
Sample Preparation:
-
Prepare a solution of this compound in a volatile solvent (e.g., dichloromethane) at a concentration detectable by both the chemical detector and the human nose (e.g., 10-100 ppm).
-
For analysis within a food matrix, use an extraction technique like Stir Bar Sorptive Extraction (SBSE) or Solid Phase Microextraction (SPME) to isolate volatiles.[13]
-
-
GC Configuration:
-
Injector: Set to a temperature sufficient for volatilization without degradation (e.g., 230°C).
-
Carrier Gas: Use high-purity helium or hydrogen.
-
Column: Select a column with appropriate polarity. A wax-type column (e.g., DB-WAX) is often suitable for general aroma compounds.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 240°C) to ensure separation.
-
-
Olfactometry and Detection:
-
The column effluent is split (typically 1:1) between a chemical detector (like a Mass Spectrometer for identification) and the olfactory detection port (ODP).[13]
-
The ODP line is heated to prevent condensation and mixed with humidified air to prevent nasal dehydration for the assessor.
-
A trained assessor sniffs the ODP outlet throughout the run, recording the time, duration, intensity, and a qualitative descriptor for every odor detected.
-
-
Data Interpretation:
-
The resulting "aromagram" is aligned with the chemical chromatogram. This allows for the positive identification of this compound's retention time with its specific "garlic, sulfurous" odor notes. In a complex mixture, this method can pinpoint its contribution to the overall aroma profile.[13]
-
Trained Sensory Panel and Descriptive Analysis
While GC-O isolates individual compounds, a trained sensory panel evaluates the compound's aroma as a whole, providing a more holistic and perceptually relevant profile.
Causality: This methodology is based on the principle that humans can be trained to be analytical instruments, reliably identifying and quantifying specific sensory attributes. This provides reproducible data on the complete olfactory experience of the compound.
Step-by-Step Protocol for Descriptive Analysis:
-
Panelist Selection and Training:
-
Screen at least 10-15 individuals for odor sensitivity, health, and ability to articulate perceptions.
-
Train the selected panel over several sessions using a range of reference standards relevant to sulfurous and savory aromas (e.g., garlic oil, onion extract, dimethyl sulfide). The goal is to build a consensus vocabulary and anchor intensity scales.
-
-
Sample Preparation and Presentation:
-
Prepare serial dilutions of high-purity this compound in a neutral solvent like propylene glycol, mineral oil, or water with a non-volatile solvent.[6][14] A concentration of 0.1% to 2.0 ppm is often cited for evaluation.[6]
-
Present samples blindly and randomized to the panelists. A common method is to dip unscented paper blotters into the solutions for a controlled duration.
-
-
Evaluation and Scoring:
-
Panelists evaluate each sample in isolated, odor-free booths.
-
They score the intensity of each agreed-upon descriptor (e.g., "garlic," "green," "savory," "pungent") on a structured scale (e.g., a 15-point line scale or a 7-point category scale).
-
-
Data Analysis:
-
Analyze the collected intensity scores using statistical methods (e.g., ANOVA) to check for significant differences and panelist performance.
-
The mean scores for each attribute can be visualized in a spider web (or radar) plot to provide a clear and comprehensive olfactory fingerprint of this compound.
-
Conclusion: From Molecule to Perception
This compound is more than just a chemical with a pungent smell; it is a precise tool for sensory innovation. Its potent alliaceous and savory character, driven by a low odor threshold, provides significant impact in flavor and fragrance formulations.[2] A deep understanding of its properties, grounded in the robust analytical methodologies of Gas Chromatography-Olfactometry and trained panel descriptive analysis, is essential for any researcher or developer aiming to harness its capabilities. By applying the self-validating and scientifically rigorous protocols detailed in this guide, professionals can move from subjective description to quantitative, reproducible data, enabling precise control over the sensory experience and unlocking new potential in product development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C5H10OS | CID 61295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. propyl thioacetate, 2307-10-0 [thegoodscentscompany.com]
- 7. Showing Compound this compound (FDB012037) - FooDB [foodb.ca]
- 8. Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antagonistic interactions between odorants alter human odor perception - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. S-N-PROPYL THIOACETATE | 2307-10-0 [chemicalbook.com]
Discovery and history of thioester compounds
An In-Depth Technical Guide to the Discovery and History of Thioester Compounds
Abstract
Thioester compounds, characterized by a high-energy acyl-sulfur bond, are foundational to biochemistry and metabolism. Their discovery and the subsequent elucidation of their function represent a pivotal chapter in 20th-century science, connecting the catabolism of nutrients to the biosynthesis of complex biomolecules. This guide traces the historical journey from the initial identification of a mysterious "active acetate" to the detailed molecular understanding of Coenzyme A and its thioester derivatives. We will explore the key experiments and insights of pioneers like Fritz Lipmann and Feodor Lynen, delve into the unique chemical and thermodynamic properties that make thioesters ideal biological acyl-group carriers, and examine their central role in metabolic pathways. Finally, we will touch upon modern perspectives, including the "Thioester World" hypothesis for the origin of life, underscoring the enduring significance of these remarkable molecules in both established biology and forward-looking scientific inquiry.
The Chemical Identity and Energetic Significance of the Thioester Bond
Before delving into the history of their discovery, it is crucial to understand the unique chemical nature of thioesters that makes them so vital for life. A thioester is the sulfur analog of an ester, with the general structure R-C(=O)-S-R'. This seemingly simple substitution of a sulfur atom for an oxygen atom has profound energetic consequences.
The key to their function lies in the concept of "high-energy" bonds, a term popularized by Fritz Lipmann. The hydrolysis of the thioester bond in a compound like acetyl-CoA is a highly exergonic reaction, releasing a significant amount of free energy.
| Compound/Bond Type | Standard Free Energy of Hydrolysis (ΔG°′) |
| Acetyl-CoA (Thioester) | ~ -31.4 kJ/mol (-7.5 kcal/mol) [1][2] |
| Typical Oxygen Ester | ~ -21 kJ/mol (-5 kcal/mol)[2] |
| ATP (terminal phosphate) | ~ -30.5 kJ/mol (-7.3 kcal/mol) |
This high group transfer potential does not arise from an inherently unstable bond, but rather from the relatively poor resonance stabilization of the thioester compared to its oxygen ester counterpart. The larger atomic radius of sulfur results in less effective orbital overlap with the carbonyl carbon, weakening the C-S bond's double-bond character.[3] Consequently, the products of hydrolysis (a carboxylic acid and a thiol) are significantly more stable than the thioester itself, driving the reaction forward. This property makes thioesters superb acyl group donors, a role they fill universally across all domains of life.
The Hunt for "Active Acetate": Discovery of Coenzyme A
The story of thioesters in biology begins in the 1930s and 40s with a puzzle. Biochemists knew that the two-carbon acetyl group was a central intermediate in metabolism, but the chemical identity of the "active acetate" that participated in reactions like the synthesis of citric acid was a mystery.
The breakthrough came from the laboratory of Fritz Lipmann . While studying acetyl group transfer in pigeon liver extracts, Lipmann identified a heat-stable cofactor that was essential for the acetylation of sulfanilamide.[4][5] He named this substance Coenzyme A (CoA) , with the 'A' standing for "activation of acetate".[6] In 1945, he reported the discovery of CoA, a molecule he recognized as critical for linking the breakdown of carbohydrates and fats with the Krebs cycle.[7] His work, which established the concept of group transfer potential and the central role of coenzymes in energy metabolism, earned him a share of the Nobel Prize in Physiology or Medicine in 1953.[5][6][7]
Lipmann and his collaborators were able to isolate and purify CoA, determining that the vitamin pantothenic acid was a key component of its structure.[6] However, the precise nature of how acetate was "activated" by CoA remained to be fully elucidated.
The Final Piece of the Puzzle: Feodor Lynen and Acetyl-CoA
While Lipmann had discovered the coenzyme, it was German biochemist Feodor Lynen who definitively solved the structure of "active acetate".[8] Working with yeast extracts, Lynen succeeded in isolating the activated molecule in a stable form. Through careful chemical analysis, he demonstrated that the acetyl group was attached to Coenzyme A via a thioester bond to the terminal sulfhydryl (-SH) group of a cysteamine moiety within the CoA structure.[8][9][10]
This discovery, published in 1951, was monumental.[8] It provided the chemical basis for the "high-energy" nature of the active acetate that Lipmann had theorized. Lynen's formulation of acetyl-CoA as a thioester immediately clarified how it could serve as an effective acetyl group donor in the synthesis of citric acid, fatty acids, and steroids.[9][11] For this and his subsequent work on the mechanism of fatty acid metabolism and cholesterol biosynthesis, Lynen shared the 1964 Nobel Prize in Physiology or Medicine.[8][11]
The Central Role of Thioesters in Metabolism
The discoveries of Lipmann and Lynen placed acetyl-CoA, and thioesters in general, at the absolute center of intermediary metabolism.
-
Hub of Metabolism: Acetyl-CoA is the convergence point for the catabolism of carbohydrates (via pyruvate), fatty acids (via β-oxidation), and many amino acids.[7][12] It serves as the primary fuel for the citric acid cycle.[4][7]
-
Fatty Acid Metabolism: The entire process of fatty acid synthesis and degradation is dependent on thioesters. Fatty acids are activated for breakdown by being converted into acyl-CoA thioesters.[3][13][14] This activation, catalyzed by acyl-CoA synthetases, is required for transport into the mitochondria and for each cycle of β-oxidation.[14]
-
Biosynthesis: Acetyl-CoA is the fundamental two-carbon building block for a vast array of biosynthetic pathways, including the synthesis of fatty acids, cholesterol, and other steroids.[11][15] The high group transfer potential of the thioester bond provides the thermodynamic driving force for the condensation reactions that build these complex molecules.
Experimental Protocol: A Self-Validating Acetyltransferase Assay
To track the purification of "active acetate," researchers like Lipmann and Lynen relied on enzymatic assays. The following is a conceptual, self-validating protocol for measuring the acetyl-group transfer potential of a purified Acetyl-CoA sample.
Objective: To quantify the amount of active thioester in a sample by measuring its ability to acetylate a chromogenic substrate, p-nitroaniline.
Principle: Acetyl-CoA will donate its acetyl group to the primary amine of p-nitroaniline in a reaction catalyzed by an acetyltransferase enzyme. The product, N-acetyl-p-nitroaniline, has a different absorption spectrum than the substrate, allowing for spectrophotometric quantification.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Substrate Stock: 10 mM p-nitroaniline in DMSO.
-
Enzyme Stock: Purified N-acetyltransferase (e.g., from pigeon liver).
-
Sample: Purified Acetyl-CoA of unknown concentration.
-
Standard: Acetyl-CoA of a known, certified concentration.
-
-
Standard Curve Generation:
-
Prepare a series of dilutions of the Acetyl-CoA standard (e.g., 0, 10, 25, 50, 100, 200 µM) in Assay Buffer.
-
For each concentration, set up a 100 µL reaction containing: 80 µL of the standard dilution, 10 µL of Substrate Stock, and 10 µL of Enzyme Stock.
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Read the absorbance at 405 nm.
-
Plot Absorbance vs. Concentration to generate a standard curve.
-
-
Sample and Control Assays (in triplicate):
-
Test Reaction (A): 80 µL of Sample, 10 µL of Substrate Stock, 10 µL of Enzyme Stock.
-
Control 1 (No Enzyme): 80 µL of Sample, 10 µL of Substrate Stock, 10 µL of Assay Buffer. This control validates that the reaction is enzyme-dependent and not spontaneous.
-
Control 2 (No Substrate): 80 µL of Sample, 10 µL of DMSO, 10 µL of Enzyme Stock. This control accounts for any background absorbance from the sample or enzyme.
-
Control 3 (No Sample): 80 µL of Assay Buffer, 10 µL of Substrate Stock, 10 µL of Enzyme Stock. This control validates that the enzyme and substrate alone do not produce a signal.
-
-
Incubation and Measurement:
-
Incubate all sample and control tubes as in step 2.
-
Stop the reaction and read absorbance as in step 2.
-
-
Data Analysis:
-
Subtract the average absorbance of the control reactions from the average absorbance of the Test Reaction (A) to get the corrected absorbance.
-
Use the standard curve to determine the concentration of active Acetyl-CoA in the sample.
-
This self-validating design ensures that the measured activity is directly and specifically attributable to the enzymatic transfer of an acetyl group from a thioester donor.
Modern Frontiers: The "Thioester World" and Drug Development
The importance of thioesters has not diminished over time. In fact, their fundamental nature has led to their inclusion in theories about the very origin of life.
-
The "Thioester World" Hypothesis: Proposed by Nobel laureate Christian de Duve in 1991, this hypothesis posits that in a prebiotic world, before the evolution of ATP, thioesters could have served as the primary currency of energy.[16][17] They could have provided the energy needed to form peptides and other complex molecules, essentially jump-starting metabolism.[15][16][17] Recent experimental work has provided compelling support for this idea, showing that thioesters can facilitate the linking of amino acids to RNA, providing a potential bridge between the "Thioester World" and the "RNA World" hypotheses of life's origins.[18][19][20]
-
Drug Development: The enzymes that synthesize and utilize thioesters, such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), are responsible for producing a vast number of natural products with potent medicinal properties, including antibiotics, immunosuppressants, and anticancer agents.[21][22][23] Understanding and engineering these thioester-dependent enzymatic assembly lines is a major focus of modern drug discovery and synthetic biology.
Conclusion
The discovery of thioesters and their central role in biology is a testament to the power of biochemical investigation. From a vaguely defined "active acetate," a complete picture emerged of a chemically elegant and thermodynamically potent molecule that underpins the entire metabolic network of life. The work of pioneers like Lipmann and Lynen not only solved a critical puzzle of their time but also laid a foundation that continues to support cutting-edge research into metabolism, disease, synthetic biology, and the fundamental origins of life itself. The thioester bond, forged in the early history of biochemistry, remains a bond of profound and enduring significance.
References
- 1. CHEM 245 - Thioesters [guweb2.gonzaga.edu]
- 2. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 3. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]
- 4. Lipmann Discovers Coenzyme A | Research Starters | EBSCO Research [ebsco.com]
- 5. Fritz Albert Lipmann | Nobel Prize, Biochemist, Physiologist | Britannica [britannica.com]
- 6. Coenzyme A - Wikipedia [en.wikipedia.org]
- 7. The Rockefeller University » Hospital Centennial [centennial.rucares.org]
- 8. Feodor Lynen: The great experimenter [mpg.de]
- 9. Biotin-dependent Enzymes: the Work of Feodor Lynen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nobelprize.org [nobelprize.org]
- 11. Feodor Lynen | Nobel Prize, Lipids, Metabolism | Britannica [britannica.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Thioester - Wikipedia [en.wikipedia.org]
- 16. Experiment sheds light on the origin of life, supporting the existence of a ‘thioester world’ before living beings | Science | EL PAÍS English [english.elpais.com]
- 17. Catalysts of creation: thioesters & the origins of life – NU Sci Magazine [nuscimagazine.com]
- 18. Scientists Make Breakthrough in Solving the Mystery of Life’s Origin [404media.co]
- 19. Scientists Think They’ve Found Life’s Original Catalyst [popularmechanics.com]
- 20. sciencedaily.com [sciencedaily.com]
- 21. Engineering polyketide synthases and nonribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Genome-based discovery of polyketides generated by trans-acyltransferase polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of S-Propyl Thioacetate
Abstract
This document provides a comprehensive, validated protocol for the synthesis of S-Propyl thioacetate, a key intermediate in organic synthesis and a component in flavor and fragrance applications.[1] The featured method is the direct acetylation of 1-propanethiol using acetic anhydride under catalyst-free conditions, which is noted for its efficiency and operational simplicity.[2] This guide is designed for researchers and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product characterization. The protocol's structure emphasizes self-validation through clear analytical checkpoints, ensuring reproducibility and high purity of the final product.
Introduction and Scientific Context
This compound (C₅H₁₀OS) is a thioester that serves as a stable and less odorous precursor to 1-propanethiol.[3] Thioesters like this compound are valuable intermediates in synthetic chemistry, particularly for the controlled introduction of thiol groups into molecules, a common strategy in the synthesis of pharmaceuticals and natural products.[3][4] The acetylation of thiols is a fundamental transformation, converting a potent nucleophile into a more manageable functional group that can be deprotected under specific conditions.[5][6]
This application note details a robust and scalable protocol for the synthesis of this compound via the direct reaction of 1-propanethiol with acetic anhydride. This method avoids the need for specialized catalysts, proceeds readily under mild conditions, and offers high yields, making it an advantageous choice for laboratory settings.[2][7]
Reaction Scheme:
Mechanistic Insight: Nucleophilic Acyl Substitution
The synthesis proceeds via a well-established nucleophilic acyl substitution mechanism. The sulfur atom of 1-propanethiol, being a soft and potent nucleophile, attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which subsequently collapses, expelling an acetate ion as the leaving group and forming the stable thioester C-S bond. The expelled acetate is protonated by the proton from the thiol, yielding acetic acid as the sole byproduct.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis.
Materials and Equipment
Reagents:
-
1-Propanethiol (≥98%)
-
Acetic Anhydride (≥99%)
-
Dichloromethane (DCM, ACS grade)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Reflux condenser and heating mantle (optional, for gentle heating)
-
Dropping funnel or syringe
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Fume hood
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat
Quantitative Data Summary
The following table outlines the reagent quantities for a representative 50 mmol scale reaction.
| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Density (g/mL) | Volume / Mass | Equivalents |
| 1-Propanethiol | 76.16 | 50 | 0.84 | 4.5 mL | 1.0 |
| Acetic Anhydride | 102.09 | 60 | 1.08 | 5.7 mL | 1.2 |
| Product (Theoretical) | 118.20 | 50 | 0.971 | ~6.1 g | 1.0 |
Step-by-Step Synthesis Procedure
Expert Insight: This entire procedure must be performed in a well-ventilated chemical fume hood due to the potent stench of 1-propanethiol and the corrosive nature of acetic anhydride.[8][9]
-
Reaction Setup: Place a 100 mL round-bottom flask containing a magnetic stir bar in the fume hood. Add 1-propanethiol (4.5 mL, 50 mmol) to the flask.
-
Reagent Addition: While stirring the 1-propanethiol, slowly add acetic anhydride (5.7 mL, 60 mmol) to the flask at room temperature. The addition can be done using a syringe or a dropping funnel over 5-10 minutes. The reaction is typically exothermic; a slight warming of the flask may be observed.
-
Rationale: A modest excess of acetic anhydride (1.2 equivalents) is used to ensure the complete conversion of the limiting thiol reagent.
-
-
Reaction Execution: Stir the resulting clear, colorless solution at room temperature for 2 hours.
-
Trustworthiness Checkpoint: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired, though a 2-hour reaction time is generally sufficient for complete conversion.
-
-
Workup - Quenching: After 2 hours, carefully transfer the reaction mixture to a 250 mL separatory funnel. Add 50 mL of dichloromethane (DCM) to dilute the mixture. Slowly add 50 mL of saturated sodium bicarbonate (NaHCO₃) solution in portions to quench the excess acetic anhydride and neutralize the acetic acid byproduct.
-
CAUTION: CO₂ gas will evolve. Vent the separatory funnel frequently to release pressure.[10] Continue adding NaHCO₃ solution until effervescence ceases.
-
-
Workup - Extraction and Washing:
-
Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine.
-
Rationale: The water wash removes residual salts, while the brine wash helps to remove bulk water from the organic phase, preventing emulsions and improving drying efficiency.
-
-
Drying and Solvent Removal: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude this compound as a pale yellow liquid.[11]
-
Purification (Optional): For applications requiring very high purity, the crude product can be purified by vacuum distillation. This compound has a boiling point of 137-139 °C at atmospheric pressure.[12]
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety and Handling
Trustworthiness & Self-Validation: Adherence to stringent safety protocols is paramount for the well-being of the researcher and the integrity of the experiment.
-
1-Propanethiol: Possesses an extremely foul and persistent odor. It is flammable and should be handled exclusively in a fume hood.[8] All glassware and waste contaminated with the thiol should be immediately quenched in a bleach bath (a 1:1 mixture of commercial bleach and water) to oxidize the thiol and neutralize the odor.[8]
-
Acetic Anhydride: Is corrosive, a lachrymator, and reacts with water.[13][14] It can cause severe skin and eye burns.[15] Always wear appropriate PPE, including gloves and safety goggles, and handle it within a fume hood.[10]
-
Waste Disposal: All liquid and solid waste must be disposed of in appropriately labeled hazardous waste containers in accordance with institutional guidelines.
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, ¹H and ¹³C NMR spectroscopy should be performed.
Expected ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ ~2.88 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the sulfur atom (-S-CH₂ -CH₂-CH₃).
-
δ ~2.33 ppm (s, 3H): Sharp singlet for the three protons of the acetyl methyl group (-S-C(O)-CH₃ ).[16]
-
δ ~1.62 ppm (sext, 2H): Sextet for the two protons of the central methylene group (-S-CH₂-CH₂ -CH₃).
-
δ ~0.99 ppm (t, 3H): Triplet for the three protons of the terminal methyl group (-S-CH₂-CH₂-CH₃ ).
Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ ~195.8 ppm: Carbonyl carbon (C =O).
-
δ ~31.0 ppm: Acetyl methyl carbon (-C H₃).
-
δ ~30.4 ppm: Carbon adjacent to sulfur (-C H₂-S).
-
δ ~22.7 ppm: Central methylene carbon (-C H₂-CH₃).
-
δ ~13.4 ppm: Terminal methyl carbon (-C H₃).
The absence of a thiol proton signal (typically δ 1.3-1.6 ppm) from the 1-propanethiol starting material in the ¹H NMR spectrum is a key indicator of complete reaction.
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tandfonline.com [tandfonline.com]
- 6. memphis.edu [memphis.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. quora.com [quora.com]
- 11. CAS 2307-10-0: this compound | CymitQuimica [cymitquimica.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. purdue.edu [purdue.edu]
- 14. carlroth.com [carlroth.com]
- 15. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Application Note & Protocol: Facile Deprotection of S-Propyl Thioacetate to Propylthiol
Introduction: Unmasking the Thiol
In the landscape of chemical synthesis, particularly within drug development and materials science, the thiol functional group is of paramount importance. However, its high reactivity and propensity for oxidation to disulfides present significant challenges for storage and multi-step syntheses.[1] The use of protecting groups is a cornerstone strategy to temporarily mask the thiol's reactivity. Among these, the thioacetate group stands out for its stability, ease of introduction, and reliable cleavage under various conditions.[1]
The conversion of an alkyl thioacetate, such as S-propyl thioacetate, back to its corresponding free thiol is a critical final step in many synthetic pathways. This deprotection regenerates the nucleophilic thiol moiety immediately prior to its intended use, for applications ranging from the formation of self-assembled monolayers (SAMs) on gold surfaces to the synthesis of complex pharmaceutical intermediates.[2]
This guide provides a comprehensive overview of the deprotection of this compound to yield propylthiol. It delves into the underlying chemical principles, offers detailed, field-proven protocols, and presents a comparative analysis of common methodologies to empower researchers to make informed experimental choices.
Mechanistic Rationale: The "Why" Behind the Reaction
The cleavage of the thioester bond in this compound is typically achieved through nucleophilic acyl substitution. The choice of nucleophile and reaction conditions dictates the method's suitability for different substrates and synthetic contexts. Understanding these mechanisms is key to optimizing the reaction and troubleshooting potential issues.
Base-Catalyzed Hydrolysis (Saponification)
This is the most traditional and robust method for thioacetate deprotection. It involves the direct attack of a strong nucleophile, such as a hydroxide ion (from NaOH or KOH), on the electrophilic carbonyl carbon of the thioester.
The process unfolds as follows:
-
Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon, forming a transient tetrahedral intermediate.
-
Collapse of Intermediate: The intermediate collapses, cleaving the carbon-sulfur bond. This is favored because the thiolate anion (RS⁻) is an excellent leaving group.
-
Protonation: The resulting propylthiolate anion is then protonated during an acidic workup to yield the final, neutral propylthiol.
This mechanism is highly effective but can be incompatible with base-sensitive functional groups elsewhere in the molecule.[1]
Caption: Base-catalyzed hydrolysis mechanism for thioacetate deprotection.
Acid-Catalyzed Hydrolysis
In this method, an acid (e.g., HCl) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[3] A weak nucleophile, typically the solvent (e.g., methanol or water), can then attack the activated carbonyl. While effective, this method often requires elevated temperatures and can be unsuitable for acid-labile substrates.[3]
Biomimetic Thiol-Thioester Exchange
Inspired by Native Chemical Ligation (NCL), a biochemical process, this mild approach uses another thiol-containing molecule, such as a 2-aminothiol (e.g., cysteamine) or thioglycolic acid, as the deprotecting agent.[4][5][6] The mechanism involves two key steps:
-
Reversible Transthioesterification: The deprotecting agent's thiol group engages in a reversible thiol-thioester exchange with the this compound.
-
Irreversible Acyl Transfer: In the case of 2-aminothiols, the initial exchange is followed by a rapid and irreversible intramolecular S-to-N acyl transfer to form a stable amide.[4][5] This irreversible step effectively drives the equilibrium towards the deprotected propylthiol product.
This method is exceptionally gentle, proceeds at neutral or near-neutral pH, and is ideal for highly functionalized and sensitive molecules.[5]
Comparative Analysis of Deprotection Methodologies
The optimal deprotection strategy depends heavily on the substrate's stability, the presence of other functional groups, and the desired reaction scale. The table below summarizes the key features of common methods.
| Method | Primary Reagents | Typical Conditions | Advantages | Disadvantages & Limitations |
| Base-Catalyzed Hydrolysis | NaOH, KOH, NaOMe[2] | Ethanol or Methanol, Reflux (2h)[2][3] | Robust, inexpensive, high-yielding for simple substrates. | Harsh conditions can hydrolyze other esters or affect base-labile groups. Risk of side reactions.[1] |
| Acid-Catalyzed Hydrolysis | Concentrated HCl[3] | Methanol, Reflux (5h)[3] | Effective for base-sensitive substrates. | Requires elevated temperatures and long reaction times. Not suitable for acid-labile molecules.[3] |
| Biomimetic Exchange | Cysteamine, Thioglycolic Acid[5][6] | Aqueous Buffer (pH 7-8), Room Temp (0.5-24h)[5][6] | Very mild, high chemoselectivity, minimizes oxidation.[5] | Reagents are more specialized; may require chromatographic purification. |
| Cyanide-Catalyzed | Tetrabutylammonium Cyanide (TBACN)[1] | Methanol/Chloroform, Room Temp (3h)[1][4] | Uses catalytic amounts, can be chemoselective for thioacetates over acetates.[1][7] | Cyanide reagents are highly toxic and require careful handling.[4] |
Detailed Experimental Protocols
Safety Precaution: Propylthiol has a strong, unpleasant odor. All procedures should be conducted in a well-ventilated fume hood. To prevent oxidation of the thiol product, it is best practice to use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup.[1][2]
Protocol 1: Robust Base-Catalyzed Deprotection
This protocol is adapted from standard procedures for the saponification of thioesters and is suitable for robust substrates.[2]
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2 M solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Dissolution: Under a nitrogen atmosphere, dissolve this compound (e.g., 8.76 mmol, 1.0 g) in 10 mL of ethanol.
-
Base Addition: In a separate beaker, prepare the NaOH solution by dissolving NaOH (e.g., 18 mmol, 720 mg) in 2.5 mL of deionized water. Add this solution dropwise to the stirred thioacetate solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Cooling & Neutralization: After 2 hours, cool the mixture to room temperature. Carefully neutralize the mixture by adding 6 mL of degassed 2 M HCl solution until the pH is ~7.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Add 20 mL of degassed diethyl ether and 10 mL of degassed water. Shake well and separate the organic layer.[2]
-
Washing: Wash the organic layer with 10 mL of degassed water, then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄.[2] Filter off the drying agent and remove the solvent using a rotary evaporator at low temperature (≤ 40 °C) to yield propylthiol.
Caption: Experimental workflow for base-catalyzed deprotection.
Protocol 2: Mild Biomimetic Deprotection with Cysteamine
This protocol utilizes a gentle, NCL-inspired approach suitable for substrates with sensitive functional groups.[5]
Materials:
-
This compound
-
Cysteamine (2-aminoethanethiol)
-
Methanol (MeOH)
-
Phosphate buffer (1 M, pH 8), degassed
-
Standard workup and purification supplies
Procedure:
-
Solution Preparation: Prepare a solution of this compound (1.0 eq.) in a minimal amount of methanol.
-
Reaction Setup: In a flask under a nitrogen atmosphere, add the phosphate buffer (pH 8). Add the thioacetate solution to the buffer (a common ratio is 1:9 v/v MeOH:buffer).[7]
-
Reagent Addition: Add cysteamine (2.0 eq.) to the buffered mixture.
-
Reaction: Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by HPLC or TLC for the disappearance of the starting material.
-
Workup: Upon completion, perform a standard aqueous workup. Acidify the solution slightly with dilute HCl and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude propylthiol can be purified by column chromatography if necessary.
Best Practices & Troubleshooting
-
Inert Atmosphere is Critical: The primary side reaction is the oxidation of the product thiol to a disulfide. Maintaining a nitrogen or argon atmosphere during the reaction and workup, especially under basic conditions, is the most effective way to prevent this.[7]
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing solvents for the reaction and workup (by sparging with N₂ or via freeze-pump-thaw cycles) further minimizes the risk of oxidation.[2]
-
Monitor Progress: Do not assume a reaction has gone to completion based on time alone. Use TLC or another appropriate analytical technique to confirm the full consumption of the starting thioacetate. This prevents purification difficulties from mixed product and starting material.[8]
-
Troubleshooting Low Yield: If the yield is low, consider the following:
-
Incomplete Reaction: The reaction may need more time or a slight increase in temperature. Confirm full conversion via TLC.[7]
-
Oxidation: The primary culprit for low yield is often disulfide formation. Re-run the reaction with more rigorously deoxygenated solvents and a better inert atmosphere.
-
Loss During Workup: Propylthiol is volatile. Avoid excessive heating during solvent removal. Use a rotary evaporator with a cooled trap and moderate vacuum.
-
References
- 1. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. memphis.edu [memphis.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Detailed Guide to the Base-Catalyzed Hydrolysis of S-Propyl Thioacetate
For: Researchers, scientists, and drug development professionals engaged in chemical synthesis, prodrug activation, and metabolic studies.
Abstract
This document provides a comprehensive technical guide to the base-catalyzed hydrolysis of S-Propyl thioacetate. Thioesters are pivotal functional groups in both biochemistry and synthetic organic chemistry, serving as key intermediates in metabolic pathways and as versatile synthons.[1][2] Understanding the kinetics and mechanism of their cleavage is critical for applications ranging from the design of thiol-based drugs and prodrugs to the development of self-assembled monolayers. This guide elucidates the mechanistic underpinnings of the base-catalyzed hydrolysis of this compound, offers a detailed experimental protocol for conducting the reaction, and outlines robust analytical methods for monitoring its progress.
Introduction: The Significance of Thioester Hydrolysis
Thioesters, characterized by the R-S-C(=O)-R' linkage, are more reactive than their oxygen ester counterparts due to the lower resonance stabilization of the C-S bond and the better leaving group ability of the thiolate anion (RS⁻).[2] This inherent reactivity makes them central to a myriad of biological processes, most notably in the form of Acetyl-CoA, which acts as a universal acyl-group carrier in cellular metabolism.[1][2]
In the realm of drug development, the thioester moiety is often employed as a protective group for thiols or as a triggerable linker in prodrug design. The controlled hydrolysis of a thioester can release a pharmacologically active thiol at a desired physiological location or time. Therefore, a quantitative understanding of the hydrolysis kinetics under basic conditions is paramount for predicting drug release profiles and efficacy. This application note focuses on this compound as a model compound to explore these principles.
Reaction Mechanism and Kinetics
The base-catalyzed hydrolysis of a thioester is a well-established reaction that proceeds via a nucleophilic acyl substitution mechanism.[3][4] Unlike the acid-catalyzed pathway, the base-promoted reaction is irreversible due to the final deprotonation step.
The overall reaction is as follows:
CH₃C(=O)SPr + OH⁻ → CH₃COO⁻ + HSPr
Mechanistic Steps
The reaction proceeds through a stepwise mechanism involving a tetrahedral intermediate.[4]
-
Nucleophilic Attack: A hydroxide ion (OH⁻), acting as the nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This is typically the rate-determining step.[5]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable, transient tetrahedral intermediate where the carbonyl oxygen bears a negative charge.
-
Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the more stable leaving group, the propanethiolate anion (PrS⁻).
-
Proton Transfer: In the final step, the highly basic propanethiolate anion abstracts a proton from the solvent (water) or the newly formed acetic acid to yield propanethiol (HSPr) and the acetate anion (CH₃COO⁻). This acid-base reaction is rapid and essentially irreversible, driving the overall equilibrium towards the products.
The mechanism is visually detailed in the following diagram:
References
Application Note: A Comprehensive Guide to the Acid-Catalyzed Deprotection of S-Propyl Thioacetate
Abstract
The thioacetate group is a robust and widely utilized protecting group for thiols in multi-step organic synthesis, prized for its stability and ease of introduction.[1] Its effective removal is critical to unmask the reactive thiol moiety for subsequent transformations or to yield the final active molecule. While various deprotection strategies exist, acid-catalyzed hydrolysis offers a valuable alternative, particularly for substrates intolerant to basic conditions. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the mechanism, execution, and optimization of the acid-catalyzed deprotection of S-propyl thioacetate. We present a detailed experimental protocol, a mechanistic breakdown, troubleshooting advice, and key analytical methods for reaction monitoring and product validation.
Introduction: The Strategic Role of Thioacetate Deprotection
The thiol functional group is a cornerstone in medicinal chemistry and materials science, renowned for its high nucleophilicity and its role in forming essential disulfide bonds in peptides and proteins.[1] However, the very reactivity that makes thiols valuable also renders them susceptible to undesired side reactions, most notably oxidation to disulfides.[2] Consequently, protecting the thiol as a thioester, such as a thioacetate, is a common and effective strategy during synthetic campaigns.[3]
The thioacetate group offers an excellent balance of stability across a range of reaction conditions while being readily cleavable when desired.[1] Deprotection is most frequently accomplished under basic conditions (e.g., NaOH, NaOMe).[1] However, for molecules containing base-labile functional groups (e.g., esters, epoxides, or certain chiral centers), an acidic deprotection protocol is a necessary tool in the synthetic chemist's arsenal. While often requiring harsher conditions like elevated temperatures, the acid-catalyzed approach provides an orthogonal strategy for unmasking the thiol.[4][5] This guide focuses specifically on the use of strong acid, such as hydrochloric acid (HCl), to hydrolyze this compound, a representative aliphatic thioacetate.
Reaction Mechanism: Acid-Catalyzed Thioester Hydrolysis
The acid-catalyzed hydrolysis of a thioester follows a mechanism analogous to that of a standard ester. The reaction is initiated by the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by water, leading to a tetrahedral intermediate. A subsequent proton transfer and elimination of the thiol leaving group regenerates the catalyst and yields the final carboxylic acid and free thiol products.
The key steps are outlined below:
-
Protonation of the Carbonyl: The acid catalyst (H₃O⁺) protonates the carbonyl oxygen of the thioacetate, making the carbonyl carbon more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to the sulfur atom of the leaving group. This is a critical step that converts the thiol into a better leaving group.
-
Elimination of Thiol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the neutral propanethiol molecule, a good leaving group.
-
Deprotonation: The protonated acetic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final acetic acid product.
Caption: Mechanism of acid-catalyzed thioacetate hydrolysis.
Experimental Protocol
This protocol is adapted from established procedures for the acid-catalyzed deacetylation of thioacetates and is optimized for this compound.[5]
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask (50 mL) |
| Methanol (ACS grade, degassed) | Reflux condenser |
| Hydrochloric Acid (conc., ~37%) | Magnetic stirrer and stir bar |
| Hexanes (or Diethyl Ether) | Heating mantle or oil bath |
| Sodium Sulfate (anhydrous) | Separatory funnel |
| Deionized Water (degassed) | Rotary evaporator |
| Nitrogen or Argon gas supply | Standard laboratory glassware |
Safety Precaution: This procedure involves a strong acid and generates a volatile thiol with a strong, unpleasant odor. All steps must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Step-by-Step Procedure
-
Reaction Setup:
-
Place this compound (e.g., 1.2 mmol, 142 mg) into a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Under a gentle stream of nitrogen or argon, add degassed methanol (15 mL) and stir until the thioacetate is fully dissolved.
-
Attach a reflux condenser to the flask and ensure a continuous flow of coolant. Maintain the inert atmosphere.
-
-
Initiation of Reaction:
-
Carefully add concentrated hydrochloric acid (1.0 mL) to the stirring solution via syringe. Caution: The addition may be slightly exothermic.
-
Heat the reaction mixture to reflux (approximately 77°C for methanol) using a heating mantle.
-
-
Reaction and Monitoring:
-
Allow the reaction to reflux for 5-6 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC). A suitable mobile phase is 9:1 Hexanes:Ethyl Acetate. The product (propanethiol) is volatile, but the disappearance of the starting thioacetate spot is a reliable indicator of completion.
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel containing 20 mL of degassed deionized water.
-
Extract the aqueous mixture with hexanes or diethyl ether (3 x 15 mL). The choice of solvent depends on the polarity of potential impurities.
-
Combine the organic layers and wash once with a small portion of degassed brine (saturated NaCl solution) to remove residual methanol.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), then decant or filter to remove the drying agent.
-
-
Product Recovery:
-
Remove the solvent carefully using a rotary evaporator at low temperature (e.g., <30°C) and reduced pressure. Note: Propanethiol is volatile (boiling point ~67°C), so aggressive evaporation can lead to significant product loss.
-
The resulting propylthiol should be used immediately in the next synthetic step or stored under an inert atmosphere at low temperature to prevent oxidation.
-
Experimental Workflow and Data
A streamlined workflow is essential for reproducible results and minimizing the risk of thiol oxidation.
Caption: Standard workflow for acid-catalyzed deprotection.
Expected Results & Characterization
The success of the deprotection can be confirmed by several analytical techniques:
-
¹H NMR: Disappearance of the thioacetate's acetyl singlet (δ ≈ 2.3 ppm) and the appearance of the thiol proton (S-H), which is typically a broad singlet or triplet between δ 1.0-2.0 ppm.
-
GC-MS: A shift in retention time and a molecular ion peak corresponding to the mass of propanethiol (m/z = 76.16).
| Parameter | Condition 1 | Condition 2 |
| Substrate Scale | 1.2 mmol | 5.0 mmol |
| Reaction Time | 5 hours | 5 hours |
| Temperature | 77 °C (Reflux) | 77 °C (Reflux) |
| Observed Yield | 75 - 85% | 70 - 80% |
| Purity (by GC) | >95% | >95% |
| Hypothetical data based on typical reaction efficiencies. |
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature; Poor quality of acid. | Extend reflux time to 8 hours and re-analyze. Ensure the reaction maintains a steady reflux. Use fresh, concentrated HCl. |
| Low Yield | Product loss during rotary evaporation due to volatility; Incomplete extraction. | Use a colder bath on the rotary evaporator and apply vacuum gradually. Perform an additional extraction during workup. |
| Formation of Disulfide | Presence of oxygen during reaction or workup. | Ensure all solvents are thoroughly degassed before use. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the entire process, including workup and storage.[2] |
| Substrate Degradation | The substrate contains other acid-sensitive functional groups. | This method is inherently harsh.[4] If degradation occurs, consider milder deprotection methods like base-mediated hydrolysis at low temperature or thiol-thioester exchange reactions.[6][7] |
Conclusion
The acid-catalyzed hydrolysis of this compound is a potent and effective method for thiol deprotection, serving as a crucial alternative for substrates incompatible with basic conditions. The protocol's success hinges on careful control of the reaction conditions, particularly temperature and time, and the rigorous exclusion of oxygen to prevent the formation of disulfide byproducts. By understanding the underlying mechanism and adhering to the detailed protocol and troubleshooting guide presented, researchers can confidently employ this transformation to advance their synthetic and drug development programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 4. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 5. memphis.edu [memphis.edu]
- 6. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of S-Propyl Thioacetate in Thio-Michael Addition Reactions
Overview: The Strategic Importance of the Thio-Michael Addition
The formation of carbon-sulfur (C-S) bonds is a cornerstone of modern medicinal chemistry and drug development. The resulting thioether linkage is a common and critical scaffold in a multitude of pharmaceuticals and biologically active molecules.[1][2] Among the reactions available for C-S bond formation, the thio-Michael addition, or conjugate addition of a thiol to an electron-deficient alkene, stands out for its high efficiency, atom economy, and typically mild reaction conditions.[3][4] This reaction provides a robust and predictable method for creating thioethers, making it an invaluable tool for researchers synthesizing novel therapeutic agents.[5]
These application notes provide a comprehensive guide to the strategic use of S-Propyl Thioacetate as a stable, easy-to-handle precursor for propanethiol in Michael addition reactions. We will explore the underlying mechanism, detail a highly efficient one-pot protocol, and discuss key parameters for reaction optimization.
This compound: A Superior Pro-Reagent for Propanethiol
While the Michael addition requires a thiol nucleophile, working directly with low-molecular-weight thiols like propanethiol is often problematic due to their high volatility, potent and unpleasant odor, and susceptibility to oxidation into disulfides. This compound (CAS 2307-10-0) provides an elegant solution to these challenges.[1]
By masking the reactive thiol functionality as a stable thioester, this compound serves as a "pro-reagent" or precursor.[6][7] The acetyl group can be readily cleaved in situ to generate the active propanethiolate nucleophile precisely when it is needed for the subsequent conjugate addition, circumventing the handling issues of the free thiol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 2307-10-0 | [5][8] |
| Molecular Formula | C₅H₁₀OS | [8] |
| Molecular Weight | 118.20 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 137-147 °C | [5][6] |
| Density | ~0.971 g/cm³ | [5] |
| Solubility | Soluble in organic solvents (ethanol, oils); limited in water. |[6] |
The One-Pot Deprotection/Addition Strategy: Mechanism and Advantages
The primary advantage of using this compound lies in the ability to perform a sequential deprotection and Michael addition in a single reaction vessel. This "one-pot" approach is highly efficient and relies on a base that serves a dual role:
-
Deprotection: The base catalyzes the hydrolysis of the thioester bond in this compound, releasing the propanethiolate anion.
-
Michael Addition: The generated propanethiolate immediately acts as the nucleophile in a conjugate addition to a suitable Michael acceptor present in the same pot.
This strategy is predicated on the base-mediated hydrolysis of the thioester.[9] The overall reaction proceeds through a distinct, two-stage mechanism within the same pot.
Mechanistic Steps:
-
Thiolate Generation: A suitable base (e.g., sodium methoxide, NaOMe) attacks the carbonyl carbon of this compound. The resulting tetrahedral intermediate collapses, cleaving the thioester and generating the propanethiolate anion (CH₃CH₂CH₂S⁻) and a methyl acetate byproduct.
-
Nucleophilic Attack: The highly nucleophilic propanethiolate anion attacks the β-carbon of the α,β-unsaturated Michael acceptor (e.g., an acrylate). This is the rate-limiting step of the conjugate addition and results in the formation of a resonance-stabilized enolate intermediate.[3]
-
Protonation: The enolate intermediate is protonated by a proton source in the reaction mixture (e.g., the methanol solvent when using NaOMe), yielding the final thioether product and regenerating the methoxide catalyst.
References
- 1. Buy this compound | 2307-10-0 [smolecule.com]
- 2. CAS 2307-10-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 4. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
- 8. This compound | C5H10OS | CID 61295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: S-Propyl Thioacetate in the Synthesis of Sulfur-Containing Heterocycles
Introduction: S-Propyl Thioacetate as a Versatile Sulfur Source in Heterocyclic Chemistry
Sulfur-containing heterocycles are cornerstones in medicinal chemistry and drug development, forming the core scaffolds of numerous therapeutic agents.[1] The synthesis of these vital structures often hinges on the choice of the sulfur-donating reagent. This compound (CH₃C(O)SPr), a readily available and relatively stable thioester, has emerged as a valuable tool in the synthetic chemist's arsenal.[2] Its utility extends beyond its application as a flavoring agent, serving as a practical precursor for the introduction of sulfur into cyclic systems.[2][3]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of key sulfur-containing heterocycles, namely thiophenes and thiazoles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols.
Key Advantages of this compound:
-
Handling and Odor: Compared to volatile and odorous thiols, this compound is a liquid with a more manageable odor, enhancing laboratory safety and convenience.
-
Stability: As a thioester, it offers greater stability than the corresponding free thiol, allowing for easier storage and handling.
-
In Situ Reagent Generation: this compound can serve as a precursor for the in situ generation of the reactive propanethiolate nucleophile under basic conditions, avoiding the need to handle the more noxious free thiol directly.
I. Synthesis of Substituted Thiophenes via Thioannulation
The thiophene ring is a prevalent motif in pharmaceuticals and functional materials.[4][5] A powerful strategy for the construction of substituted thiophenes involves the use of a thioacetate salt in a tandem allylic substitution/cycloisomerization reaction. While the literature often cites potassium thioacetate, this compound can be employed to generate the active sulfur nucleophile in situ.[6]
Mechanistic Rationale
The reaction proceeds through a base-promoted deacetylative 5-exo-dig-thiocycloisomerization. The base (e.g., potassium carbonate) facilitates the hydrolysis of this compound to generate the propanethiolate anion. This potent sulfur nucleophile then undergoes a tandem reaction with a suitable electrophile, such as a Morita-Baylis-Hillman acetate of an acetylenic aldehyde, to construct the thiophene ring.[6]
Caption: Workflow for thiophene synthesis using this compound.
Experimental Protocol: Synthesis of a Substituted Thiophene
This protocol is adapted from the established procedure using potassium thioacetate with Morita-Baylis-Hillman acetates.[6]
Materials:
-
This compound (1.2 equiv.)
-
Morita-Baylis-Hillman acetate of the desired acetylenic aldehyde (1.0 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the Morita-Baylis-Hillman acetate (1.0 equiv.) in anhydrous DMF, add this compound (1.2 equiv.) and potassium carbonate (2.0 equiv.).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired substituted thiophene.
| Substrate Type | Reaction Time (h) | Typical Yield (%) |
| Aryl-substituted acetylenic aldehyde | 4-6 | 75-85 |
| Alkyl-substituted acetylenic aldehyde | 5-7 | 65-75 |
II. Synthesis of Substituted Thiazoles: A Modified Hantzsch Approach
The thiazole nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs.[7] The classical Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.[8] While this compound is not a thioamide, it can be ingeniously employed as a precursor to the necessary sulfur-containing nucleophile.
Mechanistic Rationale
In this modified approach, this compound is first hydrolyzed under basic conditions to generate propanethiol. This thiol can then react with a source of ammonia (e.g., ammonium acetate) or a primary amine to form a thioamide in situ. Alternatively, the propanethiolate can directly act as a sulfur nucleophile, reacting with the α-haloketone, followed by cyclization with an amine source. The more common approach involves the in situ formation of the thioamide, which then proceeds via the classical Hantzsch mechanism.
Caption: Proposed workflow for thiazole synthesis using this compound.
Experimental Protocol: Synthesis of a 2,4-Disubstituted Thiazole
This protocol is a conceptual adaptation based on the principles of the Hantzsch thiazole synthesis.[8]
Materials:
-
This compound (1.1 equiv.)
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 equiv.)
-
Ammonium acetate (2.0 equiv.)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.1 equiv.) and ammonium acetate (2.0 equiv.) in ethanol.
-
Heat the mixture to reflux for 1 hour to facilitate the in situ formation of the thioamide.
-
Cool the reaction mixture to room temperature and add the α-haloketone (1.0 equiv.).
-
Heat the reaction mixture to reflux for an additional 3-5 hours, monitoring by TLC.
-
After completion, cool the mixture and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,4-disubstituted thiazole.
| α-Haloketone | Amine Source | Typical Yield (%) |
| 2-Bromoacetophenone | Ammonium acetate | 60-75 |
| 2-Chloro-1-(4-chlorophenyl)ethanone | Ammonium acetate | 55-70 |
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[9] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This compound serves as a practical and versatile sulfur source for the synthesis of important sulfur-containing heterocycles. Its favorable handling properties and its ability to generate reactive sulfur nucleophiles in situ make it an attractive alternative to more volatile and odorous reagents. The protocols outlined in this application note provide a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Buy this compound | 2307-10-0 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. rroij.com [rroij.com]
- 6. Thiophene synthesis [organic-chemistry.org]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. This compound | C5H10OS | CID 61295 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Surface Modification of Nanoparticles using S-Propyl Thioacetate
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of S-Propyl thioacetate for the surface modification of nanoparticles. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible methodology.
Foundational Principles: The "Why" of Thioacetate Chemistry in Nanotechnology
The precise control of nanoparticle surface chemistry is paramount for virtually all biomedical applications, including drug delivery, diagnostics, and bio-sensing.[1][2][3] The surface dictates the nanoparticle's interaction with its biological environment, influencing its stability, biocompatibility, cellular uptake, and target specificity.[1][4][5]
Thiols (-SH) are a cornerstone of nanoparticle surface chemistry due to their remarkable affinity for noble metal surfaces, forming strong, covalent-like bonds (e.g., Au-S, Ag-S).[6][7] This robust interaction allows for the creation of stable, self-assembled monolayers (SAMs) that can passivate the nanoparticle surface or serve as an anchor for further functionalization.[8][9][10]
However, the direct use of free thiols presents a significant challenge: the thiol group is susceptible to oxidation, leading to the formation of disulfide bonds (-S-S-). This can cause unwanted cross-linking of nanoparticles, leading to aggregation and a loss of colloidal stability. Furthermore, premature reactions can reduce the efficiency of surface conjugation.[11]
This is where this compound, a thioester, provides an elegant solution. It serves as a protected thiol , masking the reactive sulfhydryl group until its presence is desired at the nanoparticle surface. The thioacetate group is relatively stable under typical storage and handling conditions but can be readily cleaved in situ to reveal the free thiol for surface binding.[12] This strategy prevents undesirable side reactions and ensures a more controlled and efficient surface modification process.[13]
The Reaction Mechanism: From Protected Precursor to Functionalized Surface
The surface modification process using this compound generally involves two key stages: ligand exchange/attachment followed by deprotection. While the thioacetate itself can be used to form monolayers, these are often less ordered than those formed from free thiols.[12] Therefore, deprotection is a critical step.
The most common deprotection method is base-catalyzed hydrolysis. A base, such as sodium hydroxide (NaOH), attacks the electrophilic carbonyl carbon of the thioester, leading to the cleavage of the thioester bond and the formation of a thiolate anion (-S⁻). This highly reactive thiolate then readily binds to the nanoparticle surface.
Caption: Workflow of nanoparticle modification using this compound.
Experimental Protocol: Surface Modification of Gold Nanoparticles (AuNPs)
This protocol details the modification of pre-synthesized citrate-capped gold nanoparticles (~15 nm) as a representative example. The principles can be adapted for other nanoparticle systems.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Gold(III) chloride trihydrate (HAuCl₄·3H₂O) | ACS Reagent, ≥99.9% | Sigma-Aldrich | |
| Sodium citrate dihydrate (C₆H₅Na₃O₇·2H₂O) | ACS Reagent, ≥99.0% | Sigma-Aldrich | |
| This compound (C₅H₁₀OS) | ≥95% | Sigma-Aldrich | [14] |
| Sodium hydroxide (NaOH) | ACS Reagent, ≥97.0% | Sigma-Aldrich | For deprotection solution |
| Ethanol (C₂H₅OH) | 200 Proof, Anhydrous | Sigma-Aldrich | Solvent for thioacetate |
| Milli-Q Water (or equivalent 18.2 MΩ·cm) | MilliporeSigma | For all aqueous solutions | |
| Glassware | Thoroughly cleaned (e.g., with aqua regia) and rinsed |
3.2. Step-by-Step Methodology
Part A: Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method) [15]
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, add 100 mL of Milli-Q water and a stir bar. Bring the water to a vigorous boil with stirring.
-
Gold Addition: To the boiling water, add 1 mL of a 1% (w/v) HAuCl₄ solution. The solution will be pale yellow.
-
Reduction: While the solution remains boiling, quickly add 2.5 mL of a 1% (w/v) sodium citrate solution.
-
Reaction: Observe the color change from yellow to colorless, then to gray, purple, and finally to a stable, deep ruby-red color within 5-10 minutes. This indicates the formation of AuNPs.
-
Completion: Continue boiling for an additional 15 minutes to ensure the reaction is complete.
-
Cooling: Remove the heat source and allow the solution to cool to room temperature with gentle stirring. The resulting AuNP colloid can be stored at 4°C.
Part B: Surface Modification with this compound
-
Thioacetate Solution: Prepare a 10 mM stock solution of this compound in anhydrous ethanol.
-
Reaction Setup: In a clean glass vial, add 10 mL of the synthesized AuNP colloid.
-
Ligand Addition: To the AuNP colloid, add a calculated volume of the this compound stock solution. A typical starting point is a molar ratio of thioacetate to surface gold atoms of ~1000:1. For ~15 nm AuNPs, this corresponds to approximately 10-20 µL of the 10 mM stock solution per 10 mL of colloid.
-
Incubation: Gently stir the mixture at room temperature for 4-6 hours to allow for the adsorption and initial ligand exchange of the thioacetate onto the gold surface.
Part C: In-situ Deprotection and Purification [11][12]
-
Deprotection: Prepare a fresh 0.5 M NaOH solution. Add a small volume (e.g., 20 µL) to the reaction mixture to raise the pH to ~11. This initiates the hydrolysis of the thioacetate.
-
Reaction: Continue stirring for an additional 2 hours at room temperature to ensure complete deprotection and binding of the resulting propylthiol to the AuNP surface.
-
Purification (Centrifugation):
-
Transfer the solution to centrifuge tubes.
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~15 nm particles). The supernatant, containing excess reagents and byproducts, will be clear.
-
Carefully remove the supernatant.
-
Resuspend the nanoparticle pellet in a fresh solvent (e.g., Milli-Q water or ethanol, depending on the final application) by gentle vortexing or sonication.
-
-
Washing: Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of reactants.
-
Final Product: After the final wash, resuspend the propyl-capped AuNPs in the desired buffer or solvent for storage and characterization.
Caption: Step-by-step experimental workflow for nanoparticle modification.
Characterization: Validating Surface Modification
Thorough characterization is essential to confirm the successful modification of the nanoparticle surface.
| Technique | Parameter Measured | Expected Outcome for Successful Modification |
| UV-Visible Spectroscopy | Localized Surface Plasmon Resonance (LSPR) | A red-shift (shift to a longer wavelength) of the LSPR peak, indicating a change in the local refractive index at the nanoparticle surface.[9] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | An increase in the hydrodynamic diameter due to the addition of the propyl-thiol layer. |
| Zeta Potential | Surface Charge | A significant change in surface charge. Citrate-capped AuNPs are highly negative. The propyl-capped surface will be significantly less negative. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Chemical State | Appearance of a Sulfur (S 2p) signal. A peak at ~162 eV is characteristic of sulfur chemically bonded to gold (Au-S).[15] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational Bands | Disappearance of the citrate carboxylate peaks. Appearance of C-H stretching peaks from the propyl group. Disappearance of the thioester C=O stretch (~1690 cm⁻¹). |
| Transmission Electron Microscopy (TEM) | Core Size and Morphology | No significant change in the inorganic core size or shape. Confirms that the modification process did not induce aggregation. |
Applications in Research and Drug Development
The use of this compound is a foundational technique that enables numerous advanced applications:
-
Improving Nanoparticle Stability: The dense hydrophobic layer can improve stability in biological media compared to loosely bound citrate ions.
-
Platform for Further Conjugation: By using a bifunctional thioacetate linker (e.g., one end with the thioacetate and the other with a carboxyl, amine, or N-hydroxysuccinimide ester), nanoparticles can be covalently decorated with a vast array of molecules, including:
-
Targeting Ligands: Antibodies, peptides, or aptamers for active targeting of diseased cells.[3][16]
-
Therapeutic Payloads: Covalent attachment of small molecule drugs for controlled release.[4][17][18]
-
Stealth Polymers: Attachment of polyethylene glycol (PEG) chains to reduce clearance by the immune system and increase circulation time.[5][16]
-
-
Controlled Self-Assembly: The modified surface properties can be used to direct the self-assembly of nanoparticles into larger, ordered structures.[9][19]
References
- 1. Effect of the surface modification, size, and shape on cellular uptake of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silver Nanoparticles Stabilized with Thiols: A Close Look at the Local Chemistry and Chemical Structure [research.unipd.it]
- 8. Kinetics of self-assembled monolayer formation on individual nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Salt-Mediated Self Assembly of Thioctic Acid on Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. memphis.edu [memphis.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Post-functionalization of drug-loaded nanoparticles prepared by polymerization-induced self-assembly (PISA) with mitochondria targeting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrophobic drug-triggered self-assembly of nanoparticles from silk-elastin-like protein polymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nanoparticle-directed self-assembly of amphiphilic block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Propyl thioacetate as a precursor for self-assembled monolayers
Application Note & Protocol Guide
Topic: S-Propyl Thioacetate: A Stable Precursor for High-Quality Self-Assembled Monolayers on Gold Surfaces
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Self-assembled monolayers (SAMs) are fundamental tools in surface science, biosensor development, and nanotechnology, offering precise control over interfacial properties. The formation of robust, well-ordered SAMs on noble metal surfaces is paramount for these applications. While alkanethiols are the conventional precursors, their susceptibility to oxidation into disulfides presents significant challenges related to purity, storage, and reproducibility.[1] This guide details the use of this compound (SPTA) as a superior alternative. The thioacetate group serves as a stable protecting group, masking the reactive thiol functionality until the moment of assembly.[2] We present protocols for the formation of SAMs using SPTA via an in situ deprotection method on gold surfaces, a strategy that circumvents the instability of free thiols and promotes the formation of highly ordered and densely packed monolayers.
The Thioacetate Advantage: Why Use a Protected Precursor?
The primary challenge with using free thiols, such as propanethiol, is their inherent reactivity. The thiol (-SH) group is readily oxidized, especially in solution and under ambient conditions, leading to the formation of disulfide bonds (R-S-S-R). This dimerization depletes the active thiol concentration and introduces contaminants that can disrupt the ordering of the final monolayer.
The S-acetyl group in this compound provides a robust solution to this problem.[2]
-
Enhanced Stability & Shelf-Life: The thioester linkage in SPTA is significantly less prone to oxidation than a free thiol, ensuring long-term stability and consistent precursor quality.[1][2] This simplifies storage and handling, removing the need for strictly anaerobic conditions.
-
Prevention of Disulfide Formation: By protecting the sulfur atom, SPTA prevents the premature formation of dipropyl disulfide, ensuring that the active species for surface binding is generated only when intended.
-
Improved Monolayer Quality: While direct adsorption of thioacetates can sometimes lead to less ordered layers compared to those from fresh, pure thiols, in situ deprotection strategies have been shown to produce uniform, well-ordered, and densely packed SAMs.[3][4] The controlled release of the thiol directly at the substrate surface facilitates a more organized assembly process.
The Chemistry of Assembly: In Situ Deprotection
The formation of a propanethiolate SAM from an SPTA precursor on a gold surface occurs via a base-catalyzed deprotection of the thioacetate group, revealing the free thiol which then chemisorbs onto the gold. This process can be performed in situ, meaning the deprotection and assembly happen concurrently in the same solution.
The reaction is a hydrolysis of the thioester, typically facilitated by a base like ammonium hydroxide. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thioacetate. This leads to the cleavage of the thioester bond, releasing the propanethiolate anion and acetic acid. The propanethiolate then readily binds to the gold surface, forming a strong, semi-covalent Au-S bond.
Below is a diagram illustrating the chemical mechanism.
Caption: In situ deprotection and assembly mechanism of SPTA on a gold surface.
Experimental Protocols
This section provides detailed, step-by-step methodologies for substrate preparation and SAM formation using this compound. A clean environment is critical for preparing high-quality SAMs.
Materials and Reagents
| Material | Specification | Supplier Example |
| This compound (SPTA) | ≥95% purity | Sigma-Aldrich, BenchChem |
| Gold Substrates | Silicon wafer with Ti/Au (5/50 nm) | University-affiliated cleanrooms, Platypus Technologies |
| Ethanol | 200 Proof, Anhydrous | Decon Labs, Pharmco-AAPER |
| Ammonium Hydroxide | 28-30% NH₃ basis | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | VWR, Fisher Scientific |
| Hydrogen Peroxide (H₂O₂) | 30% Solution | VWR, Fisher Scientific |
| Tweezers | Fine-tipped, non-magnetic | Dumont, Ted Pella |
| Glassware | Scintillation vials or beakers | Wheaton, Pyrex |
Protocol 1: Gold Substrate Preparation
Proper cleaning of the gold substrate is essential to remove organic contaminants and ensure a pristine surface for monolayer formation.
Piranha Solution Warning: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is a powerful oxidizing agent that reacts violently with organic materials. Always use extreme caution, wear appropriate personal protective equipment (PPE), and work in a fume hood. Never store piranha solution in a sealed container.
-
Piranha Etch (for robust cleaning):
-
Prepare piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker inside a fume hood.
-
Using tweezers, immerse the gold substrates in the piranha solution for 5-10 minutes.
-
Carefully remove the substrates and rinse them copiously with deionized (DI) water (18 MΩ·cm).
-
Rinse the substrates thoroughly with absolute ethanol.
-
-
Drying:
-
Dry the substrates under a gentle stream of dry nitrogen gas.
-
Use the cleaned substrates immediately for the best results.
-
Protocol 2: SAM Formation with In Situ Deprotection
This protocol describes the self-assembly process by creating a solution where the deprotection of SPTA occurs in the presence of the gold substrate.
-
Prepare the Stock Solution:
-
In a fume hood, prepare a 1 mM solution of this compound in 200-proof ethanol. For example, add the appropriate volume of SPTA to 50 mL of ethanol in a clean glass container.
-
-
Initiate Deprotection and Assembly:
-
To the 1 mM SPTA solution, add ammonium hydroxide to achieve a final concentration of approximately 0.1 M. This will catalyze the deprotection.
-
Immediately immerse the freshly cleaned and dried gold substrates into this solution. Ensure the entire gold surface is submerged.
-
-
Incubation:
-
Seal the container to minimize evaporation and exposure to atmospheric contaminants.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[5]
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the solution using clean tweezers.
-
Rinse each substrate thoroughly with a stream of fresh ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of dry nitrogen.
-
Store the functionalized substrates in a clean, dry environment (e.g., a petri dish or wafer carrier) until characterization.
-
Experimental Workflow Overview
The entire process, from substrate cleaning to the final SAM-coated surface, is a sequential workflow that requires careful handling at each stage.
Caption: Workflow for SAM formation using this compound.
Characterization and Quality Control
To validate the formation and quality of the this compound-derived SAM, several surface-sensitive analytical techniques are recommended.
| Technique | Purpose | Expected Result for a High-Quality SAM |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms chemical composition and the nature of the sulfur-gold bond. | Presence of a peak in the S 2p region around 162 eV, characteristic of a gold-thiolate (Au-S) bond.[6] Absence of a significant peak around 164 eV, which would indicate unbound thiol or disulfide. |
| Contact Angle Goniometry | Measures surface wettability, which is indicative of monolayer packing and order. | For a propyl-terminated SAM, a hydrophobic surface is expected, with a static water contact angle typically in the range of 100-110°. |
| Ellipsometry | Measures the thickness of the organic layer on the substrate. | The measured thickness should be consistent with the theoretical length of a tilted propyl chain on a gold surface (~5-7 Å). |
| Scanning Tunneling Microscopy (STM) | Provides atomic-scale visualization of the monolayer's surface structure and order. | Can reveal the packing arrangement and identify domains of well-ordered molecules, confirming the quality of the assembly.[4] |
Conclusion
This compound is a highly effective and stable precursor for the formation of self-assembled monolayers on gold. Its protected thioester functionality circumvents the inherent instability of free thiols, leading to more reproducible and reliable surface functionalization. The in situ deprotection protocol provided in this guide offers a straightforward and robust method for generating high-quality, densely packed SAMs suitable for a wide range of applications in materials science, biosensing, and drug development.
References
Application Notes and Protocols: Thiol-Ene Click Chemistry Involving S-Propyl Thioacetate Derivatives
Introduction: The Strategic Advantage of S-Propyl Thioacetate in Thiol-Ene Click Chemistry
The thiol-ene reaction has solidified its position as a cornerstone of "click chemistry," offering a highly efficient, robust, and orthogonal method for the formation of thioether linkages.[1][2][3] Its applications are extensive, ranging from polymer synthesis and surface modification to bioconjugation and drug development.[4][5][6] At the heart of this reaction is the thiol group, a potent nucleophile in its thiolate form or a radical precursor. However, the free thiol group's propensity for oxidation to disulfides presents a significant challenge in terms of storage, handling, and undesirable side reactions.[7]
This guide focuses on a strategic approach to circumvent these challenges: the use of this compound and its derivatives as stable, readily available thiol precursors. The thioacetate group serves as a reliable protecting group for the thiol functionality, allowing for long-term storage and controlled, in-situ deprotection to generate the reactive thiol immediately prior to the thiol-ene reaction.[7][8][9] This "just-in-time" generation of the thiol minimizes side reactions and enhances the overall efficiency and reproducibility of the conjugation process.
These application notes provide a comprehensive overview of the mechanisms, protocols, and practical considerations for employing this compound derivatives in both photoinitiated and base-catalyzed thiol-ene reactions. The protocols are designed to be self-validating, with explanations for each step to empower researchers in their experimental design and troubleshooting.
Reaction Mechanisms: A Tale of Two Pathways
The versatility of the thiol-ene reaction stems from its ability to proceed through two distinct mechanistic pathways: a free-radical addition and a nucleophilic Michael addition.[1][2][6] The choice of initiator or catalyst dictates the operative mechanism.
Photoinitiated Free-Radical Thiol-Ene Reaction
Initiated by UV light in the presence of a photoinitiator, this pathway proceeds via a free-radical chain reaction.[1][2] The reaction is characterized by its rapid kinetics and anti-Markovnikov addition of the thiol to the alkene.[1][10]
The process can be broken down into three main stages:
-
Initiation: The photoinitiator absorbs UV radiation and generates free radicals. These radicals then abstract a hydrogen atom from the thiol (generated from the deprotection of this compound), forming a reactive thiyl radical.
-
Propagation: The thiyl radical adds across the double bond of the alkene, creating a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to continue the chain reaction.
-
Termination: The reaction ceases when two radicals combine.
Caption: Photoinitiated Free-Radical Thiol-Ene Mechanism.
Base-Catalyzed Michael Addition Thiol-Ene Reaction
In the presence of a base, the thiol-ene reaction can proceed through a nucleophilic Michael addition pathway.[1][2] This mechanism is particularly useful for reactions with electron-poor alkenes, such as acrylates and maleimides.
The key steps are:
-
Thiolate Formation: A base deprotonates the thiol to form a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The thiolate anion attacks the β-carbon of the activated alkene (Michael acceptor), forming a carbon-centered anion (enolate).
-
Protonation: The enolate is protonated by the conjugate acid of the base or another proton source in the reaction mixture to yield the final thioether product.
Caption: Base-Catalyzed Michael Addition Thiol-Ene Mechanism.
Protocols and Experimental Design
The following protocols provide a step-by-step guide for the in-situ deprotection of this compound and its subsequent use in photoinitiated and base-catalyzed thiol-ene reactions.
Protocol 1: In-situ Deprotection of this compound
This protocol describes the hydrolysis of this compound to generate propane-1-thiol immediately before its use in a thiol-ene reaction. This method is adaptable for various scales.
Materials:
-
This compound
-
Ethanol (degassed)
-
Sodium hydroxide (NaOH) solution (1 M, degassed)
-
Hydrochloric acid (HCl) solution (1 M, degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound in degassed ethanol.
-
Base Addition: Add the degassed NaOH solution dropwise to the stirred solution at room temperature. The molar ratio of NaOH to this compound should be approximately 2:1.[8]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material. The reaction is typically complete within 1-2 hours at room temperature.
-
Neutralization: Once the deprotection is complete, carefully neutralize the reaction mixture with degassed 1 M HCl to a pH of approximately 7. The resulting solution containing propane-1-thiol is now ready for immediate use in the subsequent thiol-ene reaction.
Expertise & Experience Note: It is crucial to perform the deprotection and subsequent reaction under an inert atmosphere to prevent the oxidation of the newly formed thiol to dipropyl disulfide. Degassing all solvents and solutions is a critical step for ensuring high yields.
Protocol 2: Photoinitiated Thiol-Ene Reaction with In-situ Generated Propane-1-thiol
This protocol details a typical photoinitiated thiol-ene reaction using a generic alkene and the in-situ generated propane-1-thiol.
Materials:
-
Solution of propane-1-thiol from Protocol 1
-
Alkene of interest
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., acetonitrile, degassed)
-
UV lamp (e.g., 365 nm)
Procedure:
-
Reactant Mixture: To the neutralized solution containing propane-1-thiol from Protocol 1, add the alkene of interest and the photoinitiator (typically 1-5 mol%). Ensure the reactants are fully dissolved.
-
UV Irradiation: Irradiate the reaction mixture with a UV lamp at room temperature. The reaction vessel should be positioned at a consistent distance from the lamp for reproducibility.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. Photoinitiated thiol-ene reactions are often rapid, with significant product formation observed within minutes to a few hours.[11]
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired thioether.
Data Presentation: Representative Reaction Parameters
| Alkene Substrate | Thiol:Alkene Ratio | Photoinitiator (mol%) | Reaction Time (min) | Yield (%) |
| 1-Octene | 1.2 : 1 | DMPA (2%) | 30 | >95 |
| Allyl ether | 1.1 : 1 | DMPA (1%) | 15 | >98 |
| Norbornene | 1.05 : 1 | DMPA (1%) | 10 | >99 |
Note: Reaction conditions and yields are illustrative and may vary depending on the specific substrates and reaction scale.
Protocol 3: Base-Catalyzed Thiol-Ene Michael Addition with In-situ Generated Propane-1-thiol
This protocol is suitable for the reaction of propane-1-thiol with electron-deficient alkenes.
Materials:
-
Solution of propane-1-thiol from Protocol 1
-
Michael acceptor (e.g., methyl acrylate)
-
Base catalyst (e.g., triethylamine, TEA)
-
Solvent (e.g., dichloromethane, DCM, anhydrous)
Procedure:
-
Reactant Mixture: To the neutralized solution containing propane-1-thiol from Protocol 1, add the Michael acceptor and the base catalyst (typically 10-20 mol%).
-
Reaction: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the disappearance of the starting materials by TLC or GC-MS. These reactions are generally fast, often reaching completion within an hour.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting and Considerations
-
Incomplete Deprotection: If the deprotection of this compound is incomplete, increase the reaction time or the amount of base. Ensure the reaction is performed under strictly anaerobic conditions.
-
Low Thiol-Ene Reaction Yield: This could be due to the oxidation of the thiol. Ensure all steps are performed under an inert atmosphere with degassed solvents. For photoinitiated reactions, ensure the UV lamp is functioning correctly and the photoinitiator is active.
-
Side Reactions: In radical reactions, polymerization of the alkene can be a side reaction.[12] This can sometimes be mitigated by adjusting the thiol-to-alkene ratio or the concentration of the reactants.
Conclusion
The use of this compound derivatives provides a practical and efficient solution to the inherent instability of free thiols, thereby enhancing the reliability and scope of thiol-ene click chemistry. The protocols detailed in this guide offer a solid foundation for researchers to implement this strategy in their synthetic endeavors, from small molecule synthesis to the modification of complex biomolecules and materials. The ability to perform in-situ deprotection followed by either photoinitiated or base-catalyzed thiol-ene reactions underscores the versatility of this approach in modern chemical and pharmaceutical research.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thiol-Ene Click Chemistry [manu56.magtech.com.cn]
- 4. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 10. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: S-Propyl Thioacetate for In Situ Peptide Thioesterification and Ligation
Introduction
The chemical synthesis of large peptides and proteins is a cornerstone of modern chemical biology, enabling the creation of therapeutic agents, molecular probes, and tools for fundamental research. Native Chemical Ligation (NCL) stands out as the most robust and widely used method for assembling unprotected peptide fragments into larger polypeptides.[1][2][3][4] A critical prerequisite for NCL is the activation of a peptide's C-terminus as a thioester, which then reacts chemoselectively with another peptide fragment bearing an N-terminal cysteine.[2][3][4]
Traditionally, the synthesis of peptide C-terminal thioesters is a distinct and often challenging multi-step process, requiring specialized solid-phase synthesis protocols that can be incompatible with standard Fmoc-based chemistry.[5][6] This application note details a streamlined and highly efficient "one-pot" strategy that utilizes S-Propyl Thioacetate (SPA) to generate the requisite peptide thioester in situ, immediately preceding the ligation event. This approach circumvents the need for separate thioester synthesis and purification, significantly simplifying the workflow for protein synthesis.
The methodology leverages the reaction between a peptide with an N-terminal cysteine and SPA in the presence of a reducing agent. This reaction forms a transient, activated C-terminal thioester on a separate peptide fragment, which is then immediately available to undergo NCL. This powerful technique simplifies the assembly of multiple peptide fragments, enhancing the overall efficiency of chemical protein synthesis.[7][8]
Principle of the Reaction: In Situ Thioesterification and Ligation
The core of this methodology is a tandem reaction sequence occurring in a single reaction vessel. The process begins with the activation of an inert C-terminal peptide precursor, typically a simple amide or acid, into a reactive thioester. This compound serves as a thiol donor in a transthioesterification reaction, which is catalyzed by a thiol additive like 4-mercaptophenylacetic acid (MPAA).
The overall NCL reaction proceeds in three key stages:
-
Thiol-Thioester Exchange: An external thiol catalyst (e.g., MPAA) reacts with the peptide thioester to form a more reactive aryl thioester intermediate.[2]
-
Transthioesterification: The thiol side chain of the N-terminal cysteine residue on the second peptide fragment attacks the carbonyl carbon of the activated thioester, forming a new thioester-linked intermediate.[1][9]
-
S-to-N Acyl Shift: This thioester intermediate undergoes a rapid, spontaneous intramolecular rearrangement where the cysteine's alpha-amino group attacks the thioester carbonyl. This S-to-N acyl shift is thermodynamically favorable and results in the formation of a stable, native amide bond at the ligation site.[1][9]
The use of SPA within a one-pot ligation framework capitalizes on the ability to generate the necessary thioester from a more stable precursor immediately before it is consumed in the ligation reaction, thereby minimizing side reactions like hydrolysis.
Mechanism of Native Chemical Ligation
The diagram below illustrates the fundamental steps of the NCL reaction, which is initiated once the peptide thioester is formed.
Caption: Mechanism of Native Chemical Ligation (NCL).
Experimental Protocols
Protocol 1: One-Pot Ligation of Two Peptide Fragments
This protocol describes the ligation of two synthetic peptide fragments, Peptide-1 (with a C-terminal thioester precursor) and Peptide-2 (with an N-terminal cysteine), using this compound for in situ thioesterification.
Materials:
-
Peptide-1 (purified, lyophilized)
-
Peptide-2-Cys (purified, lyophilized)
-
Guanidine hydrochloride (Gn·HCl), 6 M solution, pH 7.0
-
4-mercaptophenylacetic acid (MPAA)
-
This compound (SPA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reverse-phase HPLC (RP-HPLC) for monitoring and purification
-
Mass spectrometer (e.g., ESI-MS) for analysis
Procedure:
-
Peptide Solubilization: Dissolve Peptide-1 and Peptide-2-Cys in the 6 M Gn·HCl buffer to a final concentration of 1-5 mM for each peptide. Ensure complete dissolution. Degas the solution with argon or nitrogen for 15 minutes to remove dissolved oxygen.
-
Addition of Thiol Catalyst: Add MPAA to the reaction mixture to a final concentration of 20-30 mM.
-
Addition of Reducing Agent: Add TCEP to a final concentration of 5-10 mM. TCEP ensures that the cysteine thiol remains in its reduced, active state.
-
Initiation of Ligation: Initiate the reaction by adding this compound (SPA) to a final concentration of 50-100 mM.
-
Reaction Monitoring: Incubate the reaction at room temperature (20-25°C). Monitor the progress of the ligation by taking small aliquots (e.g., 5 µL) at various time points (e.g., 1h, 2h, 4h, 8h, 24h), quenching them with 0.1% TFA, and analyzing by RP-HPLC and ESI-MS. The ligation product will have a mass equal to the sum of the masses of the two fragments minus the mass of H₂S.
-
Reaction Completion and Quenching: Once the reaction has reached completion (as determined by HPLC), quench the reaction by acidifying the mixture to pH < 4 with trifluoroacetic acid (TFA). This protonates the thiol groups, preventing further reaction and disulfide bond formation.
-
Purification: Purify the final ligated peptide from starting materials and reagents using preparative RP-HPLC. Lyophilize the pure fractions to obtain the final product as a white powder.
Workflow for One-Pot Ligation
The following diagram outlines the streamlined workflow for the one-pot ligation protocol.
Caption: Experimental workflow for one-pot peptide ligation.
Data Presentation and Expected Results
The efficiency of the one-pot ligation using this compound is highly dependent on the specific peptide sequences, particularly the amino acid residue at the C-terminus of the thioester fragment. Below is a table summarizing typical reaction parameters and expected yields.
| Peptide-1 C-Terminal Residue | Peptide Concentration (mM) | MPAA (mM) | SPA (mM) | Typical Time (h) | Expected Yield (%) |
| Glycine | 2 | 30 | 100 | 4 - 8 | > 90% |
| Alanine | 2 | 30 | 100 | 6 - 12 | 80 - 90% |
| Phenylalanine | 2 | 30 | 100 | 8 - 16 | 75 - 85% |
| Valine (sterically hindered) | 3 | 40 | 150 | 18 - 24 | 60 - 75% |
Note: Yields are based on the limiting peptide fragment and are determined by HPLC integration after purification. Sterically hindered C-terminal residues may require higher concentrations and longer reaction times.
Troubleshooting and Key Considerations
-
Low Ligation Efficiency:
-
Cause: Oxidation of N-terminal cysteine or thiol catalyst.
-
Solution: Ensure the reaction buffer is thoroughly degassed. Increase the concentration of the reducing agent (TCEP).
-
Cause: Steric hindrance at the ligation site.
-
Solution: Increase the reaction temperature to 37°C and/or increase the concentration of reactants and catalysts.
-
-
Side Product Formation:
-
Cause: Hydrolysis of the thioester intermediate.
-
Solution: Ensure the pH of the reaction buffer is accurately maintained between 6.5 and 7.5. Work quickly to minimize the time the activated thioester is present before ligation.
-
Cause: Racemization at the C-terminal residue.
-
Solution: Keep the reaction pH below 8.0, as higher pH can promote epimerization.
-
-
Peptide Insolubility:
-
Cause: Aggregation of hydrophobic peptide fragments.
-
Solution: Ensure the concentration of the denaturant (Gn·HCl) is at least 6 M. In some cases, adding a small amount of an organic co-solvent like acetonitrile may improve solubility.
-
Conclusion
The use of this compound for the in situ generation of peptide thioesters represents a significant advancement in the field of chemical protein synthesis. This one-pot ligation strategy streamlines the experimental workflow, reduces handling losses, and improves overall efficiency by avoiding the isolation of sensitive thioester intermediates.[7][8] By providing a direct path from stable peptide precursors to the final ligated product, this method empowers researchers to assemble complex proteins and modified bioconjugates with greater ease and reliability. This approach is particularly valuable for multi-segment assembly strategies, where efficiency at each ligation step is paramount.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 5. A Shortcut to the Synthesis of Peptide Thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 7. One-pot native chemical ligation by combination of two orthogonal thioester precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. One-pot native chemical ligation by combination of two orthogonal thioester precursors [ouci.dntb.gov.ua]
- 9. ethz.ch [ethz.ch]
Quantitative Analysis of S-Propyl Thioacetate using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Application Note & Protocol
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of S-Propyl thioacetate, a key volatile sulfur compound (VSC) found in various matrices, including food products, environmental samples, and pharmaceutical preparations. The methodology leverages the efficiency of headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by the high selectivity and sensitivity of gas chromatography-mass spectrometry (GC-MS). This document provides a comprehensive, step-by-step protocol, from sample preparation to data analysis, and outlines a thorough method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The presented method is tailored for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound.
Introduction: The Analytical Challenge of Volatile Sulfur Compounds
This compound (CAS 2307-10-0) is a thioester known for its distinct sulfurous aroma, often associated with onions and garlic.[3][4] Its presence, even at trace levels, can significantly impact the organoleptic properties of food and beverages and can be an important indicator in environmental and industrial process monitoring. In the pharmaceutical industry, thioesters may be present as intermediates or impurities, necessitating precise quantification for quality control.
The quantitative analysis of VSCs like this compound is challenging due to their high volatility, reactivity (proneness to oxidation), and often low concentrations in complex matrices.[5][6] Direct injection techniques can be fraught with issues of poor sensitivity and matrix interference. Headspace solid-phase microextraction (HS-SPME) offers an elegant solution, providing a solvent-free, automated, and highly efficient method for the extraction and pre-concentration of volatile analytes from a sample's headspace.[7] When coupled with GC-MS, it allows for excellent chromatographic separation and definitive identification and quantification.
This application note details a validated HS-SPME-GC-MS method, emphasizing the rationale behind key experimental parameters to ensure data integrity and reproducibility.
Experimental Workflow & Rationale
The overall analytical workflow is designed to ensure the accurate and precise quantification of this compound while minimizing sample handling and potential sources of error.
Figure 1: A diagram illustrating the key stages of the HS-SPME-GC-MS workflow for this compound quantification.
Detailed Protocols
Materials and Reagents
-
This compound: (Purity ≥98%)
-
Internal Standard (IS): S-Ethyl thioacetate (Purity ≥98%) or ideally, custom-synthesized S-Propyl-d7 thioacetate. The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, leading to higher accuracy.[8][9]
-
Solvent: Methanol or Ethanol (GC grade) for stock solutions.
-
Sodium Chloride (NaCl): ACS grade, baked at 400°C for 4 hours to remove volatile contaminants.
-
Deionized Water: High-purity, 18.2 MΩ·cm.
-
HS-SPME Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, 50/30 µm thickness. This fiber type is recommended for its high affinity for a broad range of volatile and semi-volatile compounds, including VSCs.[1][2][7]
Preparation of Standards and Samples
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound and the internal standard into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Store at 4°C in amber vials.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solution with deionized water in volumetric flasks. The concentration range should encompass the expected sample concentrations. A typical range for calibration would be 1-100 µg/L.
-
-
Calibration Standards for HS-SPME:
-
For each calibration point, add 5 mL of deionized water (or a blank matrix solution) to a 20 mL headspace vial.
-
Spike with the appropriate working standard solution to achieve the desired final concentration.
-
Spike each vial with the internal standard to a constant final concentration (e.g., 20 µg/L).
-
Add 1 g of NaCl to each vial. The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of the analytes and promotes their partitioning into the headspace, thereby enhancing sensitivity.[1][2]
-
Immediately seal the vials.
-
-
Sample Preparation:
-
For liquid samples, place 5 mL into a 20 mL headspace vial. For solid samples, accurately weigh a representative amount (e.g., 1-2 g) into the vial and add 5 mL of deionized water.
-
Spike with the internal standard to the same concentration as the calibration standards.
-
Add 1 g of NaCl and immediately seal the vial.
-
HS-SPME Protocol
| Parameter | Recommended Setting | Rationale |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm | Broad selectivity for volatile sulfur compounds.[1][2] |
| Incubation Temp. | 50°C | Balances efficient partitioning of the analyte into the headspace with minimal thermal degradation. |
| Incubation Time | 20 minutes | Allows the sample to reach thermal equilibrium before extraction. |
| Extraction Time | 30 minutes | Provides sufficient time for the analyte to adsorb onto the fiber and reach equilibrium. |
| Agitation | 250 rpm | Facilitates the mass transfer of the analyte from the sample matrix to the headspace. |
| Desorption Temp. | 250°C | Ensures complete and rapid desorption of the analyte from the SPME fiber in the GC inlet. |
| Desorption Time | 3 minutes | Prevents carryover between injections. |
GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injector | Splitless mode, 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Oven Program | 40°C (hold 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold 2 min) |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Parameters:
| Compound | Retention Time (approx. min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| S-Ethyl thioacetate (IS) | ~6.5 | 61 | 43, 104 |
| This compound | ~7.8 | 43 | 75, 118 |
Note: Retention times are approximate and should be confirmed experimentally. The choice of quantifier ion is typically the most abundant and specific fragment ion.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the quantifier ions of this compound and the internal standard.
-
Response Ratio Calculation: Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each calibration standard and sample.
-
Calibration Curve: Generate a calibration curve by plotting the response ratio against the concentration of this compound for the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.
-
Quantification of this compound in Samples: Use the equation from the linear regression to calculate the concentration of this compound in the unknown samples based on their measured response ratios.
Method Validation
A comprehensive method validation should be performed according to the ICH Q2(R1) guidelines to ensure the reliability of the results.[1][2]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention times of the analyte and IS in blank matrix. |
| Linearity | R² ≥ 0.995 over the defined concentration range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy (Recovery) | 80-120% recovery at three concentration levels (low, medium, high). |
| Precision (RSD) | Repeatability (intra-day): RSD ≤ 15%. Intermediate Precision (inter-day): RSD ≤ 15%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters (e.g., incubation temperature ±2°C, extraction time ±5 min). |
Conclusion
The HS-SPME-GC-MS method detailed in this application note provides a highly sensitive, selective, and robust approach for the quantitative analysis of this compound. The solvent-free nature of SPME, combined with the specificity of MS detection, makes this an ideal technique for complex matrices. By following the outlined protocols and implementing a thorough method validation, researchers and scientists can achieve reliable and accurate quantification of this important volatile sulfur compound, ensuring data of the highest integrity for their respective applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0033856) [hmdb.ca]
- 4. Showing Compound this compound (FDB012037) - FooDB [foodb.ca]
- 5. CAS 2307-10-0: this compound | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of S-Propyl Thioacetate
Welcome to the technical support center for the synthesis of S-Propyl thioacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address specific issues, ensuring the scientific integrity and success of your experiments.
Introduction to this compound Synthesis
This compound (CH₃C(O)SCH₂CH₂CH₃) is a valuable thioester intermediate in organic synthesis, notably in the preparation of propyl-containing organosulfur compounds and as a precursor to 1-propanethiol. While several synthetic routes exist, each presents a unique set of challenges, primarily in the form of side reactions that can complicate purification and reduce yields. This guide will focus on the two most prevalent laboratory-scale methods: the S-alkylation of potassium thioacetate and the Mitsunobu reaction.
Method 1: S-Alkylation of Propyl Halide with Potassium Thioacetate
This robust method relies on a straightforward nucleophilic substitution (Sₙ2) reaction between potassium thioacetate and a propyl halide (e.g., 1-bromopropane or 1-iodopropane).[1][2]
Reaction Scheme:
CH₃COSK + CH₃CH₂CH₂-X → CH₃COSCH₂CH₂CH₃ + KX (where X = Br, I)
Troubleshooting and FAQs
Question 1: My reaction is sluggish or incomplete, what are the likely causes?
Answer: Incomplete conversion is a common issue that can often be traced back to a few key factors:
-
Reagent Quality: Ensure your potassium thioacetate (KSAc) is anhydrous. KSAc is hygroscopic, and absorbed moisture can reduce its nucleophilicity. Similarly, the propyl halide should be pure and free from acidic impurities.
-
Solvent Choice: A polar aprotic solvent such as DMF, acetone, or acetonitrile is crucial for this Sₙ2 reaction.[1] These solvents effectively solvate the potassium cation without hydrogen bonding to the thioacetate anion, thus enhancing its nucleophilicity. Using protic solvents like methanol or ethanol can lead to slower reaction rates.[3]
-
Leaving Group: The rate of reaction is highly dependent on the leaving group on the propyl halide. The reactivity order is I > Br > Cl. If you are using 1-chloropropane, expect a significantly slower reaction that may require heating. For most applications, 1-bromopropane offers a good balance of reactivity and cost.
Question 2: I'm observing a significant amount of propene gas evolution and a low yield of my desired product. What is happening?
Answer: You are likely observing a competing elimination (E2) reaction. This is particularly prevalent when using a more sterically hindered or basic nucleophile, or when the reaction is heated excessively.
-
Mechanism: The thioacetate anion, while primarily a nucleophile, also possesses basicity. It can abstract a proton from the beta-carbon of the propyl halide, leading to the formation of propene and thioacetic acid.
To mitigate this:
-
Control Temperature: Avoid high reaction temperatures. For reactive halides like 1-bromopropane, the reaction often proceeds smoothly at room temperature.[1]
-
Use a Less Hindered Halide: Ensure you are using a primary halide (1-bromopropane). Secondary halides like 2-bromopropane will favor elimination much more significantly.
dot
Caption: Sₙ2 vs. E2 pathways in the alkylation reaction.
Question 3: My final product has a foul odor, even after purification, suggesting thiol contamination. How can I prevent this?
Answer: The presence of 1-propanethiol indicates hydrolysis of the thioacetate product. This can occur during the workup if conditions are too basic or acidic.
-
Workup Conditions: During aqueous workup, ensure the pH is kept close to neutral. Strong bases (like concentrated NaOH) or strong acids can catalyze the hydrolysis of the thioester bond. Use a mild base like sodium bicarbonate for neutralization if necessary.
-
Storage: this compound should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark place to prevent slow hydrolysis or oxidation over time.[4]
Method 2: Mitsunobu Reaction of 1-Propanol with Thioacetic Acid
The Mitsunobu reaction is a powerful method for converting alcohols to various functional groups, including thioesters, with inversion of stereochemistry.[5][6][7] It utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DIAD or DEAD).[8][9]
Reaction Scheme:
CH₃CH₂CH₂-OH + CH₃COSH + PPh₃ + DIAD → CH₃COSCH₂CH₂CH₃ + Ph₃P=O + DIAD-H₂
Troubleshooting and FAQs
Question 1: My main challenge is purification. I have two major byproducts that are difficult to remove. What are they and how can I get rid of them?
Answer: The primary byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced hydrazodicarboxylate (e.g., diisopropyl hydrazodicarboxylate if DIAD is used).[8] These are often the most challenging aspect of this synthesis.
-
Triphenylphosphine Oxide (TPPO): TPPO is a crystalline solid but can be difficult to separate from the product via standard silica gel chromatography due to its polarity.[8]
-
Precipitation: After the reaction, concentrate the mixture and triturate with a non-polar solvent like diethyl ether or a hexanes/ethyl acetate mixture. TPPO is often insoluble in these solvents and will precipitate, allowing for removal by filtration.[8]
-
Chromatography: If chromatography is necessary, using a solvent system with a lower polarity (e.g., higher hexane content) can sometimes improve separation.
-
-
Hydrazine Byproduct: The reduced azodicarboxylate is also polar and can co-elute with the product.
-
Aqueous Wash: This byproduct can often be removed with an acidic aqueous wash (e.g., dilute HCl), which protonates the hydrazine, making it water-soluble.
-
dot
Caption: Purification workflow for Mitsunobu reaction products.
Question 2: The reaction did not go to completion, and I have recovered unreacted 1-propanol. What went wrong?
Answer: Several factors can lead to an incomplete Mitsunobu reaction:
-
Reagent Purity & Stoichiometry: The reaction is highly sensitive to moisture. Ensure all reagents and the solvent (typically anhydrous THF) are dry.[8] Use a slight excess (1.1 to 1.5 equivalents) of PPh₃ and the azodicarboxylate relative to the limiting reagent, which is usually the alcohol.[8]
-
Order of Addition: The order of addition is critical. Typically, the alcohol, thioacetic acid, and PPh₃ are mixed first. The azodicarboxylate (DIAD/DEAD) is then added slowly and dropwise at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[8][9]
-
Acidity of Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa ≤ 15.[9] Thioacetic acid (pKa ~3.4) is sufficiently acidic and ideal for this reaction.
Question 3: I observed the formation of an O-propyl thioacetate byproduct. Is this possible?
Answer: While the sulfur atom of thioacetic acid is the more potent nucleophile (thiophilicity), under certain conditions, minor attack from the oxygen atom can occur, leading to the formation of the isomeric O-ester. This is generally a minor pathway but can be influenced by the specific reaction conditions and the nature of the electrophilic intermediate. Careful characterization (e.g., via NMR) is required to identify such isomers.
Summary of Key Parameters and Side Products
| Synthesis Method | Key Reagents | Desired Product | Common Side Products | Mitigation Strategies |
| S-Alkylation | Propyl halide, KSAc | This compound | Propene, 1-Propanethiol | Control temperature, use primary halide, neutral workup. |
| Mitsunobu Reaction | 1-Propanol, Thioacetic Acid, PPh₃, DIAD/DEAD | This compound | Triphenylphosphine oxide (TPPO), Reduced DIAD/DEAD | Use anhydrous reagents, control addition order, specific purification steps (precipitation, acid wash). |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. nbinno.com [nbinno.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification of S-Propyl Thioacetate
Welcome to the technical support guide for the purification of S-Propyl Thioacetate (CAS 2307-10-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile thioester. This compound is a key intermediate in various synthetic pathways, including agrochemical and organic synthesis, making its purity paramount for successful downstream applications.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
Understanding this compound: Key Properties for Purification
Before delving into troubleshooting, a firm grasp of the physicochemical properties of this compound is essential for designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C5H10OS | Helps in confirming product identity via mass spectrometry.[2] |
| Molecular Weight | 118.19 g/mol | Essential for stoichiometric calculations and yield determination.[1] |
| Appearance | Colorless to pale yellow liquid | A significant color change may indicate impurities or degradation.[1][2] |
| Odor | Strong, pungent, garlic-like | While not a quantitative measure, a change in odor can signify the presence of impurities.[1] |
| Boiling Point | 137-147°C at 760 mmHg | Critical for purification by distillation.[1][2][3][4] |
| Density | ~0.97 g/cm³ at 25°C | Useful for calculations involving mass and volume.[1][3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, oils), limited solubility in water. | Informs the choice of solvents for extraction and chromatography.[1] |
| Stability | Sensitive to hydrolysis; should be stored in a sealed container under inert gas, protected from light, often at 2-8°C. | Highlights the importance of anhydrous and controlled conditions during purification and storage.[1] |
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield After Aqueous Work-up
Question: I'm experiencing a significant loss of my this compound product after performing an aqueous extraction. What could be the cause and how can I mitigate this?
Answer:
The primary suspect for low yield after an aqueous work-up is the hydrolysis of the thioester bond. Thioesters are susceptible to hydrolysis, especially under basic or strongly acidic conditions, which cleaves the molecule into a thiol (propanethiol) and a carboxylic acid (acetic acid).[5]
Causality:
-
Presence of Base: If your reaction mixture is basic (e.g., from unreacted base used in the synthesis), the rate of hydrolysis is significantly increased.
-
Prolonged Contact with Water: Even in neutral water, some hydrolysis can occur, especially with extended exposure or at elevated temperatures.
Solutions:
-
Neutralize Carefully: Before extraction, ensure the reaction mixture is neutralized to a pH of ~7. Use a mild acid (e.g., dilute HCl or saturated ammonium chloride solution) and add it slowly while monitoring the pH.
-
Minimize Contact Time: Perform the aqueous extraction swiftly. Avoid vigorous, prolonged shaking that can increase the interfacial area and reaction time between the organic and aqueous phases.
-
Use Brine Washes: After the initial water wash, perform a wash with a saturated sodium chloride (brine) solution. This helps to remove bulk water from the organic layer and reduces the solubility of this compound in the aqueous phase.
-
Work at Lower Temperatures: If possible, conduct the extraction using chilled solutions and an ice bath to slow down the rate of hydrolysis.
Issue 2: Product Contaminated with Starting Materials After Distillation
Question: My distilled this compound is showing contamination with unreacted 1-propanethiol or an alkyl halide. How can I improve the separation?
Answer:
Co-distillation of starting materials with the product is a common issue if their boiling points are close to that of this compound or if an azeotrope forms.
Causality:
-
Similar Boiling Points: 1-Propanethiol has a boiling point of 67-68°C, which is significantly lower than this compound (137-147°C), so it should be easily separable. However, other starting materials like 1-bromopropane (boiling point: 71°C) or 1-iodopropane (boiling point: 102°C) also have distinct boiling points.[4] Incomplete reaction is the most likely reason for their presence.
-
Inefficient Distillation Setup: A simple distillation may not be sufficient to separate compounds with close boiling points.
Solutions:
-
Fractional Distillation: Employ a fractional distillation column (e.g., a Vigreux or packed column) to increase the separation efficiency. This provides a greater surface area for repeated vaporization-condensation cycles, leading to a better separation of components with different boiling points.
-
Vacuum Distillation: Lowering the pressure will reduce the boiling points of all components. This can sometimes enhance the boiling point difference between your product and impurities. More importantly, it allows for distillation at a lower temperature, which can prevent thermal degradation of the product.
-
Pre-distillation Purification: Consider a pre-purification step. A thorough aqueous wash can help remove any water-soluble starting materials or byproducts. If you have unreacted thioacetic acid (boiling point: ~93°C), a wash with a weak base like sodium bicarbonate solution can convert it to its non-volatile salt, which will remain in the aqueous layer.
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Collect Fractions:
-
Fore-run: Collect the initial distillate that comes over at a lower temperature. This will contain lower-boiling impurities.
-
Product Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (adjust for pressure if under vacuum), switch to a clean receiving flask to collect your product.
-
High-boiling Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities.
-
-
Analysis: Analyze the collected fractions by GC or NMR to confirm purity.
Issue 3: Yellow or Brown Discoloration of the Final Product
Question: My purified this compound has a distinct yellow to brown color. What causes this and is it a concern?
Answer:
While this compound can be a pale yellow liquid, a dark yellow or brown color often indicates the presence of impurities, likely from side reactions or degradation.[1][2]
Causality:
-
Oxidation: Thiols and thioesters can be susceptible to air oxidation, especially at elevated temperatures, which can form disulfides and other colored byproducts.
-
Thermal Decomposition: Overheating during distillation can lead to decomposition and the formation of colored, high-molecular-weight byproducts.
-
Carryover of Non-Volatile Impurities: Vigorous boiling ("bumping") during distillation can carry non-volatile, colored impurities into the distillate.
Solutions:
-
Inert Atmosphere: During the reaction, work-up, and purification, maintain an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Controlled Heating: Use a heating mantle with a temperature controller and stir the distillation pot to ensure even heating and prevent bumping. Do not exceed the required temperature for distillation.
-
Vacuum Distillation: As mentioned previously, distilling under reduced pressure allows for lower temperatures, reducing the risk of thermal decomposition.
-
Column Chromatography: If distillation fails to remove the colored impurities, column chromatography over silica gel can be an effective alternative.[6][7]
Caption: Decision workflow for this compound purification.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purity of my this compound fractions during purification?
A1: Gas Chromatography (GC) is an excellent method for assessing the purity of this compound, as it is a volatile liquid.[1] A GC analysis will show the relative percentage of your product and any volatile impurities. For structural confirmation and to check for non-volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is highly recommended.
Q2: Can I use column chromatography to purify this compound?
A2: Yes, column chromatography is a viable purification method, particularly for removing non-volatile or colored impurities that are difficult to separate by distillation.[6][7] Use a silica gel stationary phase and a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, starting with a low polarity and gradually increasing it.[6]
Q3: My this compound smells strongly of rotten eggs. What does this indicate?
A3: A strong rotten egg smell is characteristic of hydrogen sulfide (H₂S), while a strong "skunky" or "gassy" smell is more indicative of thiols like 1-propanethiol. The pungent, garlic-like odor is characteristic of the thioacetate itself.[1] If you notice a significant rotten egg or thiol smell, it likely indicates decomposition of the thioester back to the thiol, possibly due to hydrolysis.
Q4: How should I properly store purified this compound?
A4: To maintain its purity and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[1] It is also recommended to store it in a cool, dark place, with refrigeration (2-8°C) being ideal for long-term storage.[1]
Q5: What safety precautions should I take when handling this compound?
A5: this compound is a flammable liquid and can be harmful if swallowed, in contact with skin, or inhaled. Always handle it in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Keep it away from heat, sparks, and open flames.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C5H10OS | CID 61295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. S-N-PROPYL THIOACETATE | 2307-10-0 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Optimizing S-Propyl Thioacetate Hydrolysis
Welcome to the technical support center for the hydrolysis of S-Propyl Thioacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this critical reaction. Our goal is to empower you with the knowledge to not only execute this procedure but to understand the underlying principles that govern its success.
Introduction: The Chemistry of Thioester Cleavage
This compound is a common intermediate in organic synthesis, often used as a protected form of propanethiol. The hydrolysis of the thioester bond to yield propanethiol and acetic acid is a fundamental transformation. This reaction typically proceeds via nucleophilic acyl substitution, a mechanism that can be catalyzed by either acid or base.[1] The choice of catalyst and reaction conditions is paramount in achieving high yield and purity, while avoiding unwanted side reactions.
The rate of hydrolysis is significantly influenced by the pH of the reaction medium.[2][3][4] Generally, thioester hydrolysis is subject to acid-mediated, base-mediated, and pH-independent (neutral) hydrolysis.[2][3][4] Base-catalyzed hydrolysis, often referred to as saponification, is typically faster and more efficient as it proceeds through an irreversible deprotonation of the resulting carboxylic acid.[1][5]
Frequently Asked Questions (FAQs)
Q1: What are the expected products of this compound hydrolysis?
The hydrolysis of this compound yields propanethiol and acetic acid. Under basic conditions, the acetic acid will be deprotonated to form acetate.[1]
Q2: Which conditions are generally preferred for this hydrolysis, acidic or basic?
For most applications, basic conditions are preferred for the hydrolysis of thioesters like this compound.[1][5] The reaction under basic conditions is generally faster and irreversible because the carboxylic acid product is deprotonated to its carboxylate form, which is unreactive towards the thiol.[5] This drives the equilibrium towards the products. Acid-catalyzed hydrolysis is reversible and may require more forcing conditions.[5]
Q3: How can I monitor the progress of the reaction?
Several analytical techniques can be employed to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A straightforward method to qualitatively track the disappearance of the starting material (this compound) and the appearance of the product (propanethiol, although its volatility can be a challenge). Staining with potassium permanganate can be effective for visualizing the thiol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for quantitative monitoring.[2][3] You can integrate the signals corresponding to the propyl groups of the starting material and the product to determine the conversion.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): Due to the volatility of propanethiol, GC is a highly effective method for monitoring its formation and quantifying the reaction yield.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of the less volatile this compound.[3]
Q4: What are some common side reactions to be aware of?
The primary side reaction of concern is the oxidation of the product, propanethiol, to dipropyl disulfide, especially in the presence of air (oxygen). This is more prevalent under basic conditions. Performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the hydrolysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material. | 1. Insufficient catalyst: The amount of acid or base may be too low to effectively catalyze the reaction. 2. Low reaction temperature: The hydrolysis may be too slow at the current temperature. 3. Poor quality reagents: The this compound may be impure, or the acid/base catalyst may be old or of low concentration. | 1. Increase the molar equivalents of the catalyst. For base-catalyzed hydrolysis, using a stoichiometric amount or a slight excess of base is common. 2. Increase the reaction temperature. Refluxing is often employed.[6][7] 3. Verify the purity of the starting material by NMR or GC. Use fresh, high-purity acid or base solutions. |
| Formation of a significant amount of white solid (disulfide). | Oxidation of the thiol product: Propanethiol is susceptible to oxidation to dipropyl disulfide, especially under basic conditions in the presence of air. | 1. Degas all solvents before use. 2. Run the reaction and perform the workup under an inert atmosphere (N₂ or Ar).[6][7] 3. After neutralization, immediately extract the thiol into an organic solvent to minimize its time in the aqueous phase. |
| The product appears to be lost during workup. | 1. Volatility of propanethiol: Propanethiol is a volatile compound and can be lost during solvent removal (e.g., rotary evaporation). 2. Product solubility in the aqueous layer: If the pH is not properly adjusted, the thiol may remain in the aqueous phase. | 1. Use caution during solvent removal. Use lower temperatures and pressures on the rotary evaporator. It is often best to use the crude product directly in the next step if possible. 2. Ensure the reaction mixture is neutralized or slightly acidified before extraction to ensure the thiol is in its neutral, less water-soluble form. |
| Inconsistent reaction times. | Variability in reaction conditions: Small changes in temperature, catalyst concentration, or stirring rate can affect the reaction kinetics. | Standardize the reaction setup. Use a temperature-controlled heating mantle or oil bath, accurately measure reagents, and ensure consistent stirring. |
| TLC analysis is inconclusive. | Co-elution of spots or volatility of the product: The starting material and product may have similar Rf values in the chosen solvent system. The product may evaporate from the TLC plate. | 1. Experiment with different TLC solvent systems (e.g., varying ratios of hexane and ethyl acetate). 2. Visualize the TLC plate immediately after running it. 3. Consider using an alternative monitoring technique like GC or NMR. |
Optimized Protocol for this compound Hydrolysis (Base-Catalyzed)
This protocol provides a robust starting point for the efficient hydrolysis of this compound.
Materials:
-
This compound
-
Ethanol (or other suitable alcohol solvent)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2 M solution
-
Diethyl ether (or other suitable extraction solvent)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (degassed) under an inert atmosphere.[6][7]
-
Addition of Base: Prepare a solution of sodium hydroxide (1.5 - 2.0 eq) in degassed water. Add this solution dropwise to the stirring solution of the thioacetate at room temperature.[6][7]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC. The reaction is typically complete within 1-3 hours.
-
Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding 2 M HCl until the pH is approximately 7. This should be done under an inert atmosphere.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent. Carefully remove the solvent by rotary evaporation at low temperature and pressure to minimize the loss of the volatile propanethiol.
-
Characterization: Characterize the resulting propanethiol by ¹H NMR, ¹³C NMR, and GC-MS.
Visualizing the Process
Hydrolysis Mechanism (Base-Catalyzed)
References
- 1. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: S-Propyl Thioacetate Stability in Solution
Welcome to the technical support center for S-Propyl Thioacetate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a thioester, this compound possesses a unique reactivity profile that is crucial for its function in synthesis but also presents challenges regarding its stability in various solvents. This document provides in-depth answers to frequently asked questions and troubleshooting guidance to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by three factors: the type of solvent used, the pH of the solution, and the storage temperature. Thioesters are generally less stable than their oxygen ester counterparts due to poorer resonance stabilization of the C-S bond compared to the C-O bond.[1][2] This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Solvent Type: Protic solvents (e.g., water, methanol, ethanol) can participate in hydrogen bonding and act as nucleophiles, leading to solvolysis. Aprotic solvents (e.g., acetonitrile, DMSO, DMF) are generally preferred for enhancing stability as they do not directly participate in hydrolysis.[3]
-
pH: The stability of thioesters is significantly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis, with the rate of hydrolysis increasing at pH values above 7.0.[4] In basic conditions, the hydroxide ion is a potent nucleophile that readily attacks the thioester carbonyl.
-
Temperature: As with most chemical reactions, the rate of degradation of this compound increases with temperature. Therefore, it is recommended to store solutions at low temperatures (2-8°C) and for short durations.[5]
Q2: I am observing the appearance of a thiol odor (similar to propanethiol) in my stock solution of this compound. What is happening?
A2: The detection of a thiol odor is a strong indicator that your this compound is undergoing hydrolysis. The primary degradation pathway for this compound in the presence of water or other nucleophiles is the cleavage of the thioester bond to form acetic acid and propane-1-thiol. Propane-1-thiol has a very strong and distinct odor, which is why you are likely noticing it. This is particularly common if the compound is dissolved in a protic solvent or if there is moisture contamination in an aprotic solvent.
Q3: Which solvents are recommended for preparing stock solutions of this compound?
A3: For short-term storage and use in experiments, high-purity, dry aprotic solvents are highly recommended. Good choices include:
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
When preparing stock solutions, it is crucial to use anhydrous solvents and to minimize exposure to atmospheric moisture. Storing the stock solution under an inert atmosphere (e.g., argon or nitrogen) can also significantly extend its shelf life.[5] While this compound is soluble in alcohols like ethanol, these are protic solvents and will lead to faster degradation compared to aprotic options.[6]
Troubleshooting Guide
Scenario 1: Unexpected Peaks in Chromatographic Analysis
Problem: "I prepared a solution of this compound in a methanol/water mobile phase for my HPLC analysis. Over time, I see the peak for my compound decreasing and a new, earlier-eluting peak appearing. What could be the cause?"
Analysis and Solution:
This is a classic case of on-instrument degradation. The methanol and water in your mobile phase are acting as nucleophiles and hydrolyzing the this compound. The thioester is relatively nonpolar, while its hydrolysis products (acetic acid and propane-1-thiol) are more polar, which is why you are observing an earlier-eluting peak in a reverse-phase HPLC system.
Troubleshooting Steps:
-
Prepare Samples Immediately Before Analysis: To minimize degradation, prepare your samples in a stable, aprotic solvent (like acetonitrile) and dilute them into the mobile phase immediately before injection.
-
Use an Aprotic Mobile Phase (if possible): If your separation chemistry allows, consider using a mobile phase system based on aprotic solvents like acetonitrile and THF with a non-aqueous acid modifier (e.g., formic acid).
-
Perform a Time-Course Study: To understand the kinetics of the degradation in your mobile phase, inject your sample at regular intervals (e.g., every 30 minutes) and plot the peak area of this compound over time. This will give you a clear window of stability for your analytical run.
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing on-instrument stability.
Scenario 2: Inconsistent Results in Biological Assays
Problem: "I am using this compound in a cell-based assay. My results are highly variable between experiments, even when I use the same stock solution. I dissolve it in DMSO and then dilute it in my aqueous cell culture medium."
Analysis and Solution:
While DMSO is an excellent solvent for the initial stock solution, the significant dilution into an aqueous buffer (your cell culture medium, typically at a physiological pH of ~7.4) introduces a large amount of water. At this near-neutral pH, the thioester will undergo hydrolysis.[7] The rate of this hydrolysis can be significant over the time course of a typical biological experiment (hours to days), leading to a decrease in the effective concentration of your active compound and thus, variability in your results.
Troubleshooting Steps:
-
Characterize Stability in Media: Perform a stability study of this compound in your specific cell culture medium. Use HPLC or GC-MS to quantify the amount of remaining compound at various time points (e.g., 0, 1, 4, 8, 24 hours) under your assay conditions (e.g., 37°C, 5% CO2).
-
Dose Immediately: Add the this compound to your cells immediately after diluting it into the aqueous medium.
-
Consider a Pro-drug Strategy: If the degradation is too rapid, you may need to consider if the hydrolysis is part of the intended mechanism of action (i.e., if propane-1-thiol is the active species). If not, a more stable derivative may be required for your application.
Degradation Pathway in Aqueous Media:
Caption: Hydrolysis of this compound.
Quantitative Stability Data
The following table provides a summary of the expected relative stability of this compound in common laboratory solvents. Please note that these are general guidelines, and the actual stability will depend on the specific conditions (purity of solvent, temperature, exposure to light and air).
| Solvent | Solvent Type | Expected Relative Stability | Primary Degradation Pathway |
| Water | Protic | Low | Hydrolysis |
| Methanol | Protic | Low to Medium | Methanolysis/Hydrolysis |
| Ethanol | Protic | Low to Medium | Ethanolysis/Hydrolysis |
| Acetonitrile | Aprotic | High | Trace water hydrolysis |
| DMSO | Aprotic | High | Trace water hydrolysis |
| Dichloromethane | Aprotic | High | Trace water hydrolysis |
Protocol: General Procedure for Stability Testing of this compound
This protocol outlines a general method for determining the stability of this compound in a solvent of interest using HPLC.
Materials:
-
This compound
-
Solvent of interest (e.g., methanol, acetonitrile, buffered solution)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a stable solvent like anhydrous acetonitrile (e.g., 1 mg/mL).
-
Prepare Test Solution: Dilute the stock solution into the solvent you wish to test to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). This is your t=0 sample.
-
Initial Analysis (t=0): Immediately inject the t=0 sample onto the HPLC system and record the peak area of the this compound peak.
-
Incubation: Store the remaining test solution under the desired conditions (e.g., room temperature, 37°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution, and inject it into the HPLC system. Record the peak area.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time to determine the stability profile.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. Effect of serum pH on storage stability and reaction lag phase of human creatine kinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting low yields in S-Propyl thioacetate synthesis
Technical Support Center: S-Propyl Thioacetate Synthesis
Welcome to the comprehensive technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues leading to low yields. Our approach is grounded in mechanistic principles and field-proven experience to ensure you can achieve reliable and high-yielding results.
Troubleshooting Guide: Addressing Low Yields in this compound Synthesis
This section is formatted as a series of questions and answers to directly address specific experimental challenges you may encounter.
Q1: My reaction appears to be incomplete or stalling, as indicated by TLC analysis showing significant starting material. What are the likely causes and how can I resolve this?
A1: An incomplete reaction is a common reason for low yields. The primary synthesis of this compound from an S-alkylation of potassium thioacetate with a propyl halide is an S_N2 reaction.[1] Several factors can impede its progress:
-
Insufficient Reaction Time or Temperature: While many protocols suggest room temperature for 1-2 hours, less reactive starting materials or certain solvent systems may require longer reaction times or gentle heating.[1]
-
Recommendation: Monitor the reaction progress via Thin Layer Chromatography (TLC) every hour. If no significant change is observed after 3-4 hours, consider increasing the temperature to 40-50°C.
-
-
Poor Quality of Reagents:
-
Potassium Thioacetate (KSAc): This reagent is hygroscopic and can degrade over time. The presence of moisture can hydrolyze the thioacetate, reducing the amount of active nucleophile.
-
Recommendation: Use freshly opened or properly stored KSAc. If in doubt, you can briefly dry it under a high vacuum before use.
-
-
Propyl Halide: The reactivity of the leaving group is crucial. Propyl iodide is more reactive than propyl bromide, which is more reactive than propyl chloride.
-
Recommendation: If using propyl bromide or chloride and experiencing stalling, consider switching to propyl iodide to increase the reaction rate.
-
-
-
Inappropriate Solvent: The choice of solvent is critical for an S_N2 reaction.
-
Recommendation: A polar aprotic solvent like DMF (Dimethylformamide) or acetone is generally effective as it solvates the potassium cation, leaving the thioacetate anion more nucleophilic.[2] Methanol can also be used, but its protic nature can slightly reduce the nucleophilicity of the thioacetate.[3]
-
Q2: I'm observing the formation of significant byproducts. What are they, and how can I minimize their formation?
A2: Byproduct formation can significantly reduce the yield and complicate purification. The most common byproducts in this synthesis are dipropyl disulfide and propanethiol.
-
Formation of Propanethiol: This can occur if the this compound product is hydrolyzed during the reaction or work-up.[4] This is more likely under strongly basic or acidic conditions.
-
Mechanism: The thioester linkage is susceptible to nucleophilic attack by water or hydroxide ions.
-
Mitigation:
-
Ensure your reaction is run under anhydrous conditions to the extent possible.
-
During work-up, use a mild aqueous wash (e.g., brine) rather than strongly acidic or basic solutions.[1] If a basic wash is necessary to remove unreacted thioacetic acid (if used as a starting material), use a weak base like sodium bicarbonate and perform the extraction quickly at a low temperature.
-
-
-
Formation of Dipropyl Disulfide: This is a result of the oxidation of propanethiol. The presence of air (oxygen) can facilitate this process, especially if any trace metals are present.
-
Mechanism: Two molecules of propanethiol can be oxidized to form a disulfide bond.
-
Mitigation:
-
Degas your solvents before use to minimize dissolved oxygen.
-
Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction is heated or run for an extended period.
-
-
Q3: My yield is significantly lower after the purification step. What are the potential losses during work-up and chromatography?
A3: Product loss during purification is a frequent issue. This compound is a relatively volatile compound, which can lead to losses.
-
Evaporation: Due to its moderate volatility (boiling point ~145-147°C), significant loss can occur during solvent removal under reduced pressure, especially if the vacuum is too high or the temperature of the water bath is excessive.[5]
-
Recommendation: Use a rotary evaporator with careful control of the vacuum and a water bath temperature no higher than 40°C.
-
-
Aqueous Work-up: While this compound has limited solubility in water, repeated or prolonged washes can lead to some product loss in the aqueous phase.[5]
-
Recommendation: Minimize the number of aqueous washes. Use brine to reduce the solubility of the organic product in the aqueous layer.
-
-
Column Chromatography: If column chromatography is necessary, the choice of eluent is important.
-
Recommendation: Use a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, and monitor the fractions carefully by TLC. This compound is a relatively non-polar molecule.
-
Frequently Asked Questions (FAQs)
What is the optimal molar ratio of reactants?
For the S-alkylation reaction, it is common practice to use a slight excess of potassium thioacetate (e.g., 1.1 to 1.5 equivalents) relative to the propyl halide (1.0 equivalent).[1] This helps to ensure the complete consumption of the limiting electrophile.
How does the choice of base impact the synthesis?
In the common S-alkylation route using potassium thioacetate, a base is not explicitly added as the thioacetate is the salt of a weak acid and acts as the nucleophile. If you are starting from thioacetic acid and a propyl halide, a non-nucleophilic base like potassium carbonate is needed to deprotonate the thioacetic acid in situ.[6] Using a strong, sterically hindered base can be beneficial in minimizing side reactions.[7]
Can I use a one-pot procedure to generate the thiol directly?
Yes, it is possible to synthesize the this compound and then hydrolyze it in the same pot to generate propanethiol.[3] This is typically done by first running the S-alkylation reaction and then adding a base like sodium hydroxide or potassium carbonate to hydrolyze the thioester.[3] However, this will not yield this compound as the final product.
Experimental Protocols
Protocol 1: Synthesis of this compound via S-Alkylation
This protocol is based on the robust S_N2 reaction between potassium thioacetate and a propyl halide.[1]
Materials:
-
Propyl bromide (or iodide)
-
Potassium thioacetate (KSAc)
-
Dimethylformamide (DMF), anhydrous
-
Brine solution
-
Hexanes (or diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve potassium thioacetate (1.5 equivalents) in anhydrous DMF (10 volumes).
-
To this stirring solution, add propyl bromide (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a brine solution (10 mL).
-
Extract the aqueous layer with hexanes or diethyl ether (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure (water bath at ≤ 40°C) to yield the crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Mechanism
Caption: S_N2 mechanism for this compound synthesis.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low yields.
Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Ratio | 1.1 - 1.5 eq. KSAc to 1.0 eq. Propyl Halide | Drives the reaction to completion.[1] |
| Solvent | DMF, Acetone, Methanol | Polar aprotic solvents enhance nucleophilicity.[2] |
| Temperature | Room Temperature to 50°C | Balances reaction rate with potential side reactions. |
| Reaction Time | 1 - 4 hours | Typically sufficient for completion; monitor by TLC.[1] |
| Work-up Wash | Brine | Minimizes product loss and avoids hydrolysis.[1] |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | Removes residual water before solvent evaporation. |
| Solvent Removal | Rotary Evaporator, ≤ 40°C | Prevents loss of volatile product. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]
- 4. Thioester - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Efficient synthesis of organic thioacetates in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: S-Propyl Thioacetate Purification
Welcome to the technical support resource for the purification of S-Propyl thioacetate. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting for common challenges encountered during the isolation and purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a potent, unpleasant odor beyond the typical thioester smell. What is the likely cause and how do I fix it?
This is a very common issue and almost certainly indicates the presence of residual 1-propanethiol. Thiols have exceptionally low odor thresholds and even trace amounts can be highly noticeable. The root cause is either an incomplete reaction if you started from 1-propanethiol or, less commonly, hydrolysis of the product during workup.
Troubleshooting Protocol: Selective Thiol Extraction
The key is to exploit the acidic nature of the thiol group (pKa ~10-11) to convert it into its water-soluble salt (a thiolate), which can then be extracted from the organic phase.
-
Step 1: Initial Dilution: Dissolve your crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate. This ensures efficient partitioning.
-
Step 2: Caustic Wash: Transfer the organic solution to a separatory funnel and wash with a 5% aqueous sodium hydroxide (NaOH) solution. A gentle wash is recommended to minimize base-catalyzed hydrolysis of your this compound product. The thiol is deprotonated to sodium propanethiolate, which is soluble in the aqueous layer.
-
Causality: The thioester is generally stable to brief contact with dilute base, whereas the thiol is readily deprotonated, creating a significant difference in polarity that drives the separation.[1]
-
-
Step 3: Phase Separation: Drain the aqueous layer. Repeat the wash 1-2 more times with fresh 5% NaOH solution.
-
Step 4: Neutralization Wash: Wash the organic layer with deionized water, followed by a saturated sodium chloride solution (brine) to remove residual water and base.
-
Step 5: Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Caution: Overly aggressive or prolonged exposure to strong base can hydrolyze the thioester product back to the thiol.[2] If your product is particularly base-sensitive, consider using a milder base like 5% sodium bicarbonate (NaHCO₃), although it will be less effective at removing the thiol.
Q2: After an aqueous workup, my this compound sample is cloudy and the NMR spectrum shows a broad peak around 10-12 ppm. What's wrong?
This strongly suggests the presence of residual acidic impurities, most likely acetic acid or unreacted thioacetic acid if that was your starting material. The cloudiness is often due to water that has not been fully removed.
Troubleshooting Protocol: Bicarbonate Wash and Drying
-
Step 1: Dilution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).
-
Step 2: Bicarbonate Wash: In a separatory funnel, wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas evolution (CO₂) as the acid is neutralized. Continue washing until the gas evolution ceases.
-
Step 3: Water and Brine Wash: Wash the organic layer with deionized water, followed by a saturated brine solution to facilitate the removal of dissolved water.
-
Step 4: Thorough Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Be generous with the drying agent and allow sufficient time (15-20 minutes) for it to work.
-
Step 5: Concentration: Filter off the drying agent and concentrate the solution in vacuo.
Purification Workflow and Decision Making
The following diagram outlines a general workflow for the purification of this compound, guiding the user from the crude reaction mixture to the final, purified product.
Caption: Decision workflow for this compound purification.
Troubleshooting Guide
Q3: My product appears pure by NMR after washing, but the yield is low. Where could my product have gone?
Low yields after an extractive workup can often be attributed to hydrolysis of the thioester, especially if harsh conditions were used.
-
Cause 1: Aggressive Base Washing: As mentioned, prolonged exposure to NaOH can cleave the thioester bond.[2]
-
Solution: Use shorter extraction times, ensure the base is dilute, and perform the extraction at room temperature or below.
-
Cause 2: Acid-Catalyzed Hydrolysis: If the reaction was quenched with a strong acid and left for an extended period, some hydrolysis could occur, though this is generally less of a concern than base-catalyzed hydrolysis for thioesters.
-
Solution: Ensure the quenching and subsequent washes are performed efficiently without unnecessary delays.
Q4: When is flash column chromatography necessary, and what conditions should I use?
Flash chromatography is the method of choice when simple extraction fails to remove impurities, particularly those with similar solubility profiles to your product or non-volatile contaminants.[3][4]
When to Use Flash Chromatography:
-
If the starting materials (e.g., a higher boiling alkyl halide) and the product have very close boiling points, making distillation difficult.
-
If side-products, such as disulfide dimers (from thiol oxidation), are present.
-
When the highest possible purity (>99%) is required for applications like drug development.
Experimental Protocol: Flash Column Chromatography
-
Step 1: Choose a Solvent System: The goal is to find a solvent system where the this compound has an Rf value of approximately 0.3 on a TLC plate.[3] A good starting point for a moderately polar compound like this is a mixture of hexanes and ethyl acetate.
-
Example: Start with 95:5 Hexanes:Ethyl Acetate and increase the polarity if the Rf is too high.
-
-
Step 2: Pack the Column: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.[5]
-
Step 3: Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and load it onto the top of the silica column.[6]
-
Step 4: Elute and Collect: Apply gentle air pressure to run the solvent through the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Step 5: Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Reference Table
This table provides key physical properties of this compound and common related reagents to aid in the design of purification strategies.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Solubility |
| This compound | 118.20 | 145-147 | ~0.975 | Soluble in organic solvents, limited in water.[7] |
| 1-Propanethiol | 76.16 | 66-68 | 0.841 | Sparingly soluble in water, soluble in ethanol. |
| Acetic Acid | 60.05 | 118 | 1.049 | Miscible with water and organic solvents. |
| 1-Bromopropane | 122.99 | 71 | 1.354 | Slightly soluble in water, soluble in organic solvents. |
| Triethylamine | 101.19 | 89-90 | 0.726 | Soluble in water and organic solvents. |
Data compiled from various sources.[7][8][9]
Safety and Handling
-
Ventilation: Always handle thioacetic acid, thiols, and this compound in a well-ventilated chemical fume hood.[10][11] These compounds are volatile and have strong, unpleasant odors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Waste Disposal: All chemical waste, including aqueous washes containing thiols, must be disposed of according to institutional and local regulations.[13] Do not pour thiol-containing waste down the drain. It can be treated with bleach (sodium hypochlorite) to oxidize the thiol to less odorous compounds before disposal.[14]
References
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C5H10OS | CID 61295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. S-N-PROPYL THIOACETATE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Thioacetic acid: storage conditions and safety precautions-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]
- 11. Thioacetic acid Chemical Safety Technical Specification-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]
- 12. aksci.com [aksci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organosulfur compound - Thiols, Structure, Reactions | Britannica [britannica.com]
Managing the odor of propanethiol released from S-Propyl thioacetate
Welcome to the Technical Support Center for managing the potent odor of 1-propanethiol, a common issue encountered during the use of S-Propyl thioacetate in research and development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and protocols for safe and effective odor control.
Introduction: Understanding the Challenge
This compound (CAS 2307-10-0) is a versatile thioester intermediate used in various synthetic pathways.[1][2] Its utility, however, is accompanied by a significant challenge: the release of 1-propanethiol (CAS 107-03-9), a volatile thiol with an extremely low odor threshold and a strong, offensive cabbage- or skunk-like smell.[3][4][5] This release typically occurs through hydrolysis of the thioester bond, a reaction that can be initiated by exposure to moisture or certain reaction conditions.[6][7]
The human nose is incredibly sensitive to 1-propanethiol, with an odor threshold as low as 0.000013 ppm.[4][8] Consequently, even minuscule amounts of released propanethiol can cause significant odor issues in a laboratory, leading to discomfort and potential safety concerns.[9][10] This guide provides a comprehensive framework for managing and neutralizing propanethiol odor, ensuring a safe and pleasant laboratory environment.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound reaction have such a strong, unpleasant odor?
The strong odor is due to the release of 1-propanethiol. This compound itself has a pungent, garlic-like odor, but the much more offensive smell arises from the free thiol.[1] This can happen if the this compound has started to decompose or if your reaction conditions facilitate the cleavage of the thioester bond.
Q2: At what concentration does 1-propanethiol become a hazard?
While the odor is detectable at extremely low, non-hazardous concentrations, it is important to be aware of the exposure limits. The National Institute for Occupational Safety and Health (NIOSH) has set a ceiling limit of 0.5 ppm for a 15-minute work period.[3][4] Exposure to higher concentrations can cause headaches, dizziness, and nausea.[3] The offensive odor serves as an excellent warning sign, prompting you to take action long before concentrations reach hazardous levels.
Q3: Can I rely on the fume hood alone to control the odor?
A standard fume hood is essential for handling this compound and 1-propanethiol, but it may not be sufficient to eliminate the odor completely.[9] The potent nature of propanethiol means that vapors can be detected even when exhausted from the fume hood, potentially causing concern for others in the building.[10] Therefore, it is crucial to supplement fume hood use with active neutralization techniques, such as bleach traps for vapors.[11]
Q4: What are the primary methods for neutralizing propanethiol odor?
The most effective and widely recommended method for neutralizing thiol odors in a laboratory setting is oxidation.[10] This is typically achieved using a sodium hypochlorite solution (household bleach), which oxidizes the foul-smelling thiol to less odorous compounds like sulfoxides or sulfones.[10]
Q5: Are there any chemicals that are incompatible with 1-propanethiol?
Yes, 1-propanethiol can react violently or explosively with strong oxidizing agents (such as perchlorates, peroxides, and nitrates), strong acids, strong bases, and alkali metals.[3] It is also incompatible with amines, ethylene oxide, and isocyanates.[3] Always consult the Safety Data Sheet (SDS) before mixing chemicals.
Troubleshooting Guide: Common Odor Issues and Solutions
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Pervasive odor in the lab despite using a fume hood. | 1. Improper handling techniques. 2. Contaminated lab equipment. 3. Vapors escaping from the fume hood exhaust. | 1. Refine Handling: Always handle this compound and any solutions containing it deep within a certified chemical fume hood.[12][13] Use syringes or cannulas for liquid transfers to minimize exposure to air.[10][12] 2. Decontaminate Equipment: Immediately after use, decontaminate all glassware, stir bars, and other equipment by immersing them in a prepared bleach bath for at least 14 hours.[11][12] 3. Implement Vapor Traps: Connect the exhaust from your reaction apparatus and rotary evaporator to a bleach trap to neutralize thiol vapors before they enter the fume hood exhaust.[11] |
| Odor persists even after cleaning up a small spill. | 1. Incomplete neutralization. 2. Improper disposal of cleaning materials. | 1. Thorough Neutralization: For small spills, cover with an inert absorbent material like vermiculite or sand.[14] Then, carefully add a bleach solution to the absorbent material and allow it to react before collecting it for disposal. 2. Proper Disposal: All cleaning materials, including gloves and absorbent pads, should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to your institution's guidelines.[10] Do not discard them in the regular trash. |
| A strong odor is noticeable when opening a container of this compound. | 1. Degradation of the compound over time. 2. Improper storage. | 1. Check Purity: If the compound is old or has been stored improperly, it may have partially hydrolyzed. Consider testing the purity before use. 2. Correct Storage: Store this compound in a tightly sealed container, protected from light, and in a cool, well-ventilated area, often under an inert gas.[1][13] |
Experimental Protocol: Propanethiol Odor Neutralization Workflow
This protocol outlines the essential steps for proactive odor management when working with this compound.
I. Materials and Reagents
-
Sodium hypochlorite solution (household bleach, ~6-8% NaOCl)
-
Water
-
Plastic bucket or container for bleach bath
-
Glass bubbler or flask for bleach trap
-
Tubing
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves (double-gloving is recommended)[12][13]
II. Step-by-Step Methodology
-
Prepare the Bleach Bath:
-
Set up the Bleach Trap for Vapors:
-
Assemble a bleach trap by filling a glass bubbler or flask halfway with undiluted commercial bleach.
-
Connect the inlet of the bubbler to the exhaust of your reaction apparatus (e.g., from a condenser or nitrogen line).
-
The outlet of the bubbler should be directed towards the back of the fume hood.[11]
-
For rotary evaporators, ensure the vacuum pump exhaust is also vented through a bleach trap.[11]
-
-
Conduct Your Experiment:
-
Perform all manipulations of this compound and subsequent reactions within the fume hood.
-
Keep all containers closed whenever possible.
-
-
Decontamination and Waste Disposal:
-
Immediately after use, place all contaminated glassware, syringes, and stir bars into the bleach bath.[11] Allow them to soak for a minimum of 14 hours to ensure complete oxidation of the thiol.[11][12]
-
Dispose of any solvent waste containing thiols into a designated hazardous waste container that is clearly labeled.[11]
-
Used bleach from the bath and traps should also be disposed of as hazardous waste.[10]
-
III. Visual Workflow for Odor Management
Caption: Workflow for Propanethiol Odor Management.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C5H10OS | CID 61295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. 1-Propanethiol CAS#: 107-03-9 [chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Buy this compound | 2307-10-0 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. 107-03-9 CAS MSDS (1-Propanethiol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Impact of impurities in S-Propyl thioacetate on subsequent reactions
Welcome to the technical support center for S-Propyl Thioacetate (CAS 2307-10-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the quality of this compound and its impact on subsequent chemical transformations. Here, we provide in-depth troubleshooting advice, detailed analytical and purification protocols, and a comprehensive FAQ section to ensure the success and reproducibility of your experiments.
Introduction: The Duality of a Thioester
This compound is a versatile reagent, frequently employed as a stable, less odorous precursor for the introduction of propylthiol groups in a variety of synthetic applications, ranging from fragrance synthesis to the development of pharmaceutical intermediates. Its utility, however, is critically dependent on its purity. The presence of even trace-level impurities can lead to failed reactions, inconsistent yields, and complex purification challenges. This guide is structured to help you identify, understand, and mitigate these issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low when using this compound. What are the likely culprits?
Low yields can often be traced back to the purity of your this compound. The most common issues are:
-
Presence of Propanethiol: This hydrolysis byproduct can act as a competing nucleophile or poison sensitive catalysts, particularly those based on transition metals like palladium.[1]
-
Water Content: Moisture can hydrolyze the thioester back to thioacetic acid and propanethiol, reducing the amount of active reagent available for your reaction. The hydrolysis process is thermodynamically favorable and can be accelerated by acidic or basic conditions.[2]
-
Oxidized Impurities: Exposure to air can lead to the formation of dipropyl disulfide, which is generally unreactive in typical thioacetate reactions and acts as an inert impurity, reducing the molar equivalence of your reagent.
Q2: I am performing a palladium-catalyzed cross-coupling reaction and the catalyst appears to be deactivated. Could my this compound be the cause?
Absolutely. Thiol impurities, such as propanethiol, are well-known poisons for palladium catalysts.[1] The sulfur atom can irreversibly bind to the palladium center, preventing it from participating in the catalytic cycle. Even parts-per-million (ppm) levels of thiol impurities can have a significant negative impact on catalyst performance.[3][4][5][6] It is crucial to use highly pure this compound for these sensitive applications.
Q3: My final product is contaminated with a persistent, foul-smelling impurity. How can I identify and remove it?
The likely source of the odor is propanethiol, which has a very low odor threshold. This impurity can be introduced from the starting this compound or be generated in situ if your reaction conditions are not strictly anhydrous. Identification can be achieved via GC-MS analysis. Removal can be challenging due to its volatility, but a careful aqueous wash with a dilute base (e.g., 1% NaOH) during workup can deprotonate the thiol to its non-volatile thiolate salt, which will partition into the aqueous layer.
Q4: How should I properly store this compound to maintain its purity?
To minimize hydrolysis and oxidation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7] It is best kept in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended.[7]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered when using this compound.
Issue 1: Incomplete or Stalled Reaction
| Symptom | Potential Cause | Diagnostic Action | Recommended Solution |
| Reaction does not proceed to completion despite extended reaction times. | Impurity-Related: Insufficient active reagent due to hydrolysis or oxidation. | Analyze the purity of the this compound lot via GC-MS (see Protocol 1). Quantify the main component versus key impurities (propanethiol, dipropyl disulfide). | Purify the this compound by fractional distillation (see Protocol 3) or use a new, high-purity batch. Ensure all reaction components and solvents are rigorously dried. |
| Reaction Condition-Related: Sub-optimal temperature, solvent, or base. | Review the literature for established conditions for your specific transformation. Run small-scale test reactions varying temperature and solvent. | Optimize reaction conditions based on test results. |
Issue 2: Formation of Unexpected Byproducts
| Symptom | Potential Cause | Diagnostic Action | Recommended Solution |
| A new spot appears on TLC, or a new peak in GC-MS, corresponding to a product derived from propanethiol. | Propanethiol Impurity: Free propanethiol in the starting material is participating in the reaction. | Co-inject an authentic sample of propanethiol in your GC-MS analysis to confirm the identity of the byproduct's precursor. | Purify the this compound to remove the thiol impurity. Alternatively, add a thiol scavenger to the reaction mixture if compatible with your chemistry. |
| Formation of symmetrical disulfide in reactions aiming for thiol-disulfide exchange. | Oxidation: The desired thiol product is oxidizing to a disulfide. | Analyze the reaction mixture for the presence of the desired thiol. | Degas all solvents and run the reaction under a strict inert atmosphere. The addition of a mild reducing agent like TCEP may be beneficial if it does not interfere with the main reaction.[8] |
Issue 3: Catalyst Inactivation in Cross-Coupling Reactions
| Symptom | Potential Cause | Diagnostic Action | Recommended Solution |
| Reaction stalls after partial conversion. Adding more catalyst restarts the reaction temporarily. | Thiol Poisoning: Propanethiol impurity is deactivating the palladium catalyst. | Quantify the thiol content in your this compound using HPLC with a derivatizing agent (see Protocol 2) or by careful GC-MS analysis. | Use this compound with the lowest possible thiol content (<50 ppm is ideal). Purification via fractional distillation is highly recommended. Consider using catalyst systems known to be more robust to sulfur poisoning if purification is not feasible. |
Part 3: Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-MS
This protocol provides a standard method for the separation and identification of this compound and its common impurities.
1. Sample Preparation:
-
Dilute 1 µL of this compound in 1 mL of high-purity dichloromethane or ethyl acetate.
2. GC-MS Instrumentation and Conditions: [9][10]
-
GC Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) is suitable.
-
Injector: 250°C, Split mode (50:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Detector:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
3. Data Analysis:
-
Expected Retention Times (Approximate):
-
Propanethiol: ~3-4 min
-
This compound: ~7-8 min
-
Dipropyl Disulfide: ~9-10 min
-
-
Expected Mass Spectra:
-
This compound (MW: 118.2): Key fragments at m/z 43 (CH₃CO⁺, base peak), 75 ([M-CH₃CO]⁺), and 118 (M⁺).[11]
-
Propanethiol (MW: 76.2): Key fragments at m/z 43, 47, and 76 (M⁺).
-
Dipropyl Disulfide (MW: 150.3): Key fragments at m/z 43, 64, 75, and 150 (M⁺).
-
-
Integrate the peak areas to determine the relative percentage of each component. For accurate quantification, calibration with authentic standards is required.
Protocol 2: Quantification of Thiol Impurities by HPLC
This method uses a pre-column derivatization with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) for sensitive quantification of thiol impurities.[12][13][14][15][16]
1. Reagent Preparation:
-
DTNB Solution: Prepare a 10 mM solution of DTNB in a 0.1 M phosphate buffer (pH 8.0).
-
Sample Solution: Accurately weigh ~100 mg of this compound into a 10 mL volumetric flask and dilute with acetonitrile.
2. Derivatization Procedure:
-
In a vial, mix 100 µL of the sample solution with 800 µL of phosphate buffer (pH 8.0) and 100 µL of the DTNB solution.
-
Vortex and let the reaction proceed for 15 minutes at room temperature, protected from light. The development of a yellow color indicates the presence of thiols.
3. HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of A: 0.1% Trifluoroacetic acid in water and B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 412 nm (for the TNB²⁻ anion).
-
Quantification: Create a calibration curve using known concentrations of propanethiol that have undergone the same derivatization procedure.
Protocol 3: Purification of this compound by Fractional Distillation
This protocol is effective for removing less volatile impurities (e.g., dipropyl disulfide, residual starting materials) and more volatile impurities (e.g., propanethiol).[17][18][19][20]
1. Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or glass beads). The column length should be at least 20-30 cm for efficient separation.
-
Use a heating mantle with a stirrer for uniform heating.
-
Insulate the column with glass wool and aluminum foil to maintain a proper temperature gradient.[18]
2. Distillation Procedure:
-
Charge the distillation flask (no more than 2/3 full) with the impure this compound and a few boiling chips or a magnetic stir bar.
-
Slowly increase the heat. A "reflux ring" of condensing vapor should slowly ascend the column.[17]
-
Fraction 1 (Fore-run): Collect the initial, low-boiling fraction. This will contain highly volatile impurities like residual propyl halides and propanethiol. The head temperature will be significantly lower than the boiling point of this compound (~145-147°C).
-
Fraction 2 (Main Fraction): Once the head temperature stabilizes at the boiling point of this compound, change the receiving flask and collect the pure product. Maintain a slow, steady distillation rate (1-2 drops per second).
-
Fraction 3 (Residue): Stop the distillation when the temperature begins to rise again or drop, or when only a small amount of liquid remains in the distillation flask. The residue will contain higher-boiling impurities like dipropyl disulfide.
3. Post-Purification Analysis:
-
Analyze the collected main fraction by GC-MS (Protocol 1) to confirm its purity before use.
Part 4: Visualizing the Problem - Impurity Pathways
The following diagrams illustrate the origin of common impurities and the logical flow for troubleshooting.
Diagram 1: Genesis of Impurities in this compound
Caption: Pathways to common impurities in this compound.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting reactions involving this compound.
References
- 1. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | C5H10OS | CID 61295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [researchportal.murdoch.edu.au]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. | Semantic Scholar [semanticscholar.org]
- 17. Purification [chem.rochester.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Chemoselective deprotection of S-acetyl groups in the presence of other esters
Welcome to the technical support center for the chemoselective deprotection of S-acetyl groups. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of selectively unveiling a thiol group in the presence of other ester functionalities. Here, we will dissect common experimental challenges, offer field-tested solutions, and provide a foundational understanding of the chemical principles at play.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle that allows for the selective deprotection of an S-acetyl group over an O-acetyl or other ester group?
The chemoselectivity arises from the intrinsic differences in reactivity between thioesters and oxygen esters. Thioesters are more susceptible to nucleophilic attack than their oxygen ester counterparts. This is due to the lower resonance stabilization of the thioester linkage compared to the ester linkage. The larger size of the sulfur atom results in less effective overlap between the lone pairs of sulfur and the carbonyl π-system. Consequently, the carbonyl carbon of a thioester is more electrophilic and thus more reactive towards nucleophiles.[1]
Q2: My standard basic hydrolysis (e.g., NaOH or NaOMe in MeOH) is also cleaving my oxygen esters. What are my options?
This is a classic selectivity challenge. While strong bases can deprotect S-acetyl groups, they are often too harsh and lack the required chemoselectivity, leading to the hydrolysis of other esters.[2] For labile substrates, milder, more selective methods are recommended.[2][3] Consider the following alternatives:
-
Thiol-Thioester Exchange: This method operates under mild, near-neutral pH conditions (typically pH 7-8) and relies on the equilibrium of a transthioesterification reaction.[2] Reagents like thioglycolic acid (TGA) or 2-aminothiols (e.g., L-cysteine, cysteamine) are effective.[2][3][4]
-
Nucleophilic Cleavage with Hydroxylamine: Hydroxylamine hydrochloride at or near neutral pH provides a mild and effective method for cleaving thioesters with high selectivity over oxygen esters.[5]
-
Enzymatic Deprotection: In specific contexts, enzymes can offer unparalleled chemoselectivity, cleaving S-acetyl groups while leaving other functionalities untouched.[6]
Q3: I'm observing disulfide bond formation after deprotection. How can I prevent this?
The newly formed free thiol is highly susceptible to oxidation, leading to the formation of a disulfide dimer.[3] This is a common side reaction, especially when the reaction is exposed to air. To mitigate this:
-
Inert Atmosphere: Perform the deprotection and subsequent workup under an inert atmosphere of nitrogen or argon.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Reducing Agents: The inclusion of a mild reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), in the workup can help to keep the thiol in its reduced state.
Q4: How does pH influence the selectivity of thioester versus ester hydrolysis?
The rate of hydrolysis for both thioesters and esters is pH-dependent.[1] Generally, base-mediated hydrolysis is predominant at higher pH for both.[1] However, the rate of hydrolysis for thioesters can be significantly faster than for esters under both acidic and basic conditions.[7] Thioesters are more stable at acidic pH, while phosphate esters are favored at basic pH.[8][9] For optimal chemoselectivity in deprotecting S-acetyl groups, conditions that are mildly basic (around pH 8) are often employed for thiol-thioester exchange reactions, as this ensures a sufficient concentration of the nucleophilic thiolate.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient reagent or reaction time. 2. Suboptimal pH for the chosen method. 3. Steric hindrance around the S-acetyl group. | 1. Increase the equivalents of the deprotecting agent and monitor the reaction by TLC or LC-MS until completion.[6] 2. For thiol-thioester exchange, ensure the pH is buffered to ~8. 3. Increase the reaction temperature moderately, but be cautious of potential side reactions. |
| Cleavage of Other Ester Groups | 1. The deprotection conditions are too harsh (e.g., strong base). 2. The oxygen ester is particularly labile. | 1. Switch to a milder deprotection method such as thiol-thioester exchange with thioglycolic acid or a biomimetic approach with L-cysteine.[2][4] 2. Consider using an orthogonal protecting group strategy in your synthetic design.[6] |
| Formation of Unknown Byproducts | 1. Substrate degradation under the reaction conditions. 2. Side reactions involving other functional groups in the molecule.[3] 3. Retro-aldol reaction if susceptible carbonyls are present and strong base is used.[6] | 1. Screen a panel of milder deprotection conditions (e.g., different nucleophiles, lower temperatures). 2. Carefully analyze the structure of your starting material to anticipate potential incompatibilities. 3. Avoid strong bases if your substrate is sensitive; opt for nucleophilic or exchange-based methods. |
| Difficulty in Purifying the Thiol Product | 1. The product is unstable and prone to oxidation during purification. 2. The deprotecting agent or its byproducts are difficult to remove. | 1. Purify under an inert atmosphere using degassed solvents. Consider adding a small amount of a reducing agent to the chromatography solvents. 2. Utilize a polymer-supported deprotecting reagent, which can be easily filtered off after the reaction.[2] |
Experimental Protocols
Protocol: Chemoselective S-Acetyl Deprotection via Thiol-Thioester Exchange with Thioglycolic Acid
This protocol is suitable for substrates containing base-sensitive ester groups.
Materials:
-
S-acetylated compound (1.0 equiv)
-
Thioglycolic acid (TGA) (2.0 equiv)
-
Phosphate Buffer (1 M, pH 8)
-
Methanol (MeOH)
-
Degassed water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the S-acetylated compound in a 9:1 mixture of degassed 1 M phosphate buffer (pH 8) and methanol.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Add thioglycolic acid (2.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.[5]
-
Workup: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using degassed solvents, to yield the free thiol.
Visualizing the Chemistry
Reaction Mechanism: Thiol-Thioester Exchange
The deprotection proceeds via a reversible transthioesterification reaction. The equilibrium is driven towards the product by using an excess of the deprotecting thiol.
Caption: Mechanism of S-acetyl deprotection via thiol-thioester exchange.
Troubleshooting Workflow
A logical approach to troubleshooting common issues encountered during S-acetyl deprotection.
Caption: A workflow for troubleshooting S-acetyl deprotection reactions.
References
- 1. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 2. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Thiol Landscape: A Comparative Guide to S-Propyl Thioacetate and Other Key Thiol Protecting Groups
For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of thiol groups is a cornerstone of successful molecular synthesis. The high nucleophilicity and susceptibility to oxidation of thiols necessitate the use of protecting groups to prevent unwanted side reactions. This guide provides an in-depth, objective comparison of the S-Propyl thioacetate protecting group against two industry mainstays: the acid-labile trityl (Trt) group and the oxidation-sensitive acetamidomethyl (Acm) group. Our analysis is grounded in established chemical principles and supported by experimental data to empower you in making informed decisions for your synthetic strategies.
The Critical Role of Thiol Protection in Modern Synthesis
In the intricate world of peptide synthesis, bioconjugation, and complex molecule construction, the thiol side chain of cysteine residues presents both an opportunity and a challenge. Its unique reactivity is harnessed for creating disulfide bridges that define protein structure, for attaching payloads in antibody-drug conjugates (ADCs), and for site-specific labeling. However, this same reactivity can lead to undesired disulfide bond formation, alkylation, and other side reactions if left unchecked during a multi-step synthesis. The selection of a thiol protecting group is therefore a critical decision, guided by the principles of orthogonality, stability, and ease of cleavage. An ideal protecting group should be stable under a variety of reaction conditions and selectively removable without affecting other sensitive functionalities in the molecule.
A Deep Dive into Three Key Players
The this compound Group: A Representative of the Thioester Class
The this compound group belongs to the broader class of S-alkyl thioacetates, which serve as effective thiol protecting groups. While direct literature on this compound in complex synthesis is not as extensive as for other groups, its chemical behavior can be reliably inferred from its close and widely used analog, S-acetylthioacetate. The core of this protecting strategy lies in the conversion of the highly reactive thiol into a significantly less reactive thioester.
Mechanism of Protection and Deprotection:
The thioester linkage in this compound is stable to a range of synthetic conditions, yet it can be cleaved under specific and mild nucleophilic or basic conditions. This allows for a degree of orthogonality with other protecting groups.[1]
-
Protection: A thiol can be converted to an this compound by reaction with a suitable propyl thioacylating agent.
-
Deprotection: The removal of the this compound group is typically achieved through nucleophilic attack on the carbonyl carbon of the thioester. A common and mild method for this is the use of hydroxylamine, which selectively cleaves the thioester to reveal the free thiol.[2][3] Basic hydrolysis using reagents like sodium hydroxide is also effective, although potentially less mild.[4]
The Trityl (Trt) Group: The Acid-Labile Workhorse
The triphenylmethyl (trityl) group is a bulky and highly effective protecting group for thiols, widely employed in peptide synthesis.[5] Its key feature is its lability under acidic conditions, which allows for its removal simultaneously with the cleavage of the peptide from many solid-phase resins.[6]
Mechanism of Protection and Deprotection:
-
Protection: The trityl group is introduced by reacting the thiol with trityl chloride in the presence of a base.
-
Deprotection: The C-S bond of the S-trityl group is readily cleaved by treatment with acids such as trifluoroacetic acid (TFA). The mechanism involves the formation of the highly stable trityl cation, which is then scavenged to prevent side reactions.[7]
The Acetamidomethyl (Acm) Group: Orthogonal and Oxidation-Sensitive
The acetamidomethyl (Acm) group is a popular choice for thiol protection, particularly when orthogonal strategies are required for the synthesis of peptides with multiple disulfide bonds.[8] It is stable to the acidic conditions used for Trt group removal and the basic conditions used for Fmoc group removal in peptide synthesis.[9]
Mechanism of Protection and Deprotection:
-
Protection: The Acm group is typically introduced using N-(hydroxymethyl)acetamide under acidic conditions.
-
Deprotection: The Acm group is most commonly removed by oxidative methods, often with concomitant disulfide bond formation. Reagents like iodine (I₂) or mercury(II) acetate are frequently used for this purpose.[4][10] The use of heavy metals like mercury, however, raises toxicity concerns.[11]
Comparative Analysis: Performance at a Glance
To facilitate a clear comparison, the key characteristics of this compound (represented by the thioacetate class), Trityl, and Acm are summarized below.
| Feature | This compound | Trityl (Trt) | Acetamidomethyl (Acm) |
| Deprotection Condition | Mildly basic (e.g., Hydroxylamine, NaOH)[2] | Acidic (e.g., TFA)[6][7] | Oxidative (e.g., Iodine, Hg(OAc)₂)[4][10] |
| Stability | Stable to mild acid. | Stable to basic and neutral conditions.[6] | Stable to acidic and basic conditions.[9] |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Trt, Boc). | Orthogonal to base-labile (e.g., Fmoc) and oxidatively cleaved groups (e.g., Acm). | Orthogonal to acid-labile (e.g., Trt) and base-labile (e.g., Fmoc) groups. |
| Key Advantages | Mild, non-acidic deprotection. | Well-established; compatible with standard solid-phase peptide synthesis cleavage.[6] | High stability; allows for regioselective disulfide bond formation.[8] |
| Potential Drawbacks | Less literature for S-propyl variant specifically. | Bulky, may cause steric hindrance. | Deprotection often requires toxic heavy metals or strong oxidants.[11] |
Decision-Making Workflow for Thiol Protecting Group Selection
The choice of a thiol protecting group is highly dependent on the overall synthetic strategy. The following diagram illustrates a logical workflow for selecting the most appropriate group for your application.
Caption: Decision workflow for selecting a thiol protecting group.
Experimental Protocols
The following are representative, step-by-step protocols for the protection of a generic thiol and its subsequent deprotection using the three discussed protecting groups.
Protocol 1: this compound Protection and Deprotection
Protection of a Thiol with this compound:
-
Materials: Thiol-containing substrate (1.0 mmol), potassium thioacetate (1.2 mmol), 1-bromopropane (1.1 mmol), dimethylformamide (DMF, 10 mL).
-
Procedure:
-
Dissolve the thiol-containing substrate and potassium thioacetate in DMF under an inert atmosphere.
-
Add 1-bromopropane dropwise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Deprotection of this compound using Hydroxylamine:
-
Materials: this compound protected substrate (1.0 mmol), hydroxylamine hydrochloride (3.0 mmol), sodium hydroxide (3.0 mmol), ethanol/water (1:1, 10 mL).
-
Procedure:
-
Dissolve the this compound protected substrate in the ethanol/water mixture.
-
Add hydroxylamine hydrochloride and sodium hydroxide to the solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring for the disappearance of the starting material.
-
Acidify the reaction mixture with dilute HCl to pH ~5-6.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate to yield the deprotected thiol.
-
Protocol 2: Trityl (Trt) Protection and Deprotection
Protection of a Thiol with Trityl Chloride:
-
Materials: Thiol-containing substrate (1.0 mmol), trityl chloride (1.1 mmol), triethylamine (1.2 mmol), dichloromethane (DCM, 10 mL).
-
Procedure:
-
Dissolve the thiol-containing substrate in DCM.
-
Add triethylamine, followed by the portion-wise addition of trityl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by crystallization or column chromatography.
-
Deprotection of the Trityl Group with TFA:
-
Materials: S-Trityl protected substrate (1.0 mmol), trifluoroacetic acid (TFA, 95%), triisopropylsilane (TIS, 2.5%), water (2.5%).
-
Procedure:
-
Dissolve the S-Trityl protected substrate in a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with cold ether.
-
Protocol 3: Acetamidomethyl (Acm) Protection and Deprotection
Protection of a Thiol with the Acm Group:
-
Materials: Thiol-containing substrate (1.0 mmol), N-(hydroxymethyl)acetamide (1.2 mmol), trifluoroacetic acid (TFA, 5 mL).
-
Procedure:
-
Dissolve the thiol-containing substrate and N-(hydroxymethyl)acetamide in TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the TFA under reduced pressure.
-
Purify the residue by chromatography to obtain the S-Acm protected product.
-
Deprotection of the Acm Group with Iodine:
-
Materials: S-Acm protected substrate (1.0 mmol), iodine (I₂) (2.5 mmol), methanol (10 mL).
-
Procedure:
-
Dissolve the S-Acm protected substrate in methanol.
-
Add a solution of iodine in methanol dropwise until a persistent yellow color is observed.
-
Stir the reaction for 30-60 minutes at room temperature.
-
Quench the excess iodine by adding a solution of aqueous sodium thiosulfate until the solution becomes colorless.
-
Remove the methanol under reduced pressure and extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic layer to yield the deprotected product (often as a disulfide).
-
Conclusion
The choice of a thiol protecting group is a nuanced decision that significantly impacts the success of a synthetic endeavor. While the Trityl group remains a reliable choice for acid-labile deprotection strategies, and the Acm group provides robust orthogonality for complex syntheses, the this compound group and its class offer a valuable alternative for mild, non-acidic cleavage. By understanding the distinct chemical properties and deprotection mechanisms of each, researchers can devise more efficient and elegant synthetic routes, ultimately accelerating the pace of discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Native Chemical Ligation Handle that Enables the Synthesis of Advanced Activity-Based Probes: Diubiquitin as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CAS 2307-10-0: this compound | CymitQuimica [cymitquimica.com]
- 6. covachem.com [covachem.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C5H10OS | CID 61295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thioacetate-Based Initiators for the Synthesis of Thiol-End-Functionalized Poly(2-oxazoline)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. rsc.org [rsc.org]
A Comparative Guide to the Chemical Stability of S-Propyl Thioacetate and Free Thiols
For researchers, scientists, and professionals in drug development, managing the reactivity of thiol-containing molecules is a persistent challenge. The free sulfhydryl group (-SH), while functionally crucial in countless biological and chemical processes, is notoriously unstable.[1][2] This guide provides an in-depth comparison of the stability of free thiols with S-Propyl thioacetate, a representative S-acyl derivative. By masking the thiol as a thioester, this compound offers a robust strategy to protect against degradation, enabling controlled release and improved handling. This analysis is grounded in fundamental chemical principles and supported by established experimental methodologies.
The Instability of Free Thiols: A Profile in Reactivity
Free thiols, such as the sulfhydryl group in the amino acid cysteine or the antioxidant glutathione, are highly susceptible to chemical modification, primarily through oxidation.[3][4] This inherent reactivity is the root of their instability during storage, formulation, and in biological milieu.
Key Degradation Pathways for Free Thiols
-
Oxidation to Disulfides: The most common degradation pathway for thiols is their oxidation to form disulfide bonds (R-S-S-R). This reaction can be initiated by even mild oxidizing agents, including atmospheric oxygen, and is a significant concern for the stability of thiol-containing drugs and proteins.[3][5][6] The process involves the loss of a hydrogen atom from two thiol molecules to form a disulfide linkage.[6]
-
Further Oxidation: Beyond disulfide formation, the sulfur atom in a thiol can be irreversibly oxidized to form sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic acids (R-SO₃H).[1][7] This over-oxidation represents a permanent loss of the thiol's native function.
-
Thiol-Disulfide Exchange: Free thiols can react with existing disulfide bonds, leading to a "scrambling" of disulfide pairings.[1][8] In protein therapeutics, this can cause misfolding, aggregation, and loss of biological activity.[1][8]
-
Thiyl Radical Formation: Exposure to light or interaction with other radical species can generate highly reactive thiyl radicals (RS•).[8][9] These radicals can propagate damaging chain reactions within a formulation or biological system.[9]
Several environmental factors critically influence the rate of these degradation reactions:
-
pH: Alkaline conditions promote the deprotonation of the thiol group (-SH) to the more nucleophilic thiolate anion (-S⁻), which is significantly more prone to oxidation.[7][10]
-
Metal Ions: Trace amounts of transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), act as powerful catalysts for thiol oxidation.[10][11]
-
Temperature: As with most chemical reactions, elevated temperatures increase the rate of thiol degradation.[10]
This compound: The Thioester Protection Strategy
This compound circumvents the inherent instability of the free thiol by "capping" the sulfhydryl group with an acetyl moiety. This conversion to a thioester fundamentally alters the sulfur atom's reactivity, rendering it highly resistant to the oxidative pathways that readily degrade free thiols.
Enhanced Stability through Acylation
The primary advantage of the thioester linkage is its profound resistance to oxidation. By replacing the thiol's reactive hydrogen with an acetyl group, the sulfur atom's lone electron pairs are delocalized by the adjacent carbonyl group. This resonance stabilization makes the sulfur significantly less susceptible to oxidation. Consequently, S-acyl compounds like this compound do not readily form disulfides or undergo further oxidation under conditions that would rapidly degrade a free thiol.[12][13] This characteristic is the cornerstone of the S-acetyl and S-acyl prodrug strategy, which enhances the stability, absorption, and cellular uptake of therapeutic thiols like glutathione.[12][13][14][15]
Controlled Release via Hydrolysis
While resistant to oxidation, the thioester bond is designed to be cleaved by hydrolysis to release the active free thiol and acetic acid. This reaction is the intended bioactivation mechanism. The rate of hydrolysis is highly dependent on pH. While very slow at neutral pH, the reaction is catalyzed by both acid and, more substantially, by base.[16][17]
Crucially, the spontaneous hydrolysis of simple alkyl thioesters in water at neutral pH is a slow process. For instance, the half-life for the hydrolysis of S-methyl thioacetate at pH 7 and 23°C is approximately 155 days, demonstrating remarkable stability.[17] In biological systems, this cleavage is often efficiently catalyzed by esterase enzymes, allowing for targeted release of the thiol payload inside cells or specific tissues.[18]
Head-to-Head Stability Comparison
The fundamental differences in the chemical nature of the free sulfhydryl group and the S-acyl thioester lead to dramatically different stability profiles.
| Feature | Free Thiol (e.g., Propylthiol) | This compound |
| Primary Degradation Pathway | Oxidation[3] | Hydrolysis[16] |
| Susceptibility to Air Oxidation | High; readily forms disulfides[3][5] | Very Low; stable in the presence of oxygen[12][13] |
| Effect of Alkaline pH | Accelerates oxidation[10] | Accelerates hydrolysis (thiol release)[16] |
| Effect of Metal Ions (Cu²⁺, Fe³⁺) | Catalyzes rapid oxidation[11] | No significant effect on stability |
| Primary Bioactivation Reaction | N/A (already active) | Hydrolysis (enzymatic or chemical) to release free thiol[18] |
| Typical Storage Stability | Poor, especially in solution; requires inert atmosphere and/or stabilizers[2][19] | Excellent, stable for long periods even without special precautions[12][13] |
Logical Flow of Stability and Degradation
The following diagram illustrates the divergent chemical fates of a free thiol versus its thioacetate-protected counterpart.
Caption: Divergent stability pathways of a free thiol versus a thioacetate-protected thiol.
Experimental Protocols for Stability Assessment
To empirically validate these stability differences, standardized analytical methods are employed. The following protocols provide a framework for quantifying the degradation of both free thiols and thioacetates.
Protocol 1: Quantifying Oxidative Stability of Free Thiols via DTNB Assay
This protocol uses Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), or DTNB) to measure the concentration of free sulfhydryl groups over time.
Objective: To determine the rate of oxidative degradation of a free thiol under controlled conditions.
Methodology:
-
Buffer Preparation: Prepare a 100 mM phosphate buffer and adjust to the desired pH (e.g., pH 7.4 for physiological and pH 8.5 for accelerated degradation). Degas the buffer to minimize dissolved oxygen at t=0.
-
Stock Solutions:
-
Prepare a 10 mM stock solution of the free thiol (e.g., N-propylthiol) in degassed ethanol.
-
Prepare a 4 mg/mL DTNB stock solution in the assay buffer.
-
(Optional) Prepare a 100 µM copper (II) chloride (CuCl₂) solution to test catalyzed oxidation.
-
-
Reaction Initiation: In separate vials, add the thiol stock solution to the assay buffer (and the CuCl₂ solution, if testing catalysis) to a final concentration of 1 mM. Mix and start a timer. Incubate at a controlled temperature (e.g., 37°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Quantification: Immediately add the 50 µL aliquot to a microplate well containing 200 µL of the DTNB solution. Allow the color to develop for 2 minutes.
-
Measurement: Read the absorbance at 412 nm using a microplate reader.
-
Calculation: Use a standard curve of a known thiol (like cysteine) to calculate the concentration of remaining free thiol at each time point. Plot concentration vs. time to determine the degradation rate.
Experimental Workflow: DTNB Assay
Caption: Step-by-step workflow for the quantification of free thiols using the DTNB assay.
Protocol 2: Assessing Hydrolytic Stability of this compound
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the parent compound's disappearance and the appearance of the released thiol.
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare 100 mM buffers at various pH values (e.g., pH 5.0 acetate, pH 7.4 phosphate, pH 9.0 borate).
-
Stock Solution: Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Reaction Initiation: Add the thioacetate stock solution to each buffer to a final concentration of 200 µM. Mix and incubate in a temperature-controlled autosampler (e.g., 37°C).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Detection: UV detector set to an appropriate wavelength (e.g., 230 nm).
-
Injection: Program the autosampler to inject samples onto the column at specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Data Analysis: Integrate the peak area of the this compound at each time point. Plot the natural logarithm of the peak area versus time. The slope of this line corresponds to the negative of the first-order rate constant (-k). The half-life (t₁₂) can be calculated as 0.693/k.
Conclusion
The comparison between free thiols and this compound reveals a stark contrast in chemical stability. Free thiols are highly prone to rapid oxidative degradation, a liability that complicates their use in research and medicine. The S-acyl protection strategy, exemplified by this compound, effectively masks this reactivity. By converting the thiol to a thioester, the molecule gains exceptional resistance to oxidation, allowing for enhanced storage stability and controlled delivery. The intended degradation pathway for the thioacetate is a predictable hydrolysis reaction, which regenerates the active thiol. This fundamental stability difference is a critical design principle in the development of thiol-based prodrugs and reagents, providing a reliable method to harness the therapeutic and chemical power of thiols while mitigating their inherent instability.
References
- 1. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A modular template for the design of thiol-triggered sensors and prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiyl radicals and induction of protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors influencing the oxidation of cysteamine and other thiols: implications for hyperthermic sensitization and radiation protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hormonesynergy.com [hormonesynergy.com]
- 13. makewell.uk [makewell.uk]
- 14. esliteglutathione.com [esliteglutathione.com]
- 15. S-Acetyl L Glutathione vs. Liposomal Glutathione: Which Reigns Supreme? | Optimal Circadian Health [optimalcircadianhealth.com]
- 16. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 17. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and in vitro evaluation of S-acyl-3-thiopropyl prodrugs of Foscarnet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide: The Strategic Advantages of S-Propyl Thioacetate for Thiol-Based Synthesis
As a Senior Application Scientist, my focus extends beyond the mere execution of protocols to the strategic selection of reagents that enhance reproducibility, safety, and overall experimental success. In the realm of organic synthesis, particularly in pharmaceutical and agrochemical development, the introduction of thiol groups is a frequent necessity. Propanethiol is a common source for the propylthiol moiety, but its practical application is fraught with challenges. This guide provides an in-depth comparison, grounded in chemical principles and experimental evidence, advocating for the use of S-Propyl Thioacetate as a superior, safer, and more stable alternative for generating the propanethiol nucleophile.
The Challenge with Propanethiol: A Necessary but Problematic Reagent
1-Propanethiol (CH₃CH₂CH₂SH) is a volatile, colorless liquid that, while an effective nucleophile, presents significant handling and stability issues. Its utility is often overshadowed by its notoriously offensive odor, which is detectable at extremely low concentrations (parts per billion range) and can cause widespread laboratory and environmental complaints.[1][2] Beyond the olfactory assault, propanethiol's free sulfhydryl group is highly susceptible to atmospheric oxidation, readily dimerizing to form dipropyl disulfide.[3] This degradation compromises reagent purity, complicates reaction stoichiometry, and can lead to inconsistent yields and the formation of unwanted byproducts.
Key Drawbacks of Direct Propanethiol Use:
-
Extreme Odor: Possesses a potent, offensive smell that requires specialized handling in high-performance fume hoods to prevent contamination and discomfort.[1][2][4]
-
High Volatility & Flammability: Its low boiling point (67-68 °C) and high vapor pressure make it a significant fire and inhalation hazard.[4][5][6]
-
Poor Stability: The free thiol group is readily oxidized to disulfide, diminishing its potency and shelf-life, even under refrigerated conditions.[3][7] This oxidative instability necessitates storage under an inert atmosphere.
This compound: The Superior "Masked Thiol" Precursor
This compound (CH₃CH₂CH₂SC(O)CH₃) is a thioester that serves as a stable, "masked" form of propanethiol.[8] By protecting the sulfhydryl group as a thioacetate, the compound circumvents the major drawbacks associated with the free thiol. The active propanethiol can be generated in situ or just prior to use through a simple deprotection reaction, ensuring the reactive species is fresh and available precisely when needed.[9]
Quantitative and Qualitative Comparison
The advantages of using this compound become evident when its properties are directly compared with those of 1-Propanethiol.
| Property | 1-Propanethiol | This compound | Advantage of this compound |
| Odor | Extremely potent, offensive, cabbage-like.[10] | Strong, pungent, often described as garlic/onion-like.[11][12] | Significantly less offensive and pervasive, improving laboratory working conditions. |
| Boiling Point | 67-68 °C[4] | ~145-147 °C[11] | Lower volatility reduces inhalation exposure and flammability risk. |
| Flash Point | < -18 °C[6] | ~33 °C[12] | Higher flash point indicates a lower fire hazard during handling and storage. |
| Stability | Prone to air oxidation to form dipropyl disulfide.[3][7] | Stable to air oxidation; longer shelf-life.[13] | Greater reagent integrity, leading to more reliable and reproducible reactions. |
| Reactivity Control | Always active; can lead to side reactions. | Active thiol is generated on demand via deprotection. | Controlled, in situ release minimizes unwanted side reactions and thiol decomposition. |
Experimental Protocols & Methodologies
The practical utility of this compound is best demonstrated through its straightforward deprotection to yield propanethiol for subsequent reactions.
Protocol 1: Base-Catalyzed Deprotection of this compound
This protocol describes the generation of a propanethiol solution from this compound. The resulting free thiol can be used immediately for subsequent synthetic steps.[9]
Methodology:
-
Inert Atmosphere: To a three-neck, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) dissolved in ethanol (degassed, ~5 mL per gram of thioacetate).
-
Causality: An inert atmosphere is crucial during the workup phase to prevent the newly formed, highly reactive propanethiol from oxidizing.
-
-
Base Addition: While stirring, add a solution of sodium hydroxide (2.1 eq) in degassed water dropwise.
-
Causality: The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the thioester, initiating hydrolysis. A slight excess ensures complete reaction.
-
-
Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Under a positive flow of nitrogen, slowly neutralize the mixture with degassed 2 M HCl until the pH is ~7.
-
Causality: Neutralization protonates the thiolate anion (RS⁻) to the free thiol (RSH) and neutralizes the excess base.
-
-
Extraction: Transfer the mixture to a separatory funnel under an inert atmosphere. Extract the aqueous layer with a degassed organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Use: Dry the combined organic layers over anhydrous sodium sulfate, filter, and use the resulting propanethiol solution immediately.
Application in Thioether Synthesis: A Comparative Workflow
To illustrate the practical advantage, consider the synthesis of an alkyl aryl thioether, a common motif in pharmaceuticals.[3]
Using Method B, the highly odorous and reactive propanethiol is never handled in its free, concentrated form. It is generated and consumed in the same pot, drastically improving safety and handling, while the stability of the this compound starting material ensures more accurate stoichiometry.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals, the choice of reagent is a critical factor that influences experimental outcomes, safety, and efficiency. While 1-propanethiol is a direct source for the propylthiol group, its use is plagued by significant handling and stability issues. This compound presents a far superior alternative.
The key advantages are:
-
Enhanced Safety and Handling: A dramatically reduced odor profile and lower volatility minimize exposure risks and improve the laboratory environment.
-
Superior Stability: As a protected thiol, it is not susceptible to oxidative degradation, ensuring longer shelf-life and reagent integrity.
-
Controlled Reactivity: The ability to generate the active thiol in situ allows for precise control over the reaction, minimizing side products and improving yield consistency.
By functioning as a stable, easy-to-handle precursor, this compound provides a robust and reliable method for introducing the propylthiol moiety in complex organic syntheses. Its adoption is a strategic move towards safer, more reproducible, and ultimately more successful scientific outcomes.
References
- 1. Sciencemadness Discussion Board - How bad is the smell of thiols? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry - MetwareBio [metwarebio.com]
- 3. mdpi.com [mdpi.com]
- 4. ICSC 1492 - 1-PROPANETHIOL [chemicalsafety.ilo.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1-Propanethiol Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Buy this compound | 2307-10-0 [smolecule.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - 1-Propanethiol [cdc.gov]
- 11. nbinno.com [nbinno.com]
- 12. propyl thioacetate, 2307-10-0 [thegoodscentscompany.com]
- 13. memphis.edu [memphis.edu]
A Comparative Guide to Reagents for Propylthiol Group Introduction
The introduction of a propylthiol [-S(CH₂)₂CH₃] moiety is a critical transformation in the synthesis of a wide array of molecules, from pharmaceuticals to materials science. The unique physicochemical properties conferred by this functional group, including its lipophilicity and potential for metabolic modulation, make its efficient and selective installation a key consideration in synthetic design. This guide provides an in-depth comparison of various reagents used for propylthiolation, offering insights into their reactivity, scope, and practical handling, supported by experimental data and established protocols.
The Conventional Workhorse: Propane-1-thiol
Propane-1-thiol (n-propyl mercaptan) is the most direct and traditional reagent for introducing the propylthiol group.[1][2][3] Its utility lies in its straightforward application in nucleophilic substitution and radical addition reactions.
Nucleophilic Substitution: In the presence of a base, propane-1-thiol is readily deprotonated to form the corresponding thiolate, a potent nucleophile. This thiolate can then displace a suitable leaving group (e.g., halides, tosylates) on a substrate to form the desired propyl thioether.
Radical Addition: Propane-1-thiol can also participate in free-radical additions to alkenes, a process often initiated by light or a radical initiator.[4][5][6] This anti-Markovnikov addition provides a complementary method for C-S bond formation.[4]
Causality in Experimental Choice: The choice between nucleophilic substitution and radical addition is dictated by the substrate. For electrophilic carbons, such as those in alkyl halides, the S-alkylation approach is preferred. For unsaturated systems like alkenes, the radical pathway offers a regioselective route to the thioether.
Challenges and Considerations: Despite its versatility, propane-1-thiol presents significant handling challenges. It is a volatile liquid with a notoriously strong and offensive odor.[1][2] Furthermore, it is flammable and moderately toxic, necessitating stringent safety protocols, including the use of a well-ventilated fume hood and appropriate personal protective equipment.[7][8][9]
Odorless and Stable Alternatives: A Comparative Analysis
To circumvent the challenges associated with propane-1-thiol, a range of alternative reagents have been developed. These reagents often mask the thiol functionality, rendering them more stable, less odorous, and easier to handle.
S-propyl isothiouronium salts, typically the bromide or chloride salt, are crystalline solids that serve as excellent propane-1-thiol surrogates.[10] They are prepared by the alkylation of thiourea with a propyl halide.[10]
Mechanism of Action: The isothiouronium salt is stable under acidic and neutral conditions. Upon treatment with a base, it undergoes hydrolysis to release the propylthiolate in situ, which can then react with an electrophile.[10]
Advantages:
-
Solid and Odorless: Eliminates the handling issues of volatile and malodorous propane-1-thiol.
-
Stability: Can be stored for extended periods without degradation.
-
Controlled Release: The active nucleophile is generated only when needed, allowing for better reaction control.
N-(Propylthio)phthalimide is another solid, stable, and odorless reagent for the electrophilic introduction of the propylthiol group.[11] This reagent is particularly useful for the thiolation of nucleophiles such as carbanions, enolates, and certain heterocycles.
Mechanism of Action: In this case, the propylthiol group is transferred from the phthalimide nitrogen to a nucleophilic substrate. The phthalimide anion acts as a good leaving group, driving the reaction forward.
Advantages:
-
Electrophilic Thiolation: Provides a complementary approach to the nucleophilic methods.
-
High Stability: Easy to handle and store.
-
Broad Substrate Scope: Effective for a variety of soft nucleophiles.[12]
Specialized Reagents for Specific Applications
The Mitsunobu reaction offers a powerful method for converting primary and secondary alcohols directly into propyl thioethers with inversion of stereochemistry.[13][14][15][16] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by propane-1-thiol.[15]
Causality in Experimental Choice: The Mitsunobu reaction is the method of choice when a stereocenter at the alcohol-bearing carbon needs to be inverted. It is also highly valuable for substrates that are sensitive to the basic conditions required for traditional S-alkylation.
Workflow Diagram:
Caption: Mitsunobu reaction workflow for thioether synthesis.
Performance Comparison: A Data-Driven Overview
The choice of reagent often depends on a balance of reactivity, yield, and practicality. The following table summarizes the key performance characteristics of the discussed reagents.
| Reagent | Physical State | Odor | Key Advantages | Typical Reaction Types | Key Limitations |
| Propane-1-thiol | Liquid | Strong, offensive | High reactivity, cost-effective | Nucleophilic substitution, Radical addition | Volatility, odor, toxicity |
| S-Propyl Isothiouronium Salts | Solid | Odorless | Easy handling, stability, controlled release | Nucleophilic substitution | Requires stoichiometric base |
| N-(Propylthio)phthalimide | Solid | Odorless | Stability, electrophilic thiolation source | Electrophilic thiolation | Limited to nucleophilic substrates |
| Mitsunobu Conditions | In situ generation | N/A | Stereochemical inversion, mild conditions | Nucleophilic substitution on alcohols | Stoichiometric byproducts, cost |
Experimental Protocols
-
To a solution of the substrate (1.0 equiv.) in a suitable solvent (e.g., DMF, ethanol), add S-propyl isothiouronium bromide (1.2 equiv.).
-
Add a base (e.g., K₂CO₃, NaOH, 2.5 equiv.) and stir the mixture at room temperature or elevated temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired propyl thioether.
-
Generate the carbon nucleophile in situ by treating the corresponding precursor with a suitable base (e.g., LDA, NaH) in an anhydrous aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C).
-
To this solution, add a solution of N-(propylthio)phthalimide (1.1 equiv.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the residue by chromatography.
Conclusion and Future Perspectives
While propane-1-thiol remains a fundamental reagent for propylthiolation, the development of solid, odorless, and stable alternatives has significantly improved the safety and convenience of this important transformation. S-propyl isothiouronium salts and N-(propylthio)phthalimide offer practical advantages for nucleophilic and electrophilic propylthiolations, respectively. For specialized applications requiring stereochemical control, the Mitsunobu reaction provides an invaluable tool. Future research will likely focus on the development of catalytic methods for propylthiolation, further enhancing the efficiency and sustainability of these processes.
References
- 1. Propanethiol - Wikipedia [en.wikipedia.org]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 1-プロパンチオール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - 1-Propanethiol [cdc.gov]
- 10. Isothiouronium - Wikipedia [en.wikipedia.org]
- 11. Buy N-(Phenylthio)phthalimide | 14204-27-4 [smolecule.com]
- 12. Fast and Selective Modification of Thiol Proteins/Peptides by N-(Phenylseleno) phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
A Researcher's Guide to S-Propyl Thioacetate Deprotection: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, the thioacetate group, and specifically S-Propyl thioacetate, serves as a common and effective means of masking the highly reactive thiol functionality. However, the ultimate success of this strategy hinges on the efficient and clean removal of the protecting group. This guide provides an in-depth comparative analysis of prevalent deprotection methods for this compound, offering experimental insights and data to inform your selection of the most appropriate technique for your synthetic goals.
The thiol group, with its high nucleophilicity and susceptibility to oxidation, presents a significant challenge in multi-step syntheses.[1] Protection as a thioester, such as this compound, mitigates these issues, allowing for the manipulation of other functional groups within a molecule.[1][2] this compound is a colorless to pale yellow liquid with a pungent odor, soluble in organic solvents, and is valued for the reactive thioester group that makes it a useful intermediate in various synthetic pathways.[3][4][5][6] The deprotection step, however, is critical and the choice of method can significantly impact yield and purity. This guide will explore the most common deprotection strategies, including basic hydrolysis, acid-catalyzed cleavage, and milder, more selective approaches.
Base-Mediated Hydrolysis: The Workhorse Method
The most frequently employed method for thioacetate deprotection is basic hydrolysis. This approach is straightforward and often highly effective, relying on the nucleophilic attack of a hydroxide or alkoxide ion on the electrophilic carbonyl carbon of the thioester.
Mechanism of Base-Mediated Deprotection
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the more stable thiolate anion as the leaving group, which is subsequently protonated upon workup to yield the free thiol.
Caption: Mechanism of base-mediated this compound deprotection.
Commonly used bases include sodium hydroxide, potassium hydroxide, sodium methoxide, and potassium carbonate.[7][8] The choice of base and solvent can be tailored to the substrate's solubility and the presence of other base-sensitive functional groups.
Experimental Protocol: Base-Promoted (NaOH) Deacetylation[9]
-
Dissolve the this compound (1.0 mmol) in ethanol (10 mL).
-
Add a 0.5 M aqueous solution of sodium hydroxide (4 mL).
-
Reflux the reaction mixture at approximately 82°C for 2 hours.
-
After cooling to room temperature, extract the mixture with hexanes (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, decant, and concentrate under reduced pressure to yield the free thiol.
Acid-Catalyzed Hydrolysis: An Alternative Approach
While less common than basic hydrolysis, acid-catalyzed deprotection offers a viable alternative, particularly for substrates that are sensitive to basic conditions.
Mechanism of Acid-Catalyzed Deprotection
In this mechanism, the carbonyl oxygen is first protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, typically the solvent (e.g., water or methanol), then attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of the thiol yield the carboxylic acid and the free thiol.
Caption: Mechanism of acid-catalyzed this compound deprotection.
Strong acids such as hydrochloric acid or sulfuric acid are typically employed.[2][9] The reaction is often carried out in a protic solvent like methanol or a mixture of an organic solvent and water.
Experimental Protocol: Acid-Catalyzed (HCl) Deacetylation[9]
-
Dissolve the this compound (1.0 mmol) in methanol (15 mL).
-
Add concentrated hydrochloric acid (1 mL).
-
Reflux the solution at approximately 77°C for 5 hours.
-
After cooling, extract the mixture with hexanes (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, decant, and concentrate to obtain the thiol.
Milder and More Selective Methods
For complex molecules with multiple sensitive functional groups, harsher conditions like strong acids or bases can lead to undesired side reactions. In such cases, milder and more selective deprotection methods are invaluable.
Tetrabutylammonium Cyanide (TBACN) Catalysis
A notable mild method involves the use of a catalytic amount of tetrabutylammonium cyanide (TBACN) in a protic solvent.[2][10] This method is highly efficient for aliphatic thioacetates and can be performed at room temperature, offering excellent chemoselectivity.[2] For instance, it can selectively deprotect a thioacetate in the presence of an acetate group.[2]
The proposed mechanism involves the cyanide ion acting as a nucleophilic catalyst. It attacks the thioester to form an acyl cyanide intermediate and the thiolate. The thiolate is then protonated by the protic solvent, and the acyl cyanide is subsequently hydrolyzed to regenerate the cyanide catalyst. An inert atmosphere is crucial to prevent the oxidation of the resulting thiol to a disulfide.[2]
Experimental Protocol: TBACN-Catalyzed Deprotection[2]
-
Dissolve the aliphatic thioacetate (1.0 mmol) in a 1:1 mixture of chloroform and methanol.
-
Add tetrabutylammonium cyanide (0.5 molar equivalents per thioacetate group).
-
Stir the solution under an inert atmosphere (e.g., nitrogen or argon) at room temperature for approximately 3 hours.
-
The product can be isolated by standard workup procedures, such as column chromatography or distillation, to remove the catalyst residue.
Other Mild Reagents
Other reagents have been reported for the mild deprotection of thioacetates, including:
-
Sodium thiomethoxide: This reagent can chemoselectively remove a thioacetate in the presence of an acetate.[11]
-
Hydrazine: Can be used for the selective deacetylation of S-acetyl groups.[11]
-
Dy(OTf)3: Dysprosium (III) trifluoromethanesulfonate can be used as a recyclable, environmentally friendly catalyst for S-deacetylation.[11]
Comparative Performance Analysis
The choice of a deprotection method should be guided by the specific requirements of the synthesis, including the nature of the substrate, the presence of other functional groups, and desired yield.
| Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yields |
| Basic Hydrolysis | NaOH, KOH, NaOMe | Reflux | High yields, readily available reagents | Not suitable for base-sensitive substrates | 50-75%[9] |
| Acidic Hydrolysis | HCl, H₂SO₄ | Reflux | Effective for base-stable substrates | Can cause side reactions with acid-sensitive groups | 50-75%[9] |
| TBACN Catalysis | TBACN, protic solvent | Room Temperature | Mild, highly selective for aliphatic thioacetates, catalytic | Requires inert atmosphere, may be less effective for aromatic thiols | >80%[2][10] |
| Hydroxylamine | Hydroxylamine | Varies | Mild conditions | Often results in poor yields | Generally poor[9] |
Conclusion
The deprotection of this compound is a critical step in many synthetic routes. While traditional base- and acid-catalyzed methods are effective and widely used, the emergence of milder, more selective catalytic systems like TBACN provides chemists with a broader toolkit. The optimal choice of deprotection strategy will always depend on a careful consideration of the substrate's structure and the overall synthetic plan. By understanding the mechanisms, advantages, and limitations of each method, researchers can confidently select the most appropriate conditions to achieve their desired thiol with high yield and purity.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 2307-10-0: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C5H10OS | CID 61295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 9. memphis.edu [memphis.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of S-Propyl Thioacetate in Diverse Reaction Media
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the strategic introduction of thiol groups is a cornerstone of molecular design. S-Propyl thioacetate has emerged as a key reagent in this field, valued for its stability and controlled release of the versatile propanethiol moiety. This guide offers an in-depth, objective comparison of this compound's performance across various reaction media, supported by experimental data. We will explore the causality behind experimental choices and compare its efficacy against alternative thiol-delivering agents, providing a comprehensive resource for optimizing your synthetic strategies.
Understanding this compound: A Chemist's Perspective
This compound (C₅H₁₀OS) is a colorless to pale yellow liquid with a characteristic pungent odor.[1] Its utility in organic synthesis stems from the thioester functional group, which serves as a stable and easily handleable precursor to the more reactive propanethiol.[1] This "masked" thiol strategy circumvents the challenges associated with the volatility, odor, and propensity for oxidation of free thiols.[]
Key Physicochemical Properties:
| Property | Value |
| Molecular Weight | 118.19 g/mol [1] |
| Boiling Point | 145-147 °C[1] |
| Density | ~0.975 g/cm³[1] |
| Solubility | Soluble in organic solvents like ethanol and oils; limited solubility in water.[1] |
The core reactivity of this compound lies in the cleavage of the thioester bond to liberate propanethiol. This deprotection is typically achieved through hydrolysis under basic or acidic conditions, or via nucleophilic attack. The choice of reaction medium plays a pivotal role in the efficiency of this process, influencing reaction rates, yields, and the potential for side reactions.
Deprotection of this compound: A Comparative Analysis of Reaction Media
The liberation of propanethiol from this compound is a critical step in its application. The efficacy of this deprotection is highly dependent on the solvent system and the choice of reagent.
Alcoholic Solvents: The Workhorse Media
Alcohols, particularly ethanol and methanol, are common solvents for the deprotection of thioacetates. They offer good solubility for the substrate and are compatible with a range of bases and acids.
A quantitative comparison of deacetylation methods for various thioacetates, including aliphatic ones similar to this compound, revealed that reactions using sodium hydroxide (NaOH) or hydrochloric acid (HCl) in ethanol or methanol generally provide reasonable yields (50-75%). In contrast, hydroxylamine in ethanol resulted in poor yields, likely due to side reactions.
Table 1: Comparison of Thioacetate Deprotection Methods in Alcoholic Solvents
| Hydrolyzing Agent | Solvent | Reaction Time | Typical Yield (%) |
| Sodium Hydroxide | Ethanol | 2 hours (reflux) | 50-75 |
| Hydrochloric Acid | Methanol | 5 hours (reflux) | 50-75 |
| Hydroxylamine | Ethanol | 2 hours (room temp.) | Poor |
Causality Behind Experimental Choices: The use of strong bases like NaOH or strong acids like HCl in alcoholic solvents effectively catalyzes the hydrolysis of the thioester bond. The elevated temperatures (reflux) are often necessary to achieve reasonable reaction rates. The poor performance of hydroxylamine suggests that its nucleophilicity is not as effective for this particular transformation under the tested conditions, or that it participates in undesired side reactions.
Aprotic Polar Solvents: Enhancing Nucleophilicity
Aprotic polar solvents, such as dimethylformamide (DMF), can significantly influence reaction rates, particularly for nucleophilic substitutions. In the context of thiol-thioester exchange, a reaction mechanistically similar to deprotection by a nucleophile, polar aprotic solvents like DMF and DMSO have been shown to promote the reaction.[3] This is attributed to their ability to solvate cations while leaving the anionic nucleophile more "naked" and therefore more reactive.
While direct comparative data for this compound deprotection in DMF is limited in the initial search, the general principles of nucleophilic reactions suggest that for base-catalyzed deprotection, DMF could offer faster reaction times compared to protic solvents.
Aqueous Media: The Green Chemistry Approach
Water is an attractive solvent from an environmental and cost perspective. The hydrolysis of thioesters in water is well-documented and is pH-dependent. The rate of hydrolysis is the sum of acid-mediated, pH-independent, and base-mediated processes.[4] For alkyl thioesters like S-methyl thioacetate, the half-life for hydrolysis at pH 7 and 23°C is 155 days, indicating that the uncatalyzed reaction is slow.[5] However, under basic conditions, the rate of hydrolysis increases significantly.
The thiol-thioester exchange reaction, a proxy for nucleophilic attack, can be several orders of magnitude faster than hydrolysis in aqueous media under appropriate pH conditions.[4][5] This suggests that deprotection of this compound in aqueous buffers with a suitable nucleophile or at elevated pH can be a viable and green alternative to organic solvents.
This compound in Action: Key Synthetic Applications
The utility of this compound extends to several important synthetic transformations where the controlled delivery of a thiol is paramount.
Thiol-ene "Click" Reaction
The thiol-ene reaction is a robust and efficient method for the formation of thioethers, proceeding via a radical-mediated anti-Markovnikov addition of a thiol to an alkene.[6] this compound can be used as a precursor to propanethiol, which then participates in the thiol-ene reaction. This two-step, one-pot approach avoids the direct handling of the volatile propanethiol.
Experimental Workflow: Thiol-ene Reaction using this compound
References
- 1. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 5. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
S-Propyl Thioacetate: A Superior, Safer Alternative to Gaseous Thiols in Research and Development
In the landscape of chemical synthesis and drug development, the use of thiols is indispensable for creating crucial sulfur-containing molecules. However, traditional gaseous thiols like methanethiol and ethanethiol, while effective, pose significant safety and handling challenges due to their high toxicity, flammability, and noxious odors.[1][2][3] This guide presents S-propyl thioacetate as a compelling and safer alternative, offering a detailed comparison supported by experimental data and protocols. For researchers, scientists, and drug development professionals, transitioning to this compound can mean a safer lab environment without compromising on reactivity and yield.
The Perils of Gaseous Thiols: A Necessary Evil?
Gaseous thiols are notoriously difficult to handle. Their low boiling points mean they exist as gases at room temperature, requiring specialized equipment and stringent safety protocols to prevent accidental release.[2][4] The primary concerns associated with gaseous thiols include:
-
High Toxicity: Inhalation of gaseous thiols can be harmful, and they can be absorbed through the skin.[2][4]
-
Extreme Flammability: These gases are highly flammable, posing a significant fire and explosion risk in a laboratory setting.[1][3]
-
Pervasive Malodor: The potent, unpleasant odor of gaseous thiols is difficult to contain and can cause discomfort and distraction.[2] The sense of smell also cannot be relied upon to warn of low, but still potentially hazardous, concentrations.[2]
-
Complex Handling: Working with gaseous thiols necessitates the use of a high-performance fume hood, continuous gas monitoring systems, and specialized personal protective equipment (PPE), including chemical safety goggles, face shields, and sometimes even a self-contained breathing apparatus (SCBA).[1][3]
These challenges not only increase the complexity and cost of experiments but also introduce significant safety risks that can be mitigated with a more user-friendly reagent.
This compound: The Solution for Safer Thiol Chemistry
This compound (CH₃COSCH₂CH₂CH₃) is a stable, liquid thioester that serves as an excellent in situ source of propanethiol.[5][6] Its properties as a liquid at room temperature and its comparatively mild odor make it a significantly safer and more convenient alternative to its gaseous counterparts.[7][8]
Key Advantages of this compound:
-
Enhanced Safety: As a liquid with a higher flash point than gaseous thiols, this compound is less of a fire hazard.[5] While still requiring careful handling, it eliminates the risks associated with compressed, flammable gases.[9]
-
Ease of Handling: Being a liquid, it can be accurately measured and dispensed using standard laboratory equipment, simplifying reaction setup.[6][7]
-
Odor Control: The thioacetate group effectively masks the pungent odor of the free thiol, which is only released during the reaction.[10][11] This significantly improves the laboratory working environment.
-
Controlled Release: The active thiol is generated in situ through a deprotection reaction, allowing for better control over the reaction kinetics and reducing the concentration of free, volatile thiol at any given time.[12][13]
Comparative Performance: this compound vs. Gaseous Thiols
The utility of this compound lies in its ability to generate the corresponding thiol under controlled conditions, which can then participate in a variety of chemical transformations.
Data Presentation: Physicochemical Properties
| Property | This compound | Methanethiol | Ethanethiol | Key Observations |
| CAS Number | 2307-10-0[6] | 74-93-1[4] | 75-08-1 | N/A |
| Molecular Formula | C₅H₁₀OS[6] | CH₄S[2] | C₂H₆S | N/A |
| Physical State (at STP) | Liquid[6] | Gas[2] | Liquid (volatile) | This compound is a non-gaseous liquid, simplifying handling. |
| Boiling Point | 135-137 °C[9] | 6 °C[1] | 35 °C | Higher boiling point of this compound reduces volatility and inhalation risk. |
| Flash Point | 33.33 °C[5] | 0 °F (-17.8 °C)[2] | < -18 °C | This compound has a significantly higher flash point, reducing flammability risk. |
| Odor | Pungent, garlic-like[7] | Rotten cabbage[2] | Strong, garlic-like | The odor of this compound is less pervasive than gaseous thiols as it is released in situ. |
Experimental Workflows and Protocols
The following sections provide detailed methodologies for the use of this compound in common synthetic transformations, highlighting its role as a superior thiol surrogate.
Workflow for Thiol Generation and Subsequent Reaction
The general workflow for utilizing this compound involves a two-step, often one-pot, process: deprotection to generate the thiol followed by the desired chemical reaction.
Caption: General workflow for using this compound.
Protocol 1: Deprotection of this compound to Generate Propanethiol
This protocol describes the hydrolysis of this compound to yield propanethiol, which can then be used in subsequent reactions.[12][13]
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) or Hydrochloric acid (HCl) (e.g., 2 M)
-
Round-bottom flask
-
Stir bar
-
Condenser (if refluxing)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure (Base-Catalyzed):
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
With stirring, add the sodium hydroxide solution (1.1 - 2.0 eq) dropwise at room temperature.[13]
-
The reaction can be stirred at room temperature or gently heated under reflux to drive the reaction to completion.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the deprotection is complete, the resulting propanethiol solution can be used directly for the next step. Alternatively, the reaction can be neutralized with a degassed acid solution.[12]
Causality: The acetate group is a good leaving group, and under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the thioester. This leads to the cleavage of the thioester bond and the formation of the thiolate anion, which is then protonated to yield the free thiol.
Protocol 2: Thiol-Ene "Click" Reaction Using In Situ Generated Propanethiol
The thiol-ene reaction is a powerful "click" chemistry transformation for the formation of thioethers.[15][16] This protocol outlines the reaction of an alkene with propanethiol generated in situ from this compound.
Materials:
-
Alkene substrate
-
This compound
-
Deprotection reagent (e.g., NaOH in ethanol from Protocol 1)
-
Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA, or azobisisobutyronitrile - AIBN)[17]
-
Appropriate solvent (e.g., the ethanol from the deprotection step, or another suitable solvent like THF or acetonitrile)
-
UV lamp (if using a photoinitiator) or heating source (if using a thermal initiator)
Procedure:
-
Generate the propanethiol solution from this compound as described in Protocol 1.
-
To this solution, add the alkene substrate (1.0 - 1.2 eq).
-
Add the radical initiator (0.05 - 0.1 eq).
-
If using a photoinitiator, irradiate the reaction mixture with a UV lamp. If using a thermal initiator, heat the reaction to the appropriate temperature.[18]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the product by column chromatography.
Caption: Radical mechanism of the thiol-ene reaction.[17]
Protocol 3: Nucleophilic Substitution (Sₙ2) Reaction
Thiols and their corresponding thiolates are excellent nucleophiles for Sₙ2 reactions with alkyl halides.[19][20]
Materials:
-
Alkyl halide (e.g., benzyl bromide, n-butyl iodide)
-
This compound
-
Base for deprotection and thiolate formation (e.g., sodium ethoxide in ethanol, or potassium carbonate in DMF)
-
Solvent (e.g., ethanol, DMF, acetonitrile)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.1 eq) in the chosen solvent.
-
Add the base (1.1 eq) and stir to generate the thiolate in situ.
-
Add the alkyl halide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary. The progress can be monitored by TLC.[19]
-
After the reaction is complete, quench with water and extract the product with an organic solvent.[19]
-
The organic layer is then dried and concentrated, and the product purified by column chromatography.
Trustworthiness of Protocols: These protocols are based on well-established chemical principles and procedures documented in peer-reviewed literature.[12][13][17][18][19] The use of TLC for reaction monitoring provides a straightforward method for self-validation, ensuring the reaction has proceeded to completion before workup.
Conclusion: A Clear Choice for a Safer, More Efficient Laboratory
The adoption of this compound as a substitute for gaseous thiols represents a significant step forward in laboratory safety and efficiency. Its favorable physical properties, ease of handling, and effective reactivity make it an ideal choice for a wide range of applications in organic synthesis and drug development. By eliminating the hazards associated with toxic, flammable gases, researchers can focus on the science at hand in a safer and more pleasant working environment.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methanethiol | CH3SH | CID 878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enmet.com [enmet.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Buy this compound | 2307-10-0 [smolecule.com]
- 6. CAS 2307-10-0: this compound | CymitQuimica [cymitquimica.com]
- 7. nbinno.com [nbinno.com]
- 8. propyl thioacetate, 2307-10-0 [thegoodscentscompany.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. WO2010042938A1 - Thiol-containing fragrance and flavor materials - Google Patents [patents.google.com]
- 11. US5458848A - Method of deodorizing a formulation containing at least one compound bearing a thiol group and deodorized formulation thus obtained - Google Patents [patents.google.com]
- 12. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. memphis.edu [memphis.edu]
- 15. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 16. Thiol-Ene Click Chemistry [manu56.magtech.com.cn]
- 17. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
A Spectroscopic Guide to Differentiating S-Propyl Thioacetate and 1-Propanethiol
In the landscape of pharmaceutical development and synthetic chemistry, the precise identification and characterization of sulfur-containing organic compounds are of paramount importance. Among these, thioesters and thiols represent critical functional groups, often serving as key intermediates or bioactive molecules. The conversion of a thiol to a thioester, or the hydrolysis of a thioester back to a thiol, are common synthetic transformations. Monitoring these reactions and confirming the identity of the final product is crucial for process control and quality assurance. This guide provides an in-depth spectroscopic comparison of S-propyl thioacetate and its corresponding thiol, 1-propanethiol, offering researchers a clear framework for distinguishing between these two structurally related compounds using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy.
The Molecular Distinction: A Tale of Two Functional Groups
At the heart of this comparison are the distinct chemical functionalities of a thioester and a thiol. This compound, CH₃C(=O)S(CH₂)₂CH₃, features a carbonyl group (C=O) adjacent to the sulfur atom, which significantly influences its electronic and vibrational properties. In contrast, 1-propanethiol, HS(CH₂)₂CH₃, is characterized by the presence of a sulfhydryl group (S-H). These fundamental structural differences give rise to unique and readily identifiable signatures in their respective spectra.
Infrared (IR) Spectroscopy: The Carbonyl and Sulfhydryl Signatures
Infrared spectroscopy is a powerful and rapid technique for identifying functional groups. The differentiation between this compound and 1-propanethiol is particularly straightforward with this method.
Causality of Spectral Differences: The primary distinction arises from the vibrational modes of the C=O group in the thioester and the S-H group in the thiol. The carbonyl group of a thioester gives rise to a strong, sharp absorption band in a characteristic region of the spectrum. Conversely, the sulfhydryl group of a thiol exhibits a weak but distinct absorption band at a higher frequency. The absence of one of these peaks and the presence of the other is a definitive indicator.
Comparative IR Data:
| Functional Group | This compound (cm⁻¹) | 1-Propanethiol (cm⁻¹) | Key Characteristics |
| C=O Stretch | ~1690 | Absent | Strong, sharp absorption |
| S-H Stretch | Absent | ~2550 | Weak, sharp absorption |
| C-H Stretch | ~2800-3000 | ~2800-3000 | Present in both |
| C-S Stretch | ~600-800 | ~600-800 | Weak to medium, less diagnostic |
Note: The exact peak positions can vary slightly based on the sample phase and instrument.
As the data clearly indicates, the presence of a strong absorption around 1690 cm⁻¹ is a definitive marker for the thioester, while a weak peak near 2550 cm⁻¹ confirms the presence of the thiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Chemical Environment
NMR spectroscopy provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) within a molecule, allowing for unambiguous structure elucidation.
¹H NMR Spectroscopy
Causality of Spectral Differences: The electron-withdrawing nature of the carbonyl group in this compound significantly deshields the adjacent protons. This causes the methylene protons (-S-CH₂-) to appear at a higher chemical shift (further downfield) compared to the same protons in 1-propanethiol. Additionally, the thiol proton (-SH) in 1-propanethiol gives a characteristic signal that is absent in the thioacetate spectrum.
Comparative ¹H NMR Data:
| Assignment | This compound (δ, ppm) | 1-Propanethiol (δ, ppm) | Multiplicity |
| CH₃ -C=O | ~2.3 | Absent | s |
| -S-CH₂ - | ~2.9 | ~2.5 | t |
| -CH₂-CH₂ -CH₃ | ~1.6 | ~1.6 | sextet |
| -CH₂-CH₂-CH₃ | ~1.0 | ~1.0 | t |
| -SH | Absent | ~1.3 | t |
Note: Chemical shifts are approximate and can be influenced by the solvent. Multiplicities are abbreviated as s (singlet), t (triplet), and sextet.
The key differentiators in the ¹H NMR spectra are the downfield shift of the -S-CH₂- protons and the appearance of the acetyl methyl singlet at ~2.3 ppm for this compound, versus the presence of the thiol proton triplet at ~1.3 ppm for 1-propanethiol.
¹³C NMR Spectroscopy
Causality of Spectral Differences: Similar to ¹H NMR, the electron-withdrawing carbonyl group in the thioester deshields the adjacent carbon atoms. The most dramatic difference is the presence of the carbonyl carbon (C=O) signal in the this compound spectrum, which appears significantly downfield.
Comparative ¹³C NMR Data:
| Assignment | This compound (δ, ppm) | 1-Propanethiol (δ, ppm) |
| C =O | ~198 | Absent |
| CH₃ -C=O | ~30 | Absent |
| -S-CH₂ - | ~30 | ~26 |
| -CH₂-CH₂ -CH₃ | ~23 | ~23 |
| -CH₂-CH₂-CH₃ | ~13 | ~13 |
Note: Chemical shifts are approximate and can be influenced by the solvent.
The unmistakable presence of the carbonyl carbon signal around 198 ppm is the defining feature of the this compound ¹³C NMR spectrum.
Raman Spectroscopy: A Complementary Vibrational Technique
Raman spectroscopy, like IR, probes the vibrational modes of a molecule. However, it is based on scattering rather than absorption and offers complementary information.
Causality of Spectral Differences: The key differentiators in Raman spectroscopy mirror those in IR. The C=O stretch in this compound will produce a strong Raman band. For 1-propanethiol, the S-H stretch is typically weak, but the C-S stretching vibration often gives a more intense and easily identifiable band in the Raman spectrum compared to the IR spectrum.
Comparative Raman Data:
| Functional Group | This compound (cm⁻¹) | 1-Propanethiol (cm⁻¹) | Key Characteristics |
| C=O Stretch | ~1690 | Absent | Strong band |
| S-H Stretch | Absent | ~2570 | Weak to medium band |
| C-S Stretch | ~650-750 | ~650-750 | Medium to strong band |
The strong C=O band in the Raman spectrum of this compound and the characteristic S-H and C-S bands for 1-propanethiol provide a robust method for their differentiation.[1]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
FTIR Spectroscopy Protocol
-
Sample Preparation: For liquid samples like this compound and 1-propanethiol, the neat liquid can be analyzed directly. Place a single drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Collection: Collect a background spectrum of the clean, empty salt plates.
-
Sample Analysis: Place the sample-loaded salt plates in the spectrometer and collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution). Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Raman Spectroscopy Protocol
-
Sample Preparation: Place the liquid sample in a suitable container, such as a glass vial or an NMR tube.
-
Instrument Setup: Use a Raman spectrometer equipped with a laser of appropriate wavelength (e.g., 785 nm to minimize fluorescence).
-
Sample Analysis: Position the sample at the focal point of the laser and collect the scattered light. Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.
-
Data Processing: Process the spectrum to remove any background fluorescence and cosmic rays.
Conclusion
The spectroscopic differentiation of this compound and 1-propanethiol is a clear and illustrative example of how fundamental principles of molecular structure translate into distinct spectral features. The strong carbonyl stretch in the IR and Raman spectra, coupled with the downfield-shifted carbonyl carbon in the ¹³C NMR spectrum, serves as an unequivocal identifier for the thioester. Conversely, the characteristic S-H stretch in the vibrational spectra and the unique thiol proton signal in the ¹H NMR spectrum are definitive markers for the thiol. By employing these spectroscopic techniques in a complementary fashion, researchers can confidently identify and characterize these important sulfur-containing compounds, ensuring the integrity and success of their synthetic and developmental endeavors.
References
A Comparative Guide to the Hydrolysis Kinetics of S-Propyl Thioacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the hydrolysis kinetics of S-propyl thioacetate, a representative alkyl thioester. In fields such as drug delivery, biochemistry, and materials science, understanding the stability and reactivity of thioester linkages is critical for the design of prodrugs, controlled-release systems, and dynamic covalent materials. This document offers an in-depth examination of the principles governing thioester hydrolysis, a comparative analysis with related compounds, and a detailed, field-proven protocol for determining kinetic parameters.
The Scientific Imperative: Why Thioester Stability Matters
Thioesters, with the general structure R-C(=O)S-R', are pivotal functional groups in both biochemistry (e.g., Acetyl-CoA) and synthetic chemistry. Their unique reactivity profile—more reactive than esters but stable enough to serve as key intermediates—makes them attractive for various applications. However, their utility is fundamentally governed by their susceptibility to hydrolysis, a reaction that cleaves the thioester bond to yield a carboxylic acid and a thiol.
The rate of this hydrolysis is not constant; it is profoundly influenced by pH, temperature, and the molecular structure of the thioester.[1] For drug development professionals, a thioester linker that hydrolyzes too quickly may lead to premature drug release, while one that is too stable may fail to release its therapeutic payload at the target site. Therefore, a quantitative understanding of hydrolysis kinetics is not merely academic—it is a cornerstone of rational molecular design.
The Kinetics of Hydrolysis: A Mechanistic Overview
The hydrolysis of a thioester like this compound proceeds through several parallel pathways, primarily dependent on the pH of the aqueous environment. The overall observed pseudo-first-order rate constant (k_obs) is a composite of three distinct processes: pH-independent hydrolysis (water-catalyzed), acid-catalyzed hydrolysis, and base-catalyzed (saponification) hydrolysis.[2][3] This relationship is described by the following equation:
k_obs = k_w + k_a[H⁺] + k_b[OH⁻]
Where:
-
k_w is the rate constant for the neutral (water-catalyzed) reaction.
-
k_a is the second-order rate constant for the acid-catalyzed reaction.
-
k_b is the second-order rate constant for the base-catalyzed reaction.
At low pH, the k_a[H⁺] term dominates, while at high pH, the k_b[OH⁻] term is the primary contributor to the hydrolysis rate. In the neutral pH range, all three mechanisms may contribute, though the pH-independent pathway is often very slow for simple alkyl thioesters.[2]
The hydrolysis of this compound is a thermodynamically favorable process, with a Gibbs free energy (ΔG) of approximately -7.7 kcal·mol⁻¹ at 39°C and pH 7.[1] Despite this, the reaction can be kinetically slow, allowing for its controlled application.
Hydrolysis Mechanisms at a Glance
The mechanisms for acid, base, and neutral hydrolysis involve the nucleophilic attack of water or hydroxide on the electrophilic carbonyl carbon of the thioester.
References
A Senior Application Scientist's Comparative Guide to S-Propyl Thioacetate and Other Thioesters in Synthesis
Introduction: The Critical Role of Thioesters in Modern Synthesis
In the landscape of chemical synthesis, thioesters stand out as uniquely versatile intermediates. Their heightened reactivity compared to their oxygen-containing ester counterparts, a consequence of the poorer orbital overlap between the larger sulfur 3p orbitals and the carbonyl carbon's 2p orbital, makes them exceptional acylating agents.[1] This reactivity is finely tunable, allowing for a broad range of applications, from the construction of complex natural products to the precise assembly of proteins via Native Chemical Ligation (NCL).[2]
The choice of thioester is a critical decision in experimental design, directly impacting reaction kinetics, yields, and purification strategies. This guide provides a detailed comparison of S-propyl thioacetate against two other commonly employed thioesters: S-ethyl thioacetate, a close structural analog, and S-acetyl-thiocholine, a water-soluble variant with applications in biological studies. By examining their properties, reactivity, and performance in a representative synthetic application, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
Physicochemical Properties: A Head-to-Head Comparison
The selection of a thioester often begins with an assessment of its fundamental physical properties. These characteristics influence handling, solvent choice, and purification methods. The following table summarizes the key properties of this compound, S-ethyl thioacetate, and S-acetyl-thiocholine iodide.
| Property | This compound | S-Ethyl Thioacetate | S-Acetyl-thiocholine Iodide |
| CAS Number | 2307-10-0[2] | 625-60-5 | 1866-15-5[3] |
| Molecular Formula | C₅H₁₀OS[2] | C₄H₈OS | C₇H₁₆INOS[3] |
| Molecular Weight | 118.20 g/mol [2] | 104.17 g/mol | 289.18 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless liquid | White crystalline powder |
| Boiling Point | 145-147 °C[1] | 117 °C | 205-210 °C (melts) |
| Density | ~0.975 g/cm³ at 25°C[1] | ~0.979 g/mL at 25°C | N/A |
| Solubility | Soluble in organic solvents, limited in water[1] | Soluble in organic solvents, insoluble in water | Soluble in water (100 mg/mL) |
Expert Insights: The trend in boiling points between S-propyl and S-ethyl thioacetate is as expected, with the additional methylene group in the propyl chain leading to stronger van der Waals forces and a higher boiling point. The most significant difference is the high water solubility of S-acetyl-thiocholine iodide, a direct result of its quaternary ammonium salt structure. This makes it an ideal choice for biochemical assays conducted in aqueous buffers, where it is used as a substrate for enzymes like acetylcholinesterase.[4] Conversely, the hydrophobicity of S-propyl and S-ethyl thioacetate makes them well-suited for traditional organic synthesis in non-polar solvents.
Reactivity and Mechanistic Considerations
The utility of thioesters in synthesis is fundamentally linked to the electrophilicity of the carbonyl carbon and the ability of the thiolate to act as a good leaving group. The general mechanism for the N-acylation of an amine with a thioester is depicted below.
Caption: General mechanism of N-acylation using a thioester.
The rate of this reaction is influenced by several factors:
-
The Nature of the Thiol Leaving Group (R²-S⁻): Aryl thioesters are generally more reactive than alkyl thioesters because the resulting aryl thiolate is a better leaving group due to the delocalization of the negative charge into the aromatic ring.
-
The Alkyl Group of the Thioester (R²): For S-alkyl thioesters, subtle electronic and steric effects come into play. While direct comparative kinetic data for S-propyl versus S-ethyl thioacetate is scarce in the literature, we can infer relative reactivity from studies on similar compounds. The slightly greater electron-donating inductive effect of the propyl group compared to the ethyl group might marginally decrease the electrophilicity of the carbonyl carbon in this compound, potentially leading to a slightly slower reaction rate compared to S-ethyl thioacetate under identical conditions. However, this effect is generally considered to be small.
-
Reaction Conditions: The reaction is often catalyzed by the addition of acid or base, or in some cases, by metal salts like copper sulfate.[5]
To provide a quantitative perspective on the reactivity of simple alkyl thioesters, we can examine the kinetic data for the hydrolysis and thiol-thioester exchange of S-methyl thioacetate, a close analog.
Kinetic Data for S-Methyl Thioacetate in Aqueous Solution [6]
| Reaction | Rate Constant | Conditions |
| Base-mediated Hydrolysis (kb) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | 23°C |
| Acid-mediated Hydrolysis (ka) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | 23°C |
| pH-independent Hydrolysis (kw) | 3.6 x 10⁻⁸ s⁻¹ | pH 7, 23°C |
| Thiol-Thioester Exchange (kex) | 1.7 M⁻¹s⁻¹ | with 2-sulfonatoethanethiolate, pH 7, 23°C |
Expert Insights: The data clearly demonstrate that alkyl thioesters are significantly more susceptible to nucleophilic attack by other thiols (thiol-thioester exchange) than by water (hydrolysis) at neutral pH.[6] The half-life for hydrolysis at pH 7 is approximately 155 days, indicating good stability in neutral aqueous media for many synthetic applications.[6] This inherent reactivity profile makes them excellent reagents for transthioesterification reactions, a key step in processes like Native Chemical Ligation. While we expect S-propyl and S-ethyl thioacetate to exhibit similar trends, slight variations in these rate constants would be anticipated due to the differing alkyl chains.
Experimental Section: Synthesis and Application Protocols
To provide a practical basis for comparison, this section details the synthesis of the thioesters and their application in a representative N-acylation reaction.
Synthesis of Thioesters
The most common and straightforward method for synthesizing simple S-alkyl thioacetates is the S-alkylation of a thioacetate salt with an alkyl halide.
Caption: General workflow for the synthesis of S-alkyl thioacetates.
Protocol 1: Synthesis of this compound
-
Materials: 1-Bromopropane, Potassium thioacetate (KSAc), Dimethylformamide (DMF), Brine, Hexanes, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve potassium thioacetate (1.5 equivalents) in DMF (10 volumes).
-
To this solution, add 1-bromopropane (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding brine solution.
-
Extract the aqueous layer with hexanes (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. Purify by distillation if necessary.
-
Protocol 2: Synthesis of S-Ethyl Thioacetate
-
Materials: Bromoethane, Potassium thioacetate (KSAc), Dimethylformamide (DMF), Brine, Hexanes, Anhydrous magnesium sulfate.
-
Procedure:
-
Follow the procedure outlined in Protocol 1, substituting bromoethane for 1-bromopropane.
-
Protocol 3: Synthesis of S-Acetyl-thiocholine Iodide (Adapted from a similar synthesis)
-
Materials: 2-(tert-butoxycarbonylamino)ethanethiol, Butyryl chloride (to be substituted with Acetyl chloride), Hydrogen chloride, 2-(Dimethylamino)ethanethiol, Methyl iodide, Tetrahydrofuran (THF).
-
Rationale for Adaptation: A direct synthesis of S-acetyl-thiocholine iodide can be challenging. A more robust, multi-step approach adapted from the synthesis of S-butyrylthiocholine iodide provides a reliable route.[7]
-
Procedure:
-
Acylation: React 2-(tert-butoxycarbonylamino)ethanethiol with acetyl chloride to obtain S-2-(tert-butoxycarbonylamino)acetylthiol ethyl ester.
-
Deprotection: Treat the product from step 1 with hydrogen chloride to yield S-2-aminoacetylthiol ethyl ester hydrochloride.
-
Methylation: React S-2-aminoacetylthiol ethyl ester hydrochloride with a suitable methylating agent to obtain S-2-(dimethylamino)acetylthiol ethyl ester.
-
Quaternization: Dissolve the product from step 3 in THF. Under a nitrogen atmosphere, add methyl iodide dropwise while maintaining the temperature between 20-30°C. Stir overnight at room temperature in the dark. The product, S-acetyl-thiocholine iodide, will precipitate and can be collected by filtration.[7]
-
Comparative Application: N-Acylation of Benzylamine
Protocol 4: N-Acylation of Benzylamine
-
Materials: Benzylamine, this compound OR S-ethyl thioacetate, Copper (II) sulfate (CuSO₄), Methanol.
-
Procedure (based on a general method for N-acylation with thioacids): [5]
-
To a solution of benzylamine (1.0 equivalent) in methanol, add copper (II) sulfate (0.1 equivalents).
-
Add the thioester (this compound or S-ethyl thioacetate, 1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-benzylacetamide.
-
Expected Performance and Causality:
Based on the principles of chemical reactivity, both S-propyl and S-ethyl thioacetate are expected to give good to excellent yields of N-benzylacetamide under these conditions.[5] The reaction proceeds via the formation of a copper-amine complex, which is then acylated by the thioester. Any difference in yield or reaction time between the two thioesters would likely be minimal and attributable to the subtle differences in steric hindrance and the inductive effect of the propyl versus the ethyl group. A rigorous comparative study would require running both reactions in parallel under strictly controlled conditions and quantifying the yields by a method such as quantitative NMR or gas chromatography.
Conclusion and Recommendations
This compound is a versatile and effective acylating agent for a range of synthetic applications, with physical properties that make it suitable for use in common organic solvents. Its reactivity is comparable to that of its lower homolog, S-ethyl thioacetate, with both demonstrating good stability in aqueous media at neutral pH but high reactivity towards softer nucleophiles like amines and thiols.
Key Takeaways for the Bench Scientist:
-
For standard organic synthesis in non-polar solvents: Both S-propyl and S-ethyl thioacetate are excellent choices. The selection between them may be guided by factors such as commercial availability, price, or the desired boiling point for a specific experimental setup.
-
For applications requiring water solubility: S-acetyl-thiocholine iodide is the clear choice due to its quaternary ammonium structure.
-
Reactivity: While aryl thioesters are generally more reactive, simple alkyl thioesters like S-propyl and S-ethyl thioacetate offer a good balance of reactivity and stability for many applications, including as precursors in peptide synthesis.
Future work in this area would benefit from a direct, quantitative comparison of the kinetics of aminolysis and transthioesterification for a series of S-alkyl thioacetates, including S-propyl and S-ethyl thioacetate. Such data would provide a more definitive guide for chemists seeking to fine-tune the reactivity of their synthetic intermediates.
References
- 1. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. Acetylthiocholine iodide | TargetMol [targetmol.com]
- 5. Thioacids mediated selective and mild N-acylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of S-Propyl Thioacetate
For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. S-Propyl thioacetate (CAS 2307-10-0), a valuable reagent in organic synthesis and a component in flavor and fragrance chemistry, demands meticulous handling not only during its use but, critically, through its disposal.[1][2] Its classification as a flammable liquid, coupled with potential health hazards, necessitates a disposal protocol that is both scientifically sound and compliant with regulatory standards.[3]
This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures, ensuring that your laboratory practices are not only safe but also built on a foundation of scientific understanding.
Understanding the Hazard Profile of this compound
Before addressing disposal, a comprehensive understanding of the compound's properties is paramount. This knowledge informs every subsequent step of the disposal workflow, from personal protective equipment (PPE) selection to waste segregation.
This compound is a colorless to pale yellow liquid characterized by a strong, sulfurous odor.[2][4] Its primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.
| Property | Value | Source |
| Molecular Formula | C5H10OS | PubChem[5] |
| Molecular Weight | 118.20 g/mol | PubChem[5] |
| Boiling Point | 137-147°C | TCI, Alfa Chemistry[2] |
| Flash Point | 36°C (96.8°F) | TCI |
| Density | ~0.97 g/cm³ | Alfa Chemistry[2] |
| GHS Hazard Codes | H226, H312, H315, H319, H335 | PubChem[5] |
Key Hazards:
-
Flammability (H226): As a flammable liquid, this compound and its vapors can ignite when exposed to an ignition source.[3] Disposal procedures must rigorously exclude sparks, open flames, and excessive heat.
-
Toxicity and Irritation (H312, H315, H319, H335): The compound is potentially harmful if it comes into contact with the skin and can cause skin, eye, and respiratory irritation.[1][5] This underscores the need for appropriate PPE during all handling and disposal operations.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-stage process involving immediate bench-level actions, waste accumulation, and final hand-off to certified professionals. The following workflow is designed to ensure safety and regulatory compliance at each stage.
Step 1: Immediate Personal and Environmental Protection
This initial phase focuses on containment and the prevention of exposure at the point of waste generation.
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the following:
-
Safety Goggles: Chemical splash goggles are mandatory to protect against eye irritation.[6]
-
Gloves: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or perforation before use.[3]
-
Laboratory Coat: A flame-retardant lab coat is recommended.
-
Work in a Fume Hood: All transfers and handling of this compound waste must be conducted within a certified chemical fume hood to mitigate inhalation risks and control vapor release.
-
-
Segregation at the Source:
-
Never mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.
-
Designate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it.[7]
-
Step 2: Waste Collection and Container Management
Proper containment is critical to prevent accidental release and ensure safe transport.
-
Select the Right Container:
-
Labeling:
-
Waste Types:
-
Liquid Waste: Collect all unused this compound, reaction mixtures containing the compound, and solvent rinses from contaminated glassware in your designated liquid waste container.
-
Solid Waste: Items such as contaminated gloves, paper towels, and silica gel should be collected in a separate, clearly labeled solid waste container. These items should be double-bagged in zip-lock bags before being placed in the final disposal container to minimize odor.
-
Step 3: On-Site Chemical Treatment (For Advanced Users)
Note: This step should only be performed by trained personnel in a controlled laboratory setting and in accordance with your institution's specific protocols. The primary goal of on-site treatment is to hydrolyze the thioester, potentially rendering it less hazardous. However, the resulting waste stream must still be considered hazardous and disposed of accordingly.[8]
-
Causality—Why Hydrolysis? The thioester functional group is susceptible to nucleophilic attack.[9][10] Hydrolysis, typically under basic conditions, cleaves the thioester bond to form a carboxylate salt (propionate) and a thiol (propanethiol). While propanethiol is also a hazardous and odorous compound, this process can be a preliminary step in a more comprehensive neutralization protocol.
-
Protocol—Base-Mediated Hydrolysis:
-
Work in a chemical fume hood.
-
For every 1 volume of this compound waste, slowly add 2-3 volumes of a 1 M sodium hydroxide solution while stirring.
-
The reaction can be exothermic; control the rate of addition to manage the temperature.
-
Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis.
-
After hydrolysis, the resulting solution must be neutralized. Slowly add a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 8.[8]
-
This treated, neutralized solution must be collected in a hazardous waste container, labeled appropriately with all components, and disposed of through your EHS department.[8]
-
Step 4: Storage and Final Disposal
The final phase involves the safe, temporary storage of the hazardous waste and its ultimate disposal by professionals.
-
Satellite Accumulation Area (SAA):
-
Arrange for Pickup:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[8]
-
Provide them with an accurate description of the waste's composition. Do not guess.
-
Logical Workflow for Disposal
The decision-making process for handling this compound waste can be visualized as a clear workflow. This ensures that all safety and regulatory considerations are met at each step.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. S-N-PROPYL THIOACETATE | 2307-10-0 [chemicalbook.com]
- 5. This compound | C5H10OS | CID 61295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Essentials: A Guide to Safely Handling S-Propyl Thioacetate
For the discerning researcher, scientist, and drug development professional, the mastery of chemical handling protocols is not merely a matter of compliance but a cornerstone of scientific integrity and innovation. S-Propyl thioacetate, a valuable reagent in organic synthesis, presents a unique set of handling challenges due to its chemical properties. This guide provides an in-depth, experience-driven framework for its safe and effective use, moving beyond rote instruction to elucidate the scientific rationale behind each procedural step. Our goal is to empower you with the knowledge to not only handle this compound safely but to do so with the confidence that comes from a deep understanding of its nature.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the subject compound is paramount. This compound (C₅H₁₀OS) is a flammable liquid and vapor, a critical consideration for storage and handling.[1][2][3] Its hazard profile also indicates that it can be harmful if it comes into contact with the skin, and it is known to cause skin and serious eye irritation.[1] Furthermore, inhalation of its vapors may lead to respiratory irritation.[1] Recognizing these potential hazards is the first step in constructing a robust safety protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is a critical, non-negotiable aspect of laboratory safety. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the compound's specific hazards.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double Gloving Recommended. While no specific permeation data for this compound is readily available, data for structurally similar esters like propyl acetate and amyl acetate suggest that nitrile gloves offer limited protection for prolonged contact. Therefore, a double-gloving strategy is advised for all handling procedures. For incidental splash protection, a single pair of nitrile gloves may suffice, but they should be changed immediately upon contamination. |
| Eye Protection | Chemical Splash Goggles. Due to the risk of serious eye irritation, standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes and vapors. |
| Body Protection | Flame-Resistant Laboratory Coat. Given the flammability of this compound, a flame-resistant lab coat should be worn over personal clothing. This provides a critical barrier against splashes and in the event of a fire. |
| Respiratory Protection | Required for operations with potential for vapor generation. When handling larger quantities, heating the compound, or working in poorly ventilated areas, a half-mask or full-face respirator is necessary. The appropriate cartridge is an Organic Vapor (OV) cartridge , often combined with a P100 particulate filter if aerosols may be generated.[2][3][4][5] |
Operational Protocols: From Benchtop to Disposal
Adherence to a stringent, step-by-step operational protocol is essential for mitigating the risks associated with this compound.
Handling and Use
-
Work in a Ventilated Area: All manipulations of this compound must be conducted within a certified chemical fume hood to minimize the inhalation of its potentially irritating vapors.
-
Grounding and Bonding: To prevent the ignition of flammable vapors by static discharge, ensure that all containers and equipment are properly grounded and bonded during transfers of the liquid.[3]
-
Use of Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., brass, bronze, or aluminum) to further reduce the risk of ignition.[3]
-
Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents, strong bases, and sources of ignition such as open flames, hot surfaces, and sparks.[2]
Spill Management
In the event of a spill, a swift and informed response is crucial.
-
Immediate Evacuation and Alerting: Evacuate all non-essential personnel from the immediate area and alert colleagues to the spill.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble as detailed in the table above, including respiratory protection.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[1]
-
Neutralize and Absorb: For small spills, once contained, cautiously neutralize with a dilute solution of sodium bicarbonate. Absorb the neutralized mixture with an inert material.
-
Collection and Disposal: Carefully scoop the absorbent material into a sealable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials should also be treated as hazardous waste.
Waste Disposal
The disposal of this compound and its contaminated materials must be handled with the utmost care and in accordance with all local, state, and federal regulations.
-
Waste Classification: this compound is classified as a flammable liquid and as such, is considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6]
-
Containerization: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the associated hazards (e.g., Flammable, Irritant).
-
Segregation: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[7]
Emergency Procedures: A Calm and Prepared Response
First Aid
-
Inhalation: If vapors are inhaled, immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][8]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][10] If irritation persists, seek medical attention.
-
Eye Contact: If the chemical enters the eyes, immediately flush with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Logical Workflow Diagrams
To further clarify the decision-making process for handling this compound, the following diagrams illustrate key workflows.
Caption: PPE Selection Workflow
Caption: Spill Response Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. You are being redirected... [shubee.com]
- 3. esafetysupplies.com [esafetysupplies.com]
- 4. 3M Organic Vapor/Acid Gas With P100 Filter Cartridge For 7500 Half Mask and 6000 Full And [amleo.com]
- 5. pksafety.com [pksafety.com]
- 6. youtube.com [youtube.com]
- 7. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Skin Exposure First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]
- 11. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
